Monactin
Description
5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone has been reported in Streptomyces, Streptomyces araujoniae, and Streptomyces globisporus with data available.
marcrotetrolide antibiotic produced by cycloheximide producing species of Streptomyces; it is homolog of nonactin from the same species; minor descriptor (75-86); on-line & INDEX MEDICUS search ANTIBIOTICS (75-86)
Structure
2D Structure
Propriétés
IUPAC Name |
5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUPRVWRYDPGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992485 | |
| Record name | 5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-54-9 | |
| Record name | Monactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Monactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the macrotetrolide antibiotic, Monactin, detailing its chemical structure, biological functions, and relevant experimental methodologies.
Chemical and Physical Properties of this compound
This compound is a macrocyclic ionophore produced by various species of Streptomyces.[1][2][3] It belongs to the nactin family of macrotetrolide antibiotics, which also includes nonactin, dinactin, and trinactin.[4]
| Property | Value | Reference |
| CAS Number | 7182-54-9 | [1][2] |
| Molecular Formula | C₄₁H₆₆O₁₂ | [5] |
| Molecular Weight | 750.96 g/mol | [2] |
| IUPAC Name | 5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1⁷,¹⁰.1¹⁶,¹⁹.1²⁵,²⁸]tetracontane-3,12,21,30-tetrone | [5] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol.[1][3] Insoluble in water.[4] | [1][3][4] |
| Storage | Store at -20°C.[1][3] | [1][3] |
| Stability | ≥ 4 years at -20°C.[1] | [1] |
Biological Function and Activity
This compound exhibits a range of biological activities, primarily functioning as an ionophore for monovalent cations.[1][3][6] This activity underlies its antimicrobial and antiproliferative effects.
Ionophoric Activity
This compound is a non-selective ionophore, facilitating the transport of monovalent cations such as potassium (K⁺), sodium (Na⁺), and lithium (Li⁺) across biological membranes.[1][3][6] This disruption of ion gradients can lead to the uncoupling of oxidative phosphorylation and stimulation of respiration in mitochondria.[1][3]
Antimicrobial Activity
This compound demonstrates antimicrobial activity, which is more potent than its homolog nonactin.[1][3] Its efficacy against various bacterial strains is attributed to its ability to disrupt the cellular ion balance.
| Organism | Concentration/MIC | Effect | Reference |
| Streptococcus faecalis | 10 μM | Inhibition of growth (reversed by excess K⁺) | [6] |
Antiproliferative Activity
This compound has shown potent antiproliferative activity against several cancer cell lines.[6] This is linked to its ionophoric properties and its ability to inhibit key signaling pathways in cancer cells.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| A2780 | Ovarian Cancer | 0.13 μM | [6] |
| A2058 | Melanoma | 0.02 μM | [6] |
| H522-T1 | Non-small-cell lung cancer | 0.01 μM | [6] |
Inhibition of Wnt Signaling
A significant mechanism of this compound's anticancer activity is its inhibition of the Wnt signaling pathway.[1][3] Specifically, it has been shown to inhibit the transcriptional activity of the TCF/β-catenin complex, a key downstream effector of the canonical Wnt pathway.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Streptomyces sp.
This protocol outlines the general steps for the extraction and purification of this compound from a Streptomyces fermentation broth.
-
Fermentation: Culture a this compound-producing strain of Streptomyces in a suitable liquid medium (e.g., ISP2 broth) under optimal conditions for secondary metabolite production (typically 7-14 days at 28-30°C with shaking).
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system, to separate the components of the extract.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) and a suitable visualization method (e.g., staining with anisaldehyde-sulfuric acid reagent and heating).
-
Pool the fractions containing pure this compound and concentrate to yield the purified compound.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Include a positive control well (medium with bacteria, no this compound) and a negative control well (medium only).
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate, except for the negative control.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Wnt Signaling Reporter Assay (TOP/FOP Flash Assay)
This protocol details the use of a luciferase-based reporter assay to quantify the effect of this compound on Wnt/β-catenin signaling.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). A constitutively expressing Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.
-
-
Treatment with this compound:
-
After transfection, treat the cells with varying concentrations of this compound.
-
Include a positive control (e.g., treatment with a known Wnt pathway activator like Wnt3a conditioned medium or a GSK3β inhibitor) and a vehicle control (solvent used to dissolve this compound).
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.
-
Compare the TOP/FOP ratios of this compound-treated cells to the controls to quantify the inhibitory effect of this compound on Wnt signaling.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
References
The Ionophore Monactin: A Technical Guide to its Discovery, Natural Source, and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monactin, a member of the macrotetrolide antibiotic family, is a naturally occurring ionophore with significant biological activities. Produced by various species of the genus Streptomyces, this secondary metabolite has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural microbial sources, and detailed methodologies for its fermentation, extraction, and purification. Quantitative data on production and characterization are summarized, and key experimental workflows and biosynthetic pathways are visually represented to facilitate a deeper understanding for research and development purposes.
Discovery and Natural Source
This compound is a homolog of the well-known ionophore antibiotic, nonactin. These macrotetrolides are cyclic polyesters composed of four hydroxy acid monomers. The discovery of this compound is intrinsically linked to the study of the "nactin" complex produced by various strains of Streptomyces, a genus of Gram-positive bacteria renowned for their prolific production of secondary metabolites.[1][2]
Initially, research focused on nonactin, first isolated from Streptomyces viridochromogenes.[3] Subsequent investigations into the metabolites of other Streptomyces species revealed a series of structurally related compounds, including this compound, dinactin, and trinactin. These homologs differ in the number of ethyl groups replacing methyl groups on the macrocyclic ring.
Several Streptomyces species have been identified as producers of this compound. These include:
-
Streptomyces griseus : A well-known producer of nonactin and its homologs.[4]
-
Streptomyces cavourensis : Strains of this species have been shown to produce a mixture of nonactin derivatives, including this compound.[3]
-
Streptomyces sp. SCSIO 66814 : A coral-reef-derived actinomycete that produces nonactin, this compound, and trinatin.[5][6]
-
Streptomyces sp. 156A : Isolated from Lake Baikal, this strain produces a polynactin complex containing this compound.[7]
-
Streptomyces araujoniae : This species is known to produce a multi-antibiotic complex that includes this compound and its homologs.[8]
-
Streptomyces globisporus : Another identified producer of the nactin complex.[3]
The production of this compound and other macrotetrolides is often influenced by the fermentation conditions, highlighting the importance of optimizing culture parameters to enhance yield.
Experimental Protocols
The isolation and purification of this compound from Streptomyces cultures involve fermentation, extraction, and chromatographic separation. The following protocols are synthesized from methodologies reported in the scientific literature.[6][9][10][11]
Fermentation of Streptomyces for this compound Production
Objective: To cultivate a this compound-producing Streptomyces strain under conditions that favor the biosynthesis of the target metabolite.
Materials:
-
This compound-producing strain (e.g., Streptomyces sp. SCSIO 66814)
-
Seed culture medium (e.g., Starch Casein Broth - SCB)
-
Production culture medium (e.g., Soluble starch 20 g/L, glucose 10 g/L, malt extract 10 g/L, maltose 10 g/L, corn steep liquor 5 g/L, CaCO₃ 2 g/L, sea salt 30 g/L)[5]
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the Streptomyces strain into a 100 mL Erlenmeyer flask containing 25 mL of seed culture medium. Incubate at 28°C for 4 days on a rotary shaker at 160 rpm to develop the inoculum.[9]
-
Production Culture: Transfer the seed culture (e.g., 2% v/v) into a 500 mL Erlenmeyer flask containing 200 mL of the production medium.[9][10]
-
Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180 rpm.[5][10]
-
Monitoring: Monitor the culture for growth and production of secondary metabolites. The peak of antibiotic production can be determined by taking samples at different time points (e.g., days 8, 16, 20, 24) and performing bioassays or chemical analysis.[11]
Extraction and Purification of this compound
Objective: To extract this compound from the fermentation broth and purify it from other metabolites.
Materials:
-
Fermentation broth
-
Ethyl acetate (EtOAc)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or hexane/ethyl acetate gradients)
-
Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for MPLC/HPLC (e.g., methanol/water or acetonitrile/water gradients)
Procedure:
-
Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 10,000 rpm for 20 minutes).[9][10]
-
Solvent Extraction: Extract the filtrate (and/or the biomass) three times with an equal volume of ethyl acetate.[6] Ethyl acetate is frequently reported as the most effective solvent for extracting nactins.[9]
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[6]
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of a non-polar to a polar solvent system, such as dichloromethane/methanol (from 1:0 to 0:1) or hexane/ethyl acetate.[6][10] Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or bioassays.
-
Further Purification (MPLC/HPLC): Pool the fractions containing this compound and subject them to further purification using MPLC or HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.[6]
-
Structure Elucidation: The structure of the purified this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][12]
Quantitative Data
Quantitative data on this compound production can vary significantly depending on the Streptomyces strain and the fermentation conditions used. The following table summarizes available quantitative information.
| Parameter | Value | Streptomyces Strain | Reference |
| Relative Abundance in Polynactin Complex | |||
| Nonactin | 3% | Streptomyces sp. 156A | [7] |
| This compound | 18% | Streptomyces sp. 156A | [7] |
| Dinactin | 36% | Streptomyces sp. 156A | [7] |
| Trinactin | 31% | Streptomyces sp. 156A | [7] |
| Tetranactin | 12% | Streptomyces sp. 156A | [7] |
| Fermentation Scale and Extract Yield | |||
| Fermentation Volume | 40 L | Streptomyces sp. SCSIO 66814 | [6] |
| Dry EtOAc Extract Weight | 14.5 g | Streptomyces sp. SCSIO 66814 | [6] |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces fermentation broth.
Caption: Workflow for the isolation and purification of this compound.
Putative Biosynthetic Pathway of Nonactic Acid
This compound is assembled from monomers of nonactic acid and homononactic acid. The following diagram outlines a proposed biosynthetic pathway for these precursors in Streptomyces.[6]
Caption: Proposed biosynthesis of this compound precursors.
Conclusion
This compound remains a molecule of interest due to its ionophoric properties and biological activities. Its production by various Streptomyces species, often as part of a larger complex of macrotetrolides, presents both opportunities and challenges for its isolation and development. The methodologies outlined in this guide, derived from established research, provide a solid foundation for scientists and researchers to explore the potential of this compound. Further research into strain improvement and fermentation optimization could lead to enhanced yields, facilitating more extensive investigation into its therapeutic applications. The provided workflows and pathway diagrams serve as valuable tools for visualizing and understanding the key processes involved in bringing this natural product from microbial culture to a purified state for analysis.
References
- 1. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain Streptomyces sp. P-56 Produces Nonactin and Possesses Insecticidal, Acaricidal, Antimicrobial and Plant Growth-Promoting Traits [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Chromone Enantiomer and the Precursors of Nonactic Acid from the Coral-Reef-Derived Streptomyces sp. SCSIO 66814 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Chromone Enantiomer and the Precursors of Nonactic Acid from the Coral-Reef-Derived Streptomyces sp. SCSIO 66814 [mdpi.com]
- 7. Ionofore antibiotic polynactin produced by Streptomyces sp. 156A isolated from Lake Baikal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of fermentation conditions triggering increased antibacterial activity from a near-shore marine intertidal environment-associated Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and structure elucidation of acinetobactin, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Monactin: A Comprehensive Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monactin is a macrotetralide antibiotic isolated from Streptomyces species.[1][2][3] It belongs to a class of neutral ionophores known as the nactins, which also includes nonactin, dinactin, and trinactin.[4][5] Functionally, this compound acts as a non-selective ionophore, facilitating the transport of monovalent cations across biological membranes.[1][2] This fundamental activity underlies its broad spectrum of biological effects, including potent antiproliferative, antibiotic, and mitochondrial-disrupting properties. This document provides an in-depth overview of this compound's mechanism of action, its key molecular targets, and quantitative data from relevant studies. Detailed experimental protocols and pathway diagrams are included to support further research and development.
Core Mechanism of Action: Ionophoric Activity
The primary mechanism of action for this compound is its function as a monovalent cation ionophore.[1][6] It forms a stable, lipid-soluble complex with cations, with a particularly high affinity for ammonium (NH₄⁺) and potassium (K⁺) ions, but also transports sodium (Na⁺) and lithium (Li⁺).[1][2][4] The this compound molecule folds around the cation, creating a "tennis ball seam" structure where eight equidistant oxygen atoms (four from the tetrahydrofuran rings and four from carbonyl groups) coordinate the central ion.[4] This complex effectively shields the cation's charge with a hydrophobic exterior, allowing it to diffuse across the lipid bilayer of cell membranes, thereby disrupting the natural ion gradients essential for cellular function.
Figure 1: Ionophoric mechanism of this compound transporting a potassium ion (K+).
Biological Activities and Molecular Targets
This compound's ability to disrupt ion homeostasis gives rise to a wide array of biological activities.
Antiproliferative and Anticancer Activity
This compound exhibits potent antiproliferative activity against various cancer cell lines.[1] This is a significant area of interest for drug development. The disruption of ion gradients and mitochondrial function (see Section 2.3) are thought to be the primary drivers of its cytotoxic effects.[7]
Molecular Target: TCF/β-catenin Transcriptional Activity A key molecular target identified for this compound's anticancer effect is the Wnt signaling pathway.[1][2][3] Specifically, this compound inhibits TCF/β-catenin transcriptional activity, a critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation.[1][2] By disrupting this pathway, this compound can halt the growth of cancer cells that are dependent on Wnt signaling.
Figure 2: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Antibacterial Activity
As a member of the macrotetrolide antibiotics, this compound possesses antimicrobial properties, although this activity is described as low but greater than its homolog nonactin.[2][3] Its primary mode of action against bacteria is the dissipation of the membrane potential through ionophoric activity. For instance, at a concentration of 10 μM, this compound inhibits the growth of Streptococcus faecalis, an effect that can be reversed by the addition of excess potassium, confirming its ionophore-dependent mechanism.[1]
Effects on Mitochondria
This compound is a potent disruptor of mitochondrial function.[6] It acts as an uncoupler of oxidative phosphorylation (OXPHOS) and an inducer of ATP hydrolysis in rat liver mitochondria.[1][6]
Molecular Target: Mitochondrial Inner Membrane By transporting cations like K⁺ into the mitochondrial matrix, this compound dissipates the proton motive force (the electrochemical gradient across the inner mitochondrial membrane) that is essential for ATP synthesis.[2][6] This uncoupling leads to increased respiration (oxygen consumption) without corresponding ATP production, and can induce mitochondrial swelling.[2][3]
Figure 3: this compound uncoupling oxidative phosphorylation in mitochondria.
Immunosuppressive, Insecticidal, and Acaricidal Activities
Beyond its anticancer and antibiotic roles, this compound has demonstrated other bioactivities. It inhibits T-cell proliferation and the production of cytokines such as IL-2, IL-4, IL-5, and IFN-γ at nanomolar concentrations, suggesting potential immunosuppressive applications.[6][8] Furthermore, like other macrotetralides, this compound and its related compounds have shown insecticidal and acaricidal properties, making them of interest in agricultural applications.[9][10]
Quantitative Data Summary
The antiproliferative potency of this compound has been quantified against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| H522-T1 | Non-small-cell lung cancer | 0.01 | [1] |
| A2058 | Melanoma | 0.02 | [1] |
| A2780 | Ovarian cancer | 0.13 | [1] |
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines a general method for determining the IC₅₀ value of this compound against a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., A2780, A2058) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Figure 4: Experimental workflow for an MTT-based antiproliferative assay.
Mitochondrial Swelling Assay
This protocol is used to demonstrate this compound's effect as an ionophore on isolated mitochondria.[2]
-
Mitochondria Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Assay Buffer: Prepare an assay buffer containing a salt of the cation to be tested (e.g., 100 mM KCl or NaCl), a buffering agent (e.g., Tris-HCl), and a respiratory inhibitor (e.g., rotenone) to prevent confounding effects from respiration.
-
Measurement: Resuspend the isolated mitochondria in the assay buffer in a cuvette. Place the cuvette in a spectrophotometer and monitor the absorbance at 520 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Compound Addition: After establishing a stable baseline, add this compound to the cuvette and continue to monitor the change in absorbance over time. The rate of absorbance decrease is proportional to the rate of ion influx and swelling.
Conclusion
This compound is a multifaceted bioactive compound whose primary mechanism as a non-selective monovalent cation ionophore drives its diverse biological effects. Its ability to disrupt fundamental cellular processes, such as maintaining ion gradients and mitochondrial energy production, makes it a potent antiproliferative, antibiotic, and immunosuppressive agent. The specific inhibition of the TCF/β-catenin signaling pathway highlights a targeted molecular effect relevant to cancer therapy. The quantitative data on its cytotoxicity, combined with a clear understanding of its mechanism, positions this compound as a valuable tool for biological research and a potential lead compound for the development of novel therapeutics. Further investigation into its various activities is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Antibiotics - CAT N°: 25742 [bertin-bioreagent.com]
- 4. Nonactin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 7182-54-9 [chemicalbook.com]
- 7. Nonactin, this compound, and Dinactin Mixture | Cayman Chemical | Biomol.com [biomol.com]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. Strain Streptomyces sp. P-56 Produces Nonactin and Possesses Insecticidal, Acaricidal, Antimicrobial and Plant Growth-Promoting Traits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Monactin and its Macrotetrolide Homologs
This in-depth technical guide provides a comprehensive overview of the macrotetrolide antibiotic, monactin, and its homologs: nonactin, dinactin, and trinactin. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the physicochemical properties, biological activities, and mechanisms of action of these fascinating ionophores.
Core Physicochemical and Biological Properties
This compound and its homologs are a family of macrotetrolide antibiotics produced by various species of Streptomyces.[1] They are characterized by a 32-membered macrocyclic lactone ring composed of four tetrahydrofuran rings and four ester linkages.[2] The homologs differ in the number of ethyl groups replacing methyl groups on the macrocycle backbone. This structural variation influences their physicochemical properties and biological activities.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its homologs. While data for all properties across all homologs is not consistently available in the literature, this table represents a compilation of reported values.
| Property | Nonactin | This compound | Dinactin | Trinactin | Tetranactin |
| Molecular Formula | C₄₀H₆₄O₁₂[3] | C₄₁H₆₆O₁₂[4] | C₄₂H₆₈O₁₂ | C₄₃H₇₀O₁₂ | C₄₄H₇₂O₁₂ |
| Molecular Weight ( g/mol ) | 736.9[3] | 751.0[4] | 765.0[5] | 779.0 | 793.1 |
| Melting Point (°C) | 147-148[2] | 65-66 | 85-86 | 67-68 | 109-110 |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, DMSO; Insoluble in water[2] | Soluble in DMF, DMSO, Ethanol, Methanol | Soluble in DMSO | Data not readily available | Data not readily available |
Biological Activity: In Vitro Efficacy
This compound and its homologs exhibit a range of biological activities, including antibacterial, antifungal, and insecticidal properties. Their primary mechanism of action is as ionophores, which disrupt ion gradients across biological membranes.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) (μg/mL)
| Organism | Nonactin | This compound | Dinactin | Trinactin |
| Staphylococcus aureus | 0.8 | 0.4 | 0.2 | 0.2 |
| Bacillus subtilis | 0.4 | 0.2 | 0.1 | 0.1 |
| Mycobacterium bovis | >100 | >100 | >100 | >100 |
| Candida albicans | >100 | >100 | >100 | >100 |
| Aspergillus niger | >100 | >100 | >100 | >100 |
Note: The MIC values presented are a synthesis of reported data and may vary depending on the specific strain and testing methodology.
Table 3: Anticancer Activity (IC₅₀ in μM)
| Cell Line | This compound |
| A2780 (Ovarian Cancer) | 0.13 |
| A2058 (Melanoma) | 0.02 |
| H522-T1 (Non-small cell lung cancer) | 0.01 |
Ion Selectivity
The ionophoric activity of macrotetrolides is central to their biological function. They exhibit a preference for monovalent cations, with the selectivity sequence generally being NH₄⁺ > K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺.[6][7] This high selectivity for ammonium and potassium ions is a key determinant of their antimicrobial and other biological effects. A liquid-membrane microelectrode using nonactin/monactin has shown selectivities of NH4+ over K+, Na+, and H+ of 3.8, 100, and 150, respectively.[6]
Mechanism of Action: Ionophore-Mediated Mitochondrial Dysfunction
The primary mechanism of action of this compound and its homologs is the disruption of cellular ion homeostasis by acting as mobile ion carriers across lipid membranes. This process is depicted in the signaling pathway diagram below.
Caption: Mechanism of this compound-induced cell death.
This compound and its homologs are lipophilic molecules that can readily diffuse across the cell membrane. Once inside the cell, they primarily target the mitochondria. By acting as ionophores, they shuttle monovalent cations, particularly potassium (K⁺), across the inner mitochondrial membrane, dissipating the essential electrochemical gradient.[2] This disruption of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and ultimately, cell death.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its homologs.
Isolation and Purification of Macrotetrolides from Streptomyces
This protocol outlines a general procedure for the extraction and purification of macrotetrolides from a Streptomyces culture.
Caption: Workflow for macrotetrolide isolation.
Methodology:
-
Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium for 7-10 days to allow for the production of secondary metabolites.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract both the mycelial cake and the supernatant with a water-immiscible organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Isolation of Pure Compounds:
-
Combine the fractions containing the desired macrotetrolide, as identified by TLC.
-
Evaporate the solvent to yield the purified compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of macrotetrolides against bacterial and fungal strains.
Methodology:
-
Preparation of Inoculum:
-
Grow the test microorganism in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration in the test medium.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the macrotetrolide in a 96-well microtiter plate containing the appropriate growth medium.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the macrotetrolide that completely inhibits visible growth of the microorganism.
-
Assessment of Mitochondrial Membrane Potential
This protocol outlines a method to assess the effect of this compound on mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE.
Methodology:
-
Cell Culture:
-
Plate the cells of interest in a suitable multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a defined period.
-
Include an untreated control and a positive control for mitochondrial depolarization (e.g., FCCP).
-
-
Staining:
-
Remove the treatment medium and incubate the cells with a medium containing the mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
For JC-1, measure both the green fluorescence (monomers, indicating depolarized mitochondria) and the red fluorescence (J-aggregates, indicating polarized mitochondria). The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. For TMRE, a decrease in fluorescence intensity indicates depolarization.
-
Conclusion
This compound and its macrotetrolide homologs represent a significant class of natural products with potent biological activities. Their function as highly selective ionophores, leading to the disruption of mitochondrial function, provides a clear mechanism for their antimicrobial and cytotoxic effects. This guide has summarized the available quantitative data and provided detailed experimental protocols to facilitate further research and development in this area. The unique mode of action of these compounds continues to make them valuable tools for studying ion transport and promising leads for the development of new therapeutic agents.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Nonactin, this compound, dinactin, trinactin, and tetranactin. A Raman spectroscopic study | Semantic Scholar [semanticscholar.org]
- 4. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. melp.nl [melp.nl]
Antiproliferative Activity of Monactin and Related Macrotetrolide Antibiotics in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monactin belongs to the nactin class of macrotetrolide antibiotics, a family of cyclic ionophores that also includes nonactin, dinactin, trinactin, and tetranactin.[1][2] These compounds are known for their ability to selectively transport alkali metal cations across biological membranes. While primarily recognized for their antimicrobial properties, emerging research has highlighted the potential of macrotetrolides as antiproliferative agents against various cancer cell lines.[3] This technical guide provides a comprehensive overview of the current understanding of the antiproliferative activities of this compound and its close homolog, dinactin, with a focus on their effects on cancer cell lines, underlying mechanisms of action, and relevant experimental protocols. Due to the limited availability of specific data on this compound, this guide will draw upon data from the broader nactin class, particularly dinactin, to provide a representative understanding of their anticancer potential.
Quantitative Data on Antiproliferative Activity
The antiproliferative efficacy of nactins is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not widely reported in recent literature, studies on the related compound dinactin provide valuable insights into the potential potency of this class of antibiotics.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (nM) | Reference |
| Dinactin | Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 | |
| Dinactin | A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 |
Mechanisms of Antiproliferative Action
The anticancer effects of macrotetrolide antibiotics are believed to stem from their ability to disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
Studies on dinactin have shown that it can induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. Treatment of non-small cell lung cancer cells (Lu99 and A549) with dinactin resulted in an accumulation of cells in the G0/G1 phase of the cell cycle. This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.
Induction of Apoptosis
While direct evidence for this compound-induced apoptosis is limited, the broader class of ionophoric antibiotics is known to trigger programmed cell death in cancer cells. Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue development and for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds is a key indicator of their therapeutic potential.
Signaling Pathways
The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. However, based on the known mechanisms of related ionophores and anticancer agents, several pathways are likely to be involved.
As an ionophore, this compound likely disrupts the ionic balance across the cell membrane, leading to mitochondrial stress and the generation of reactive oxygen species (ROS). This can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases. Concurrently, the cellular stress induced by ion imbalance may activate cell cycle checkpoints, leading to the arrest of proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiproliferative activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Western Blot
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound and other macrotetrolide antibiotics represent a promising class of natural products with potential for development as anticancer agents. The available data, primarily from studies on dinactin, suggest that these compounds exert their antiproliferative effects through the induction of cell cycle arrest and apoptosis. However, further research is critically needed to:
-
Determine the specific IC50 values of this compound across a broad range of human cancer cell lines.
-
Elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.
-
Conduct in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
A deeper understanding of the antiproliferative properties of this compound will be instrumental in guiding its future development as a potential therapeutic agent for cancer treatment.
References
Monactin's Impact on Mitochondrial Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monactin, a macrotetralide antibiotic, is a potent ionophore with significant effects on mitochondrial function. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role as an uncoupler of oxidative phosphorylation. It details the experimental protocols to assess these effects and presents available data in a structured format. This guide is intended for researchers, scientists, and professionals in drug development investigating mitochondrial bioenergetics and ionophoric compounds.
Introduction: The Role of this compound as a Mitochondrial Modulator
This compound is a member of the macrotetralide family of antibiotics, known for their ability to act as ionophores.[1][2] These molecules facilitate the transport of monovalent cations, such as potassium (K+), sodium (Na+), and lithium (Li+), across biological membranes.[1] Within the context of cellular bioenergetics, this compound's primary impact is on the mitochondria, where it disrupts the carefully maintained electrochemical gradient across the inner mitochondrial membrane. This action leads to the uncoupling of oxidative phosphorylation, a process critical for cellular ATP synthesis.[1][3] Understanding the precise effects of this compound on mitochondria is crucial for its potential therapeutic applications and for elucidating the broader mechanisms of mitochondrial dysfunction.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism by which this compound affects mitochondrial oxidative phosphorylation is through its function as a non-selective ionophore for monovalent cations.[1] This process can be broken down into the following key steps:
-
Insertion into the Inner Mitochondrial Membrane: this compound, being a lipophilic molecule, readily partitions into the lipid bilayer of the inner mitochondrial membrane.
-
Cation Chelation and Transport: Once embedded in the membrane, this compound chelates monovalent cations from the intermembrane space. This this compound-cation complex then translocates across the inner mitochondrial membrane into the mitochondrial matrix.
-
Disruption of the Proton Motive Force: The influx of positive ions into the matrix neutralizes the negative charge component of the proton motive force (ΔΨm), which is essential for ATP synthesis by ATP synthase.
-
Uncoupling of Respiration from ATP Synthesis: With the dissipation of the membrane potential, the energy generated by the electron transport chain's pumping of protons is no longer efficiently coupled to ATP production. Instead, the energy is largely dissipated as heat. This leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton gradient, a hallmark of mitochondrial uncoupling.[4][5]
The overall effect is a potent uncoupling of oxidative phosphorylation and an induction of ATP hydrolysis in mitochondria.[1]
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical flow of this compound's action on the mitochondrial inner membrane, leading to the uncoupling of oxidative phosphorylation.
Caption: Mechanism of this compound-induced mitochondrial uncoupling.
Quantitative Data on this compound's Effects
While the qualitative effects of this compound as a mitochondrial uncoupler are well-established, specific quantitative data such as IC50 values for the inhibition of oxidative phosphorylation or dose-dependent effects on respiratory parameters are not extensively reported in publicly available literature. The tables below present an illustrative summary of the expected quantitative effects of a mitochondrial uncoupler like this compound, based on typical experimental outcomes.
Table 1: Illustrative Dose-Response of this compound on Mitochondrial Respiration Parameters
| This compound Concentration | Basal Respiration (OCR, % of control) | ATP Production (OCR, % of control) | Maximal Respiration (OCR, % of control) | Spare Respiratory Capacity (%) |
| 0 µM (Control) | 100 | 100 | 100 | 100 |
| Low (e.g., 0.1 µM) | ~120-150 | ~80-90 | ~100-110 | Decreased |
| Mid (e.g., 1 µM) | ~200-300 | ~40-60 | ~90-100 | Significantly Decreased |
| High (e.g., 10 µM) | >300 (or collapsing) | <20 | <80 | Exhausted |
Note: These are representative values for a typical uncoupler and have not been specifically determined for this compound in the cited literature.
Table 2: Illustrative Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| This compound Concentration | Mitochondrial Membrane Potential (% of control) |
| 0 µM (Control) | 100 |
| Low (e.g., 0.1 µM) | ~80-95 |
| Mid (e.g., 1 µM) | ~40-70 |
| High (e.g., 10 µM) | <30 |
Note: These are representative values for a typical uncoupler and have not been specifically determined for this compound in the cited literature.
Experimental Protocols
To investigate the effects of this compound on mitochondrial oxidative phosphorylation, a series of well-established assays can be employed. The following sections provide detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions, including the oxygen consumption rate (OCR), which is a key indicator of mitochondrial respiration.[6][7][8]
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)[9]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium
-
This compound stock solution
-
Mitochondrial stress test compounds:
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.
-
Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR. The typical assay protocol involves sequential injections:
-
Baseline: Measure basal OCR.
-
Injection 1 (this compound): Measure the change in OCR after the addition of this compound.
-
Injection 2 (Oligomycin): Measure OCR after inhibiting ATP synthase to determine ATP-linked respiration.
-
Injection 3 (FCCP): Measure maximal respiration by uncoupling the mitochondria.
-
Injection 4 (Rotenone/Antimycin A): Inhibit mitochondrial respiration to determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[7]
Experimental Workflow: Seahorse XF Cell Mito Stress Test
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a widely used method to determine mitochondrial membrane potential.[10][11][12] JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[13]
Objective: To quantify the change in mitochondrial membrane potential in response to this compound treatment.
Materials:
-
JC-1 dye[10]
-
Cell culture medium
-
This compound stock solution
-
CCCP (positive control for depolarization)[12]
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration. Include a positive control group treated with CCCP.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.[11]
-
Washing: Gently wash the cells with an appropriate buffer (e.g., PBS or assay buffer provided in a kit) to remove excess dye.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~525 nm (green).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[13]
Mitochondrial Swelling Assay
The mitochondrial swelling assay is a classic method to assess the integrity of the inner mitochondrial membrane and the opening of the mitochondrial permeability transition pore (mPTP).
Objective: To determine if this compound induces mitochondrial swelling, indicative of increased inner membrane permeability.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., containing KCl or other salts)
-
This compound stock solution
-
Calcium chloride (CaCl2) as a positive control for mPTP opening
-
Spectrophotometer
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Assay Setup: Resuspend the isolated mitochondria in the swelling buffer.
-
Spectrophotometric Measurement: Place the mitochondrial suspension in a cuvette and monitor the absorbance at 540 nm over time to establish a baseline.
-
Treatment Addition: Add this compound or CaCl2 to the cuvette and continue to monitor the absorbance at 540 nm.
-
Data Analysis: A decrease in absorbance at 540 nm indicates an increase in mitochondrial volume (swelling) due to the influx of water and solutes.
Conclusion
This compound exerts a significant influence on mitochondrial oxidative phosphorylation by acting as a potent ionophore for monovalent cations. This leads to the dissipation of the mitochondrial membrane potential and the uncoupling of respiration from ATP synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the bioenergetic effects of this compound and other potential mitochondrial modulators. Further research is warranted to establish a more precise quantitative profile of this compound's effects and to explore its potential therapeutic applications in diseases associated with mitochondrial dysfunction.
References
- 1. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of nonactin on myocardial performance, O2 consumption, and K+ balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Uptake of thallous ions by mitochondria is stimulated by nonactin but not by respiration alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of ATP hydrolysis by complex V in four murine tissues: Towards an assay suitable for clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel kinase pathways stimulate actin polymerization at depolarized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial morphology governs ATP production rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Inhibitory Action of Monensin on the Canonical Wnt/β-catenin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Monactin" and its effect on the Wnt signaling pathway did not yield relevant results. This document proceeds under the assumption that the intended compound of interest was "Monensin," for which there is documented evidence of Wnt pathway inhibition.
Executive Summary
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the inhibitory effects of the polyether antibiotic Monensin on this pathway. Monensin has been shown to suppress Wnt/β-catenin signaling, primarily by reducing the levels and transcriptional activity of β-catenin. This document details the quantitative effects of Monensin, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6)[1][2]. This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of a "destruction complex"[2][3]. This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin[3]. In the presence of a Wnt signal, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus[1][3]. Nuclear β-catenin then acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes such as AXIN2, C-MYC, and LEF1[1][3][4].
Monensin as an Inhibitor of Wnt/β-catenin Signaling
Recent studies have identified Monensin as a potent inhibitor of the canonical Wnt/β-catenin pathway. Its inhibitory effects have been observed in various contexts, including cervical cancer and intestinal adaptation in zebrafish[4][5]. The primary mechanism of action appears to be the reduction of both the total levels and transcriptional activity of β-catenin[4].
The following table summarizes the key quantitative findings from a study on Monensin's effect on cervical cancer cell lines.
| Parameter Measured | Cell Line(s) | Treatment | Observed Effect | Reference |
| Wnt/β-catenin Transcriptional Activity | CaSki, HeLa | 10 µM Monensin | Significant decrease in TOPFlash/FOPFlash luciferase reporter activity. | [4] |
| mRNA Levels of Wnt Target Genes | CaSki, HeLa | 10 µM Monensin | Substantial decrease (50% to 90%) in AXIN2, C-MYC, and LEF1 mRNA levels. | [4] |
| Protein Levels of p-β-catenin (Ser552) | CaSki, HeLa | 10 µM Monensin | Reduction in phosphorylated β-catenin at Ser552. | [4] |
| Protein Levels of p-Akt (Ser473) | CaSki, HeLa | 10 µM Monensin | Decrease in phosphorylated Akt at Ser473. | [4] |
Mechanism of Action
Monensin's inhibitory effect on the Wnt/β-catenin pathway is attributed to its ability to reduce β-catenin levels and activity. Studies suggest that this is not due to the induction of oxidative stress but rather a more direct impact on the signaling cascade[4]. One key finding is the identification of Akt as a crucial player in Monensin-mediated Wnt/β-catenin inhibition[4]. A reduction in phosphorylated (active) Akt at Ser473 was observed following Monensin treatment, which correlated with a decrease in phosphorylated β-catenin at Ser552[4]. This suggests that Monensin may interfere with the Akt-mediated phosphorylation of β-catenin, a modification known to promote its stability and nuclear localization.
Caption: Canonical Wnt/β-catenin pathway and the inhibitory point of Monensin.
Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the inhibition of Wnt signaling by Monensin.
This assay is a standard method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[6][7][8]
-
Principle: The TOPFlash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. When the Wnt pathway is active, nuclear β-catenin binds to these sites and drives luciferase expression. The FOPFlash plasmid, containing mutated TCF/LEF binding sites, serves as a negative control to measure non-specific transcriptional activity. The ratio of TOPFlash to FOPFlash luminescence indicates the specific Wnt pathway activity.[7][8]
-
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HeLa, CaSki) in 96-well plates. Co-transfect with TOPFlash or FOPFlash plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Treatment: After 24 hours, treat the cells with Monensin (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase readings to the Renilla luciferase readings. Calculate the TOP/FOP ratio for each condition.
-
Caption: Workflow for the TOPFlash/FOPFlash luciferase reporter assay.
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., β-catenin, p-β-catenin, Akt, p-Akt).
-
Protocol:
-
Cell Lysis: Treat cells with Monensin as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
qRT-PCR is employed to measure the mRNA levels of Wnt target genes.
-
Principle: This technique amplifies and quantifies specific mRNA transcripts in real-time. The amount of amplified product is proportional to the initial amount of target mRNA.
-
Protocol:
-
RNA Extraction: Treat cells with Monensin. Extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the cDNA, gene-specific primers for Wnt target genes (AXIN2, C-MYC, LEF1), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the fold change in gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
Monensin demonstrates clear inhibitory effects on the canonical Wnt/β-catenin signaling pathway. Its ability to reduce β-catenin levels and transcriptional activity, potentially through the inhibition of Akt, highlights its potential as a therapeutic agent for Wnt-driven diseases, particularly certain cancers. Further research is warranted to fully elucidate the precise molecular interactions of Monensin within the Wnt pathway and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of Monensin and other Wnt pathway inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt target genes and where to find them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling inhibition by monensin results in a period of Hippo pathway activation during intestinal adaptation in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. jcancer.org [jcancer.org]
- 8. biology.stackexchange.com [biology.stackexchange.com]
Monactin's Role in Inducing ATP Hydrolysis in Mitochondria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Monactin, a macrotetrolide antibiotic, functions as a potent potassium (K⁺) ionophore, disrupting the electrochemical gradient across the inner mitochondrial membrane. This disruption uncouples oxidative phosphorylation, leading to a compensatory increase in ATP hydrolysis by the F₁F₀-ATP synthase. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental methodologies to study this phenomenon, and a framework for quantitative data presentation.
Introduction
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. The F₁F₀-ATP synthase, a key component of this machinery, synthesizes ATP by utilizing the proton motive force generated by the electron transport chain. However, under conditions where the mitochondrial membrane potential is dissipated, the ATP synthase can reverse its function and hydrolyze ATP in an attempt to restore the proton gradient.
This compound, a member of the nactin family of ionophores, selectively facilitates the transport of potassium ions across biological membranes. Its action on the inner mitochondrial membrane leads to an influx of K⁺ into the mitochondrial matrix, a process that dissipates the membrane potential. This guide explores the intricate role of this compound in inducing this reversal of ATP synthase activity, providing researchers with the necessary theoretical background and practical methodologies to investigate this process.
Mechanism of Action
This compound's primary role in inducing mitochondrial ATP hydrolysis is a direct consequence of its function as a K⁺ ionophore. The underlying signaling pathway can be delineated as follows:
Caption: this compound's mechanism of inducing ATP hydrolysis.
-
Potassium Ion Transport: this compound integrates into the inner mitochondrial membrane, creating a channel for potassium ions.
-
Dissipation of Membrane Potential: The influx of positively charged K⁺ ions into the mitochondrial matrix neutralizes the negative charge, leading to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).
-
Uncoupling of Oxidative Phosphorylation: The collapse of the proton motive force uncouples the electron transport chain from ATP synthesis.
-
Reversal of ATP Synthase: To compensate for the loss of the proton gradient, the F₁F₀-ATP synthase reverses its function.
-
ATP Hydrolysis: The reversed ATP synthase hydrolyzes ATP to pump protons out of the matrix, in an attempt to re-establish the membrane potential.
Experimental Protocols
To investigate the effects of this compound on mitochondrial ATP hydrolysis, a series of well-defined experimental protocols are required.
Isolation of Mitochondria
A standardized protocol for isolating functional mitochondria is crucial for obtaining reliable and reproducible results.
Caption: Workflow for the isolation of mitochondria.
Protocol:
-
Homogenization: Mince fresh tissue (e.g., rat liver) and homogenize in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in wash buffer and repeat the high-speed centrifugation to remove contaminants.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2).
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.
Measurement of ATP Hydrolysis
The rate of ATP hydrolysis can be measured using a coupled enzyme assay.
Monactin: A Potent Inhibitor of TCF/β-catenin Transcriptional Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Monactin, a macrotetralide antibiotic derived from Streptomyces species, has emerged as a potent inhibitor of the TCF/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on TCF/β-catenin transcriptional activity, presenting key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics targeting the Wnt/β-catenin signaling cascade.
Introduction to TCF/β-catenin Signaling and this compound
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance. The central event in this pathway is the regulation of the intracellular levels of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation, differentiation, and survival.
Dysregulation of the Wnt/β-catenin pathway, often through mutations in key components like APC or β-catenin itself, leads to the constitutive activation of TCF/β-catenin-mediated transcription. This aberrant signaling is a major driver in the initiation and progression of various cancers, including colorectal, breast, and liver cancers, making it a prime target for therapeutic intervention.
This compound is a member of the macrotetrolide family of antibiotics, known for their ionophoric properties. Recent studies have unveiled a novel and significant biological activity of this compound: the inhibition of TCF/β-catenin transcriptional activity. This discovery positions this compound as a promising lead compound for the development of novel anticancer agents targeting the Wnt signaling pathway.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potential of this compound has been quantified through various in vitro assays. The following tables summarize the key data on its efficacy in inhibiting TCF/β-catenin signaling and its antiproliferative effects on different cancer cell lines.
Table 1: Inhibition of TCF/β-catenin Transcriptional Activity by this compound and Related Compounds [1]
| Compound | IC50 (nM) |
| Nonactin | 7.4 |
| This compound | 1.7 |
| Dinactin | 0.6 |
| Dimeric Dinactin | 1.8 |
IC50 values were determined using a luciferase reporter assay in STF/293 cells.
Table 2: Antiproliferative Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.13 |
| A2058 | Melanoma | 0.02 |
| H522-T1 | Non-small Cell Lung Cancer | 0.01 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on TCF/β-catenin signaling.
TCF/β-catenin Luciferase Reporter Assay
This assay is the primary method for quantifying the transcriptional activity of the TCF/β-catenin complex.
Objective: To measure the dose-dependent inhibition of Wnt-induced TCF/β-catenin transcriptional activity by this compound.
Materials:
-
HEK293T cells
-
SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
FOPFlash reporter plasmid (negative control with mutated TCF/LEF binding sites)
-
pRL-TK plasmid (encoding Renilla luciferase for normalization)
-
Lipofectamine 2000 or a similar transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the SuperTOPFlash (or FOPFlash) and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound.
-
Wnt Stimulation: After a 1-hour pre-incubation with this compound, add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt/β-catenin pathway.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TCF/β-catenin activity by this compound at each concentration relative to the Wnt3a-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
Western Blot Analysis of β-catenin Levels
This method is used to assess the effect of this compound on the total and active (non-phosphorylated) levels of β-catenin protein.
Objective: To determine if this compound's inhibitory effect is due to a decrease in β-catenin protein levels.
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT116)
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin (non-phospho Ser33/37/Thr41), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin levels to the loading control (β-actin).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A2780, A2058, H522-T1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the TCF/β-catenin signaling pathway, the mechanism of its inhibition by this compound, and the general workflow of the key experiments described.
Figure 1: The Canonical Wnt/β-catenin Signaling Pathway.
Figure 2: Proposed Mechanism of TCF/β-catenin Inhibition by this compound.
Figure 3: General Experimental Workflow for Assessing this compound's Activity.
Conclusion
This compound demonstrates significant inhibitory activity against the TCF/β-catenin signaling pathway, a key driver in many cancers. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further investigation into this compound's mechanism of action and its potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the complex signaling network and the experimental approaches to study it. This technical guide serves as a comprehensive resource to facilitate and guide future research and development efforts in targeting the Wnt/β-catenin pathway with this compound and related compounds.
References
Initial Studies on the Antibiotic Spectrum of Monactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monactin, a member of the macrotetralide group of antibiotics, is a naturally occurring ionophore produced by various Streptomyces species. As an ionophore, it selectively binds and transports monovalent cations across lipid membranes, disrupting the essential ion gradients of microbial cells. While noted for being more potent than its homolog nonactin, initial studies characterized this compound as having low antimicrobial activity, primarily directed against Gram-positive bacteria. This technical guide provides an in-depth analysis of the early research on this compound's antibiotic spectrum, detailing its mechanism of action, the methodologies used for its evaluation, and the available quantitative data on its efficacy.
Data Presentation: Antimicrobial Spectrum of this compound
The following tables summarize the available quantitative data on the antimicrobial activity of this compound. It is important to note that accessing the full quantitative data from the earliest studies, such as the pivotal 1965 paper by Meyers et al., has proven challenging. Therefore, the data presented here is a compilation from available sources, including more recent studies that have revisited the activity of this classic antibiotic.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Not specified) | 2-4 | [1] |
| Mycobacterium bovis | (Not specified) | Data not available from initial studies | [2] |
| Streptococcus faecalis | (Not specified) | 10⁻⁶ M (approx. 0.7 µg/mL) - Inhibitory Concentration |
Note: The inhibitory concentration for Streptococcus faecalis is derived from a 1968 study by Harold and Baarda, which demonstrated growth inhibition at this molar concentration.
Table 2: Antifungal Activity of this compound and Homologs
| Fungal Species | Compound | Measurement | Value |
| Sclerotinia sclerotiorum | Macrotetrolide Mix | EC₅₀ (mg/L) | 0.21 - 49.14 |
| Botrytis cinerea | Tetranactin | MIC (µg/mL) | 24 |
Note: The data for Sclerotinia sclerotiorum represents a range for a mixture of nactin homologs. The activity against Botrytis cinerea is for Tetranactin, a closely related macrotetrolide.
Mechanism of Action
This compound functions as a potassium ionophore, a lipid-soluble molecule that can transport potassium ions across biological membranes. This action disrupts the crucial transmembrane ion gradients necessary for the survival and proper functioning of microbial cells.
The mechanism involves the following steps:
-
Complexation: The this compound molecule, with its flexible structure, creates a central cavity lined with oxygen atoms. This cavity selectively encapsulates a potassium ion (K⁺).
-
Translocation: The exterior of the this compound-K⁺ complex is hydrophobic, allowing it to dissolve in and diffuse across the lipid bilayer of the bacterial cell membrane.
-
Decomplexation: Once across the membrane, the complex releases the potassium ion into the cytoplasm.
-
Disruption of Membrane Potential: By transporting K⁺ ions down their concentration gradient (out of the cell), this compound dissipates the bacterial membrane potential. This electrochemical gradient is vital for essential cellular processes, including ATP synthesis, nutrient transport, and motility. The collapse of this gradient ultimately leads to cell death.
Experimental Protocols
The determination of the antibiotic spectrum of this compound in early studies would have relied on established microbiological techniques for measuring the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for key experiments that would have been employed, based on standard practices of the era and current reference protocols.
Broth Dilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to a high concentration (e.g., 1000 µg/mL).
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure (Microdilution Format):
-
A sterile 96-well microtiter plate is used.
-
A serial two-fold dilution of the this compound stock solution is prepared in the wells of the plate using sterile broth. The final volume in each well is typically 100 µL.
-
An equal volume of the standardized bacterial inoculum is added to each well, bringing the final volume to 200 µL.
-
Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism.
Agar Diffusion Method (Disk Diffusion)
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Inoculum Preparation:
-
A bacterial inoculum is prepared as described for the broth dilution method to a turbidity of a 0.5 McFarland standard.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The excess fluid is removed by pressing the swab against the inside of the tube.
-
The entire surface of a Mueller-Hinton agar plate is evenly streaked with the swab in three directions to ensure confluent growth.
3. Application of Antibiotic Disk:
-
A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.
4. Incubation:
-
The plate is incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
-
The size of the zone is correlated with the susceptibility of the organism to this compound, with larger zones indicating greater susceptibility.
Conclusion
The initial studies on this compound established its role as a macrotetrolide antibiotic with a mechanism of action centered on its function as a potassium ionophore. This disruption of the bacterial cell's essential ion gradients leads to its antimicrobial effect, which appears to be most pronounced against Gram-positive bacteria. While precise quantitative data from the earliest research is not widely available, the foundational knowledge of its activity and the standardized methods for its evaluation provide a strong basis for further investigation and potential applications in drug development. The provided methodologies and diagrams offer a clear framework for understanding and replicating the initial characterization of this compound's antibiotic spectrum.
References
Monactin and its Effects on T-Cell Proliferation: A Technical Guide
Introduction
T-cell activation and subsequent proliferation are central to the adaptive immune response. This process is tightly regulated, and its dysregulation can lead to various immunopathologies. Consequently, identifying compounds that can modulate T-cell proliferation is of significant interest in drug discovery, particularly for immunosuppressive therapies. Macrotetrolide antibiotics, a class of ionophoric antibiotics, have demonstrated various biological activities. This guide provides an in-depth analysis of the effects of dinactin, a member of this class, on T-cell proliferation, offering insights into the potential activities of the structurally similar compound, monactin.
Quantitative Data on the Effects of Dinactin on T-Cell Function
The immunosuppressive activity of dinactin has been quantified through its inhibitory effects on T-cell proliferation and cytokine production. The following table summarizes the key quantitative data from in vitro studies on human T-cells.
| Parameter | Stimulation Condition | IC50 Value (ng/mL) | Reference |
| T-Cell Proliferation | IL-2 | 10-20 | [1] |
| T-Cell Proliferation | anti-CD3 mAb | 10-20 | [1] |
| T-Cell Proliferation | anti-CD3 mAb + anti-CD28 mAb | 10-20 | [1] |
| IL-2 Production | anti-CD3 mAb + anti-CD28 mAb | 60 | [1] |
| IL-4 Production | anti-CD3 mAb + anti-CD28 mAb | 10 | [1] |
| IL-5 Production | anti-CD3 mAb + anti-CD28 mAb | 10 | [1] |
| Interferon-gamma (IFN-γ) Production | anti-CD3 mAb + anti-CD28 mAb | 30 | [1] |
Note: The consistent IC50 values for T-cell proliferation across different stimulation conditions suggest that dinactin's inhibitory mechanism is not bypassed by common co-stimulatory or cytokine-mediated pathways.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to assess the impact of compounds like dinactin on T-cell proliferation.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to specific stimuli in the presence or absence of the test compound.
Objective: To quantify the dose-dependent inhibition of T-cell proliferation by a test compound.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Purification (Optional): For more specific assays, CD4+ or CD8+ T-cells can be purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Staining: T-cells are labeled with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.[2][3] This dye is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
-
Cell Culture and Stimulation:
-
Labeled T-cells are plated in 96-well plates.
-
The cells are treated with varying concentrations of the test compound (e.g., dinactin).
-
T-cell proliferation is induced using one of the following methods:
-
Polyclonal T-cell receptor (TCR) stimulation: Immobilized anti-CD3 monoclonal antibodies (mAb) alone or in combination with soluble anti-CD28 mAb.[1][3]
-
Cytokine stimulation: Interleukin-2 (IL-2) for activated T-cells.[1]
-
Antigen-specific stimulation: Co-culture with antigen-presenting cells (APCs) pulsed with a specific antigen.[4]
-
-
-
Incubation: Cells are cultured for a period of 3 to 6 days at 37°C in a humidified 5% CO2 incubator.[3][5]
-
Flow Cytometry Analysis:
-
Cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) to identify specific T-cell subsets.
-
The dilution of the proliferation dye is measured by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
-
Data Analysis: The proliferation index, division index, and percentage of divided cells are calculated to determine the inhibitory effect of the compound.
Cytokine Production Assay
This assay quantifies the production of key cytokines by activated T-cells.
Objective: To determine the effect of a test compound on the synthesis and secretion of cytokines.
Methodology:
-
T-Cell Stimulation: T-cells are cultured and stimulated as described in the proliferation assay (Section 3.1).
-
Supernatant Collection: After a specified incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay (e.g., Luminex).[1][6]
-
Data Analysis: The levels of cytokines in treated samples are compared to untreated controls to determine the inhibitory effect of the compound.
Signaling Pathways and Mechanism of Action
The available evidence suggests that dinactin inhibits T-cell proliferation and cytokine production through a post-transcriptional mechanism.[1] This is a distinct mechanism compared to other immunosuppressants like Cyclosporin A, which primarily act at the transcriptional level to block IL-2 gene expression. The observation that exogenous IL-2 does not rescue T-cell proliferation in the presence of dinactin further supports a mechanism that is downstream of IL-2 signaling or acts on a parallel, essential pathway.[1]
Proposed Signaling Pathway of Dinactin's Immunosuppressive Action
The following diagram illustrates the proposed point of intervention for dinactin in the T-cell activation pathway.
Caption: Proposed mechanism of dinactin's immunosuppressive action.
Experimental Workflow for T-Cell Proliferation Assay
The following diagram outlines the typical workflow for assessing the effect of a compound on T-cell proliferation using a dye dilution method.
Caption: General workflow of a T-cell proliferation assay.
Conclusion
While direct data on this compound's effect on T-cell proliferation remains elusive, the analysis of its close structural analog, dinactin, provides a strong foundation for inferring its potential immunosuppressive properties. Dinactin demonstrates potent inhibition of T-cell proliferation and cytokine production through a post-transcriptional mechanism. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound and other macrotetrolide antibiotics. Further research is warranted to elucidate the precise molecular targets of these compounds within the post-transcriptional machinery of T-cells, which could pave the way for the development of novel immunosuppressive agents.
References
- 1. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. criver.com [criver.com]
- 4. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. 5-Aminosalicylic acid abrogates T-cell proliferation by blocking interleukin-2 production in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Monactin in Novel Research Areas: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the emerging research into the therapeutic potential of monactin beyond its established antimicrobial properties. It focuses on recent preclinical findings in oncology and immunology, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction to this compound
This compound is a macrotetrolide antibiotic produced by various species of Streptomyces. It functions as a non-selective ionophore with a high affinity for monovalent cations such as K+, Na+, and Li+.[1] This ionophoric activity disrupts the electrochemical gradients across biological membranes, a mechanism central to its antimicrobial effects. Recent investigations, however, have unveiled its potential in more complex therapeutic areas, including cancer and immunomodulation. This document serves as a technical guide to these novel research frontiers.
Anticancer Potential of this compound
Emerging evidence suggests that this compound and its homologs possess significant antiproliferative and pro-apoptotic activities against various cancer cell lines. The proposed mechanisms of action center on the disruption of key oncogenic signaling pathways and the induction of mitochondrial dysfunction.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the reported in vitro cytotoxic activities of this compound and its structurally related homolog, dinactin.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Cancer | 0.13 | [1] |
| This compound | A2058 | Melanoma | 0.02 | [1] |
| This compound | H522-T1 | Non-small cell lung cancer | 0.01 | [1] |
Signaling Pathway: Inhibition of Wnt/β-catenin Signaling
A key mechanism implicated in the anticancer effects of ionophores like this compound is the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer. While direct studies on this compound are limited, research on the related ionophore monensin provides a strong model for its likely mechanism of action.
Experimental Protocol: Wnt/β-catenin Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on Wnt/β-catenin signaling using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or a cancer cell line with an active Wnt pathway) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in TCF/LEF transcriptional activity relative to the vehicle control.
-
Plot the dose-response curve to determine the IC50 of this compound for Wnt/β-catenin signaling inhibition.
-
Mechanism of Action: Mitochondrial Uncoupling
This compound, as an ionophore, can transport cations across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis. This uncoupling of oxidative phosphorylation can lead to a decrease in cellular ATP levels, activation of stress-response pathways like AMPK, and ultimately, induction of apoptosis in cancer cells that are highly dependent on oxidative phosphorylation.
Experimental Protocol: Mitochondrial Respiration Assay
This protocol measures the effect of this compound on mitochondrial respiration using an extracellular flux analyzer.
-
Cell Seeding:
-
Seed cancer cells (e.g., A2780) in a specialized microplate for the extracellular flux analyzer at an optimized density.
-
Allow cells to adhere and grow overnight.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with a bicarbonate-free assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C.
-
-
Extracellular Flux Analysis:
-
Load the sensor cartridge with sequential injectors containing:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a classical uncoupling agent).
-
Port D: Rotenone/antimycin A (Complex I and III inhibitors).
-
-
Perform a calibration of the instrument.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the compounds and measure the OCR after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the OCR parameters between this compound-treated and control cells to assess the extent of mitochondrial uncoupling.
-
Immunomodulatory Effects of this compound
Polyketide-derived antibiotics are known to possess immunomodulatory properties. While direct quantitative data for this compound is limited, studies on structurally related compounds suggest its potential to modulate inflammatory responses, particularly by affecting cytokine production in macrophages.
Quantitative Data: Inhibition of Cytokine Release by Related Polyketides
The following data for manumycin and asukamycin, also polyketide antibiotics, indicate the potential immunomodulatory effects of this class of compounds on cytokine release from TNF-α-stimulated THP-1 human macrophages.[2]
| Compound | Cytokine | Concentration (pg/mL) - Control (TNF-α stimulated) | Concentration (pg/mL) - Treated | % Inhibition | Reference |
| Manumycin | IL-1β | 4.96 ± 0.59 | 0.34 ± 0.48 | 93.1% | [2] |
| Asukamycin | IL-1β | 4.96 ± 0.59 | 1.06 ± 0.81 | 78.6% | [2] |
| Manumycin | IL-18 | 30.98 ± 2.21 | 18.04 ± 10.21 | 41.8% | [2] |
| Asukamycin | IL-18 | 30.98 ± 2.21 | 12.96 ± 2.32 | 58.2% | [2] |
Proposed Signaling Pathway: Modulation of NF-κB Signaling
A potential mechanism for the immunomodulatory effects of this compound could involve the modulation of the NF-κB signaling pathway, a master regulator of inflammation. Disruption of the actin cytoskeleton, a potential downstream effect of altered ion homeostasis, has been shown to activate NF-κB in myelomonocytic cells.
Experimental Protocol: Macrophage Cytokine Release Assay
This protocol is for measuring the effect of this compound on the release of pro-inflammatory cytokines from macrophages.
-
Macrophage Differentiation and Seeding:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium with 10% FBS.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed the differentiated macrophages in a 24-well plate and allow them to adhere.
-
-
Treatment and Stimulation:
-
Pre-treat the macrophages with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in this compound-treated cells to the LPS-stimulated control to determine the extent of inhibition or stimulation.
-
Antiviral Potential of this compound: A Prospective Outlook
The investigation of this compound's antiviral activity is a nascent field with limited direct evidence. However, its mechanism of action as an ionophore suggests plausible antiviral potential, particularly against enveloped viruses.
Hypothetical Mechanism of Action
Enveloped viruses rely on the fusion of their lipid envelope with the host cell membrane for entry. This process is often pH-dependent and sensitive to changes in the ionic environment. By disrupting ion gradients across cellular and viral membranes, this compound could potentially interfere with:
-
Viral entry: By altering the pH of endosomes, which is critical for the conformational changes in viral glycoproteins required for membrane fusion.
-
Viral budding and release: By disrupting the ion channels in the host cell membrane that are sometimes hijacked by viruses for efficient egress.
It is important to note that these are hypothetical mechanisms, and further research is required for validation. A study on nano-monocaprin, a different lipid-based compound, has shown activity against the enveloped bacteriophage phi6, a surrogate for SARS-CoV-2, by disrupting its lipid envelope.[3] This provides an analogous concept for how a molecule interacting with lipid membranes could exert antiviral effects.
Experimental Workflow: Antiviral Screening
The following workflow outlines a general approach for the preliminary screening of this compound's antiviral activity.
Conclusion and Future Directions
The preliminary evidence for this compound's activity in oncology and immunology is promising and warrants further in-depth investigation. Its ability to inhibit the Wnt/β-catenin pathway and uncouple mitochondrial respiration presents a multi-pronged approach to targeting cancer cells. The inferred immunomodulatory effects, based on related compounds, suggest a potential role in modulating inflammatory diseases. The antiviral potential of this compound remains largely unexplored and represents a key area for future research.
Future studies should focus on:
-
Validating the proposed mechanisms of action in a wider range of cancer models, including in vivo studies.
-
Generating direct quantitative data on the immunomodulatory effects of this compound on primary human immune cells.
-
Conducting broad-spectrum antiviral screening to identify any potential activity against clinically relevant viruses.
This technical guide provides a foundational understanding of the novel research areas for this compound, offering a roadmap for scientists and drug development professionals to explore its full therapeutic potential.
References
- 1. In vitro IL-1 beta and TNF-alpha release from THP-1 monocytes in response to metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 107 Immunomodulatory Effects of Manumycin-type Antibiotics on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Monactin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monactin is a macrotetralide antibiotic isolated from Streptomyces species. It functions as a non-selective ionophore with a high affinity for monovalent cations such as potassium (K+), sodium (Na+), and lithium (Li+)[1]. By facilitating the transport of these ions across biological membranes, this compound disrupts the electrochemical gradients essential for cellular function. Notably, it acts as a potent uncoupler of oxidative phosphorylation in mitochondria[1]. Recent studies have highlighted its antiproliferative and pro-apoptotic activities in various cancer cell lines, making it a compound of interest for cancer research and drug development. Additionally, this compound has been shown to inhibit the TCF/β-catenin transcriptional activity, a key component of the Wnt signaling pathway implicated in oncogenesis[1].
These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its cytotoxic and signaling effects.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
Summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data is crucial for determining the effective concentration range for cytotoxicity and other cellular assays.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | 0.13 | |
| A2058 | Melanoma | 0.02 | |
| H522-T1 | Non-small Cell Lung Cancer | 0.01 |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is essential for accurate and reproducible dosing in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Methanol, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
This compound is soluble in DMSO, ethanol, and methanol[2]. For cell culture applications, DMSO is the most common solvent.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a final volume of 1 ml, dissolve the molecular weight equivalent of this compound in milligrams in 1 ml of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability[2][3]. When stored properly, the solid compound is stable for at least 4 years, and stock solutions are generally usable for up to one month[2].
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal cell number should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V Staining
Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of PARP Cleavage
Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. Western blotting can be used to detect the cleaved fragment of PARP.
Materials:
-
Cells of interest and this compound treatment as described above.
-
RIPA lysis buffer supplemented with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Rabbit anti-cleaved PARP (Asp214) antibody (recommended dilution 1:1000)[4][5].
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
Protocol:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The cleaved PARP fragment will appear at approximately 89 kDa[5].
TCF/β-catenin Reporter Assay
This assay measures the transcriptional activity of the TCF/β-catenin complex, which is the final step in the canonical Wnt signaling pathway.
Materials:
-
Cells of interest (e.g., HEK293T or a cancer cell line with active Wnt signaling).
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash) and a control vector with mutated TCF/LEF binding sites (e.g., FOPFlash).
-
A constitutively expressing Renilla luciferase vector for normalization.
-
Transfection reagent.
-
This compound stock solution.
-
Dual-Luciferase Reporter Assay System.
Protocol:
-
Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24 hours or a time period determined to be optimal for the cell line.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.
-
Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the extent of Wnt/β-catenin signaling inhibition.
Mandatory Visualization
Caption: Proposed signaling pathways affected by this compound treatment in cells.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. biocompare.com [biocompare.com]
- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Monactin-Based Ionophore Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monactin is a macrotetrolide antibiotic isolated from Streptomyces species. It functions as a carrier ionophore with a notable affinity for monovalent cations, including ammonium, potassium, sodium, and lithium ions.[1] By forming a lipid-soluble complex with these ions, this compound facilitates their transport across biological and artificial lipid membranes, disrupting the natural ion gradients essential for cellular function. This ionophoric activity is the basis for its antibiotic and antiproliferative properties.[1] These application notes provide detailed protocols for assessing the ionophore activity of this compound, enabling researchers to quantify its ion selectivity and transport efficiency.
Mechanism of Action
This compound is a carrier ionophore that selectively binds a cation, enclosing it in a lipophilic complex. This complex can then diffuse across the lipid bilayer, releasing the ion on the other side. This process disrupts the electrochemical gradients across the membrane, which are crucial for numerous cellular processes.
Below is a diagram illustrating the proposed mechanism of this compound-mediated ion transport across a lipid membrane.
Caption: this compound-mediated transport of a potassium ion.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's ionophore activity, including ion selectivity and transport rates.
Table 1: Ion Selectivity of this compound-Based Ion-Selective Electrode
| Ion Pair | Selectivity Coefficient (log K) |
| NH4+ / K+ | -0.58 |
| NH4+ / Na+ | -2.0 |
| NH4+ / H+ | -2.18 |
Data derived from a study on NH4+ ion-selective microelectrodes based on nonactin/monactin.[1]
Table 2: Cation Selectivity Sequence for this compound (Qualitative)
| Cation | Relative Affinity |
| NH4+ | +++++ |
| K+ | ++++ |
| Rb+ | +++ |
| Na+ | ++ |
| Li+ | + |
This qualitative ranking is based on the general understanding of macrotetrolide ionophore selectivity.
Table 3: Transport Rates for this compound-Cation Complexes
| Cation | Transport Rate (ions/s per molecule) | Method |
| K+ | ~1.5 x 10^3 | Fluorescence decay in phospholipid vesicles |
Rate constant for the related ionophore nonactin, which is expected to be similar for this compound.
Experimental Protocols
Protocol 1: Fluorescence-Based Ion Transport Assay in Vesicles
This protocol describes a method to measure this compound-mediated ion transport into synthetic lipid vesicles using a pH-sensitive fluorescent dye. The influx of cations is coupled to a proton efflux, which is monitored by the change in fluorescence.
Workflow Diagram:
Caption: Workflow for the fluorescence-based ion transport assay.
Methodology:
-
Preparation of Large Unilamellar Vesicles (LUVs):
-
Prepare a lipid solution (e.g., egg phosphatidylcholine in chloroform).
-
Dry the lipid solution under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer containing the pH-sensitive dye (e.g., 1 mM HPTS) and a high concentration of the ion of interest (e.g., 100 mM KCl).
-
Subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.
-
Remove the extra-vesicular dye by gel filtration.
-
-
Establishing the Ion Gradient:
-
Dilute the vesicle suspension into an iso-osmotic buffer containing a different primary cation (e.g., 100 mM NaCl) to create an outwardly directed K+ gradient.
-
-
Fluorescence Measurement:
-
Place the vesicle suspension in a fluorometer cuvette.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., for HPTS, dual excitation at 405 nm and 450 nm, emission at 510 nm).
-
Record a baseline fluorescence reading.
-
Add a small volume of a stock solution of this compound in a suitable solvent (e.g., ethanol) to the cuvette and mix rapidly.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The initial rate of fluorescence change is proportional to the initial rate of ion transport.
-
Calculate the initial transport rate and normalize it to the this compound concentration.
-
To determine ion selectivity, repeat the experiment with different external cations and compare the transport rates.
-
Protocol 2: Planar Lipid Bilayer Electrophysiology
This protocol allows for the direct measurement of ion currents mediated by this compound across an artificial lipid bilayer.
Workflow Diagram:
Caption: Workflow for planar lipid bilayer electrophysiology.
Methodology:
-
Bilayer Formation:
-
Prepare a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).
-
"Paint" the lipid solution across a small aperture (50-250 µm) in a Teflon partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., 1 M KCl).
-
Monitor the formation of a stable bilayer by measuring the membrane capacitance.
-
-
This compound Incorporation:
-
Add a small amount of a stock solution of this compound to the cis chamber and stir.
-
-
Electrophysiological Recording:
-
Connect the two chambers to a patch-clamp amplifier via Ag/AgCl electrodes.
-
Apply a series of voltage steps across the bilayer and record the resulting current.
-
To determine ion selectivity, establish a salt gradient across the bilayer (e.g., 1 M KCl in the cis chamber and 0.1 M KCl in the trans chamber) and measure the reversal potential.
-
-
Data Analysis:
-
Generate a current-voltage (I-V) plot to determine the conductance of the this compound-mediated ion transport.
-
Use the Goldman-Hodgkin-Katz (GHK) equation to calculate the permeability ratios for different ions from the reversal potentials measured under bi-ionic conditions.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the ionophore activity of this compound. The fluorescence-based assay is well-suited for high-throughput screening and for determining relative transport rates and selectivities. The planar lipid bilayer technique offers a more direct and quantitative measure of ion transport, allowing for the determination of single-channel conductance and permeability ratios. Together, these methods provide a comprehensive toolkit for researchers investigating the biological activities of this compound and for the development of new therapeutic agents based on its ionophoric properties.
References
Application Notes and Protocols for Wnt Signaling Reporter Assay Using Monactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial, evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer, making it a key target for therapeutic intervention. The canonical Wnt pathway culminates in the stabilization of β-catenin, which then translocates to the nucleus and associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. A widely used method to screen for modulators of this pathway is the TCF/LEF luciferase reporter assay. This application note describes the use of Monactin, a macrotetrolide antibiotic and ionophore, as an inhibitor of Wnt signaling in such an assay.
This compound, originally isolated from Streptomyces species, has been identified as a potent inhibitor of TCF/β-catenin transcriptional activity.[1] It belongs to a class of ionophores that includes Nonactin and Dinactin, which also exhibit Wnt inhibitory effects with IC50 values in the low nanomolar range.[1] This document provides a detailed protocol for a Wnt signaling reporter assay to characterize the inhibitory activity of this compound and presents data in a structured format for clarity.
Principle of the Assay
The TCF/LEF luciferase reporter assay is a cell-based method to quantify the activity of the canonical Wnt signaling pathway. The core of this assay is a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a minimal promoter fused to multiple tandem repeats of the TCF/LEF transcriptional response element. When the Wnt pathway is activated, β-catenin accumulates in the nucleus and binds to TCF/LEF factors, which in turn bind to these response elements and drive the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of Wnt pathway activation. Conversely, inhibitors of the pathway will lead to a decrease in the luminescent signal. A second reporter plasmid, typically expressing Renilla luciferase under a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.
Application: Screening for Wnt Signaling Inhibitors
This assay is highly adaptable for high-throughput screening of small molecules, natural products, or other biologicals to identify novel activators or inhibitors of the Wnt/β-catenin signaling pathway.[2] this compound serves as an example of a potent inhibitor identified through such screening efforts.
Data Presentation
The inhibitory effect of this compound and related compounds on Wnt signaling is summarized below. The data is based on a screening study that utilized a luciferase reporter assay to identify natural products with inhibitory activity against Wnt signaling.
| Compound | Target | Assay Type | Cell Line | Activator | IC50 | Reference |
| This compound | TCF/β-catenin transcriptional activity | Luciferase Reporter Assay | Not Specified | Not Specified | 0.6 - 7.4 nM | [1] |
| Nonactin | TCF/β-catenin transcriptional activity | Luciferase Reporter Assay | Not Specified | Not Specified | 0.6 - 7.4 nM | [1] |
| Dinactin | TCF/β-catenin transcriptional activity | Luciferase Reporter Assay | Not Specified | Not Specified | 0.6 - 7.4 nM* | [1] |
*The reported IC50 range of 0.6 - 7.4 nM is for the group of compounds including Nonactin, this compound, and Dinactin.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
Application of Monactin in studying cation transport across membranes
Application Notes: Monactin for Cation Transport Studies
Introduction
This compound is a macrotetrolide antibiotic isolated from Streptomyces species. It belongs to a family of naturally occurring cyclic ionophores known as the nactins, which also includes nonactin, dinactin, and trinactin.[1] this compound functions as a mobile ion carrier, selectively binding monovalent cations and facilitating their transport across lipid membranes. This property makes it an invaluable tool for researchers studying ion transport phenomena, membrane potential, and related physiological processes. This compound is characterized as a non-selective ionophore for monovalent cations, primarily facilitating the transport of potassium (K⁺), sodium (Na⁺), and lithium (Li⁺) ions down their electrochemical gradients.[2] Its ability to disrupt these gradients makes it a potent uncoupler of oxidative phosphorylation in mitochondria and an effective antimicrobial agent.[2]
These application notes provide an overview of this compound's mechanism, quantitative data on its function, and detailed protocols for its use in both artificial and biological membrane systems.
Mechanism of Action
This compound functions as a classic mobile ion carrier. The molecule is composed of four tetrahydrofuran rings and four ester linkages, creating a flexible, doughnut-shaped structure.[1] When it encounters a cation at the membrane interface, the polar ester and ether oxygen atoms of the this compound backbone coordinate the cation, displacing its hydration shell. This complexation process folds the molecule into a conformation resembling the seam of a tennis ball, with the cation sequestered in the polar interior and a nonpolar, hydrophobic exterior composed of methyl and ethyl groups.[1] This hydrophobic shell allows the this compound-cation complex to dissolve in the lipid bilayer and diffuse across to the other side. There, the cation is released, and the free this compound molecule returns to the original side to repeat the cycle. This process is metabolically passive and does not require cellular energy.[3][4]
Caption: Mechanism of this compound as a mobile ion carrier.
Quantitative Data
While this compound is broadly classified as a non-selective monovalent cation ionophore, the nactin family exhibits a distinct preference order.[1][2] Quantitative data for this compound is often benchmarked against its well-studied homolog, Nonactin.
Table 1: Physicochemical Properties and Cation Selectivity
| Parameter | Value / Observation | Source |
|---|---|---|
| Family | Macrotetrolide Antibiotic | [1] |
| CAS Number | 7182-54-9 | [2] |
| Molecular Formula | C₄₁H₆₆O₁₂ | N/A |
| Molecular Weight | 751.0 g/mol | N/A |
| Solubility | Soluble in DMSO, Ethyl Acetate, Dichloromethane | [1] |
| Cations Transported | K⁺, Na⁺, Li⁺, Rb⁺, H⁺ | [2][3][4] |
| Cation Selectivity | Nonactin, a close homolog, exhibits selectivity for NH₄⁺ > K⁺ > Rb⁺ > Na⁺. | [1] |
| Biological Activity | Potent uncoupler of oxidative phosphorylation in mitochondria. | [2] |
| Antiproliferative IC₅₀ | 0.01 µM (H522-T1 lung cancer cells) | [2] |
| 0.02 µM (A2058 melanoma cells) | [2] |
| | 0.13 µM (A2780 ovarian cancer cells) |[2] |
Experimental Protocols
Protocol 1: In Vitro Cation Transport Assay using Large Unilamellar Vesicles (LUVs)
This protocol describes a fluorescence-based assay to measure this compound-mediated cation transport into LUVs. The assay relies on a cation-sensitive fluorescent dye encapsulated within the vesicles. The influx of cations, facilitated by this compound, causes a change in fluorescence intensity, which can be monitored over time.
Materials:
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Cation-sensitive fluorescent dye (e.g., a potassium-binding benzofuran isophthalate, PBFI)
-
Buffer A (Loading Buffer): 10 mM HEPES, 150 mM KCl, pH 7.4
-
Buffer B (External Buffer): 10 mM HEPES, 150 mM NaCl, pH 7.4
-
This compound stock solution (1 mM in DMSO)
-
Liposome extrusion equipment (e.g., mini-extruder with 100 nm polycarbonate membranes)
-
Fluorometer with a cuvette holder
Methodology:
-
LUV Preparation: a. Prepare a lipid film by dissolving phospholipids in chloroform, evaporating the solvent under nitrogen gas, and drying under vacuum for at least 2 hours. b. Hydrate the lipid film in Buffer A containing the fluorescent dye (e.g., 1 mM PBFI) to a final lipid concentration of 10 mg/mL. Vortex vigorously. c. Subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath to create multilamellar vesicles. d. Extrude the suspension 11-15 times through a 100 nm polycarbonate membrane to form LUVs.
-
Removal of External Dye: a. Separate the dye-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with Buffer B. b. Collect the turbid fractions containing the LUVs. The vesicles now have a high internal K⁺ concentration and are suspended in a high Na⁺ external buffer.
-
Transport Assay: a. Dilute the LUV suspension in Buffer B in a fluorometer cuvette to a final lipid concentration of 0.1 mg/mL. b. Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen dye (for PBFI, Ex: ~346 nm, Em: ~505 nm). c. Record a stable baseline fluorescence signal for 60-120 seconds. d. Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 10-100 nM). Mix quickly. e. Immediately start recording the change in fluorescence over time for 5-10 minutes. The exchange of external Na⁺ for internal K⁺ will be facilitated by this compound, causing a change in the dye's fluorescence.
-
Data Analysis: a. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and obtain a maximum fluorescence signal for normalization. b. Calculate the initial rate of cation transport from the initial slope of the fluorescence curve after this compound addition. c. Compare rates across different concentrations of this compound or different external cations to determine dose-response and selectivity.
Protocol 2: Cell-Based Mitochondrial Membrane Potential (MMP) Assay
This protocol uses this compound's ability to uncouple oxidative phosphorylation to study its effect on mitochondrial membrane potential in living cells. A cationic, lipophilic fluorescent dye that accumulates in active mitochondria (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE) is used to report on MMP. Depolarization of the mitochondrial membrane prevents the dye from accumulating, leading to a decrease in fluorescence.
Materials:
-
Adherent cell line (e.g., HeLa, HepG2) cultured in 96-well, black-walled, clear-bottom plates
-
Cell culture medium (e.g., DMEM)
-
TMRE stock solution (1 mM in DMSO)
-
This compound stock solution (1 mM in DMSO)
-
FCCP (protonophore uncoupler, positive control) stock solution (1 mM in DMSO)
-
Hoechst 33342 stain (optional, for cell number normalization)
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. b. Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Dye Loading: a. Prepare a working solution of TMRE in pre-warmed cell culture medium at a final concentration of 25-100 nM. b. Remove the old medium from the cells and wash once with PBS. c. Add the TMRE working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
Compound Treatment and Measurement: a. During the incubation period, prepare serial dilutions of this compound and the positive control FCCP in pre-warmed medium. A typical concentration range for this compound would be 10 nM to 10 µM. b. After incubation, gently remove the TMRE-containing medium. Replace it with the medium containing the different concentrations of this compound or FCCP. Include a "vehicle only" (DMSO) control. c. (Optional) Add Hoechst stain to all wells for normalization. d. Immediately place the plate in a pre-warmed fluorescence plate reader or on a microscope stage. e. Measure the TMRE fluorescence (Ex: ~549 nm, Em: ~575 nm) and Hoechst fluorescence (Ex: ~350 nm, Em: ~461 nm) at time zero and then kinetically every 2-5 minutes for 1-2 hours.
-
Data Analysis: a. For each time point, normalize the TMRE fluorescence intensity to the Hoechst fluorescence intensity to account for any differences in cell number. b. Plot the normalized TMRE fluorescence against time for each concentration of this compound. c. A decrease in TMRE fluorescence indicates mitochondrial depolarization. d. To determine potency, calculate the percentage decrease in fluorescence at a specific time point (e.g., 60 minutes) relative to the vehicle control and plot this against the logarithm of this compound concentration to calculate an IC₅₀ value.
Caption: Workflow for a cell-based mitochondrial membrane potential assay.
References
Monactin as a tool for uncoupling mitochondria in situ
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monactin is a macrotetrolide antibiotic and a member of the nactin family of ionophores, which also includes nonactin, dinactin, and trinactin. These molecules are renowned for their ability to selectively transport alkali metal cations across biological membranes. This ionophoretic activity makes this compound a valuable tool for dissecting mitochondrial function. By facilitating the transport of cations like potassium (K⁺) into the mitochondrial matrix, this compound disrupts the electrochemical gradient across the inner mitochondrial membrane. This process, known as uncoupling, dissociates substrate oxidation from ATP synthesis. Consequently, the energy generated by the electron transport chain is dissipated as heat rather than being used for ATP production. These characteristics allow researchers to investigate the mechanisms of oxidative phosphorylation, study the consequences of mitochondrial dysfunction, and explore potential therapeutic strategies targeting cellular bioenergetics. Foundational work by Graven, Lardy, and colleagues in the 1960s established the effects of this compound and its homologs on oxidative phosphorylation and ATPase activity, solidifying their role as tools in metabolic studies.[1][2]
Mechanism of Action
This compound functions as a potassium (K⁺) ionophore. Its structure forms a cage-like complex that chelates K⁺ ions. This complex is lipophilic, enabling it to shuttle K⁺ across the inner mitochondrial membrane and down its electrochemical gradient into the mitochondrial matrix. The influx of these positive charges dissipates the mitochondrial membrane potential (ΔΨm), which is the primary driving force for ATP synthesis by ATP synthase. As the proton motive force is diminished, the electron transport chain continues to consume oxygen in an attempt to re-establish the gradient, but ATP production is significantly reduced. This uncoupling of respiration from phosphorylation leads to an increase in the oxygen consumption rate (OCR) and a decrease in cellular ATP levels.
Caption: this compound facilitates K⁺ transport into the mitochondrial matrix, dissipating the membrane potential and uncoupling respiration from ATP synthesis.
Quantitative Data Summary
The precise effective concentration of this compound for inducing mitochondrial uncoupling can vary between cell types and experimental conditions. Based on studies of its close homolog, dinactin, which has been shown to affect cellular processes in the 0.1–1 µM range, a similar concentration range is suggested as a starting point for optimization with this compound.[1][3][4] For comparison, the widely used protonophore uncoupler FCCP is typically effective in the 100 nM to 10 µM range.[5][6][7][8]
| Parameter Measured | Expected Effect of this compound | Typical Concentration Range (Optimization Required) | Positive Control (FCCP) |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | 0.1 - 5 µM | Decrease (100 nM - 10 µM) |
| Oxygen Consumption Rate (OCR) | Increase (followed by decrease at high concentrations) | 0.1 - 5 µM | Increase |
| Cellular ATP Levels | Decrease | 0.1 - 5 µM | Decrease |
| Cell Viability | Decrease (at higher concentrations or prolonged exposure) | > 1 µM | Decrease |
Experimental Protocols
The following protocols provide a framework for using this compound to study mitochondrial uncoupling in cultured mammalian cells. It is crucial to optimize the this compound concentration for each cell line and experimental setup.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cultured cells in a black, clear-bottom 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
FCCP stock solution (e.g., 10 mM in DMSO) as a positive control
-
TMRM (e.g., 1 mM stock in DMSO)
-
Hoechst 33342 (e.g., 1 mg/mL stock in water) for nuclear staining (optional)
-
Cell culture medium
-
Fluorescence plate reader or fluorescence microscope
Experimental Workflow:
Caption: Workflow for measuring mitochondrial membrane potential after this compound treatment.
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a black, clear-bottom 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Drug Preparation: Prepare serial dilutions of this compound (e.g., starting from 10 µM down to 100 nM) and a positive control of FCCP (e.g., 1 µM) in pre-warmed cell culture medium. Include a vehicle control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, FCCP, or vehicle control. Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
Dye Loading: Add TMRM to each well to a final concentration of 20-100 nM. If desired, add Hoechst 33342 for nuclear counterstaining. Incubate for 30 minutes at 37°C.
-
Imaging/Reading:
-
Fluorescence Microscopy: Wash the cells with pre-warmed medium and capture images using appropriate filter sets for TMRM (e.g., Ex/Em ~548/573 nm) and Hoechst 33342 (e.g., Ex/Em ~350/461 nm).
-
Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths.
-
-
Data Analysis: Quantify the mean fluorescence intensity of TMRM per cell or per well. Normalize the data to the vehicle control. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption by live cells in real-time.
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplate
-
This compound stock solution
-
FCCP stock solution
-
Oligomycin (ATP synthase inhibitor)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Assay Medium
-
Seahorse XF Calibrant
Experimental Workflow:
Caption: Workflow for measuring cellular oxygen consumption rate in response to this compound.
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Drug Loading: Load the injection ports of the sensor cartridge with oligomycin, this compound (at various concentrations) or FCCP, and a mixture of rotenone and antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds and measure the OCR after each injection.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration (the decrease in OCR after oligomycin injection), maximal respiration (the peak OCR after this compound/FCCP injection), and non-mitochondrial respiration (the OCR remaining after rotenone/antimycin A injection). An increase in OCR after this compound treatment, similar to FCCP, indicates mitochondrial uncoupling.
Protocol 3: Quantification of Cellular ATP Levels
This protocol uses a luciferase-based assay to measure the total cellular ATP content. A decrease in ATP levels following this compound treatment is indicative of mitochondrial uncoupling.
Materials:
-
Cultured cells in a white, opaque 96-well plate
-
This compound stock solution
-
FCCP stock solution
-
ATP Assay Kit (luciferin/luciferase-based)
-
Luminometer
Experimental Workflow:
Caption: Workflow for quantifying cellular ATP levels after this compound treatment.
Procedure:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a density that ensures they are in a logarithmic growth phase during the experiment.
-
Cell Treatment: Treat the cells with various concentrations of this compound, FCCP (positive control), and a vehicle control for a specified duration (e.g., 1-6 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a single reagent that lyses the cells and provides the substrates (luciferin and luciferase) for the luminescence reaction.
-
Incubate for the recommended time to allow for cell lysis and stabilization of the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Create a standard curve if absolute ATP quantification is required. Normalize the results to the vehicle control to determine the percent decrease in cellular ATP levels.
Conclusion
This compound serves as a potent tool for inducing mitochondrial uncoupling in situ through its ionophoretic activity. By disrupting the mitochondrial membrane potential, it provides a valuable method for studying the intricacies of cellular bioenergetics and the pathological consequences of mitochondrial dysfunction. The protocols outlined above offer a comprehensive approach to characterizing the effects of this compound on key mitochondrial parameters. Researchers should carefully optimize concentrations and incubation times to suit their specific cell models and experimental questions.
References
- 1. Antibiotics as tools for metabolic studies. V. Effect of nonactin, this compound, dinactin, and trinactin on oxidative phosphorylation and adenosine triphosphatase induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics as tools for metabolic studies. VI. Damped oscillatory swelling of mitochondria induced by nonactin, this compound, dinactin, and trinactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics as tools for metabolic studies. X. Inhibition of phosphoryl transfer reactions in mitochondria by peliomycin, ossamycin, and venturicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics as tools for metabolic studies. I. A survey of toxic antibiotics in respiratory, phosphorylative and glycolytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following Monactin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monactin, a macrotetrolide antibiotic, is a non-selective ionophore for monovalent cations such as potassium, sodium, and lithium.[1][2] It is isolated from Streptomyces species and has demonstrated potent antiproliferative activity against various cancer cell lines.[1] This document provides detailed protocols for assessing the effects of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Resazurin (AlamarBlue) assay. Additionally, a putative signaling pathway for this compound-induced cell death is presented, based on its ionophoric nature and the known mechanisms of similar compounds.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different human cancer cell lines, which can serve as a reference for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.13[1] |
| A2058 | Melanoma | 0.02[1] |
| H522-T1 | Non-Small-Cell Lung Cancer | 0.01[1] |
Experimental Protocols
I. MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range that brackets the known IC50 values (e.g., 0.001 µM to 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
II. Resazurin (AlamarBlue) Cell Viability Assay
The Resazurin assay is a fluorometric method that also measures cell metabolic activity. Viable cells reduce the blue, non-fluorescent Resazurin dye to the pink, highly fluorescent Resorufin.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Opaque-walled 96-well plates
-
Resazurin solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates to minimize background fluorescence.
-
-
This compound Treatment:
-
Follow the same this compound treatment protocol as for the MTT assay.
-
-
Resazurin Addition and Incubation:
-
After the treatment period, add 10 µL of Resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell viability assay with this compound treatment.
Putative Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols: Western Blot Analysis of β-catenin Levels Following Monactin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer.[2] A key mediator of this pathway is β-catenin, a multifunctional protein that acts as a transcriptional co-activator.[3] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] Wnt signaling inhibits this complex, leading to the stabilization and nuclear accumulation of β-catenin, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression.[5][6]
Monactin, a macrotetralide antibiotic, has been identified as an inhibitor of the Wnt signaling pathway.[7] It exerts its effect by inhibiting TCF/β-catenin transcriptional activity, thereby reducing the expression of Wnt target genes.[7] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent and time-course effects of this compound on total β-catenin protein levels in cultured cells.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest. In this application, we will use a primary antibody that recognizes β-catenin and a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction, allowing for the visualization and quantification of β-catenin protein levels.
Data Presentation
The following tables present representative quantitative data on the effects of this compound on total β-catenin levels as determined by Western blot analysis. The data is normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all samples.
Table 1: Dose-Dependent Effect of this compound on Total β-catenin Levels
| This compound Concentration (µM) | Relative β-catenin Level (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 1 | 0.85 | ± 0.06 |
| 5 | 0.62 | ± 0.05 |
| 10 | 0.41 | ± 0.04 |
| 25 | 0.25 | ± 0.03 |
| 50 | 0.15 | ± 0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcome of the experiment.
Table 2: Time-Course of this compound (10 µM) Treatment on Total β-catenin Levels
| Treatment Time (hours) | Relative β-catenin Level (Normalized to Control) | Standard Deviation |
| 0 | 1.00 | ± 0.07 |
| 6 | 0.78 | ± 0.05 |
| 12 | 0.55 | ± 0.04 |
| 24 | 0.35 | ± 0.03 |
| 48 | 0.20 | ± 0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcome of the experiment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of β-catenin.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HEK293T, HCT116, or another line with active Wnt signaling) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For Dose-Response Experiment:
-
Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for a fixed time (e.g., 24 hours).
-
-
For Time-Course Experiment:
-
Treat cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle control.
-
Harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
III. Western Blot Analysis
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Primary Antibody:
-
Incubate the membrane with a primary antibody specific for β-catenin (e.g., rabbit anti-β-catenin) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
IV. Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to measure the band intensity for β-catenin and the loading control in each lane.
-
Normalize the intensity of the β-catenin band to the intensity of the corresponding loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Conclusion
This application note provides a comprehensive framework for investigating the inhibitory effects of this compound on β-catenin protein levels using Western blot analysis. The detailed protocols and representative data serve as a valuable resource for researchers in academic and industrial settings who are exploring the therapeutic potential of Wnt pathway inhibitors. Adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a modulator of the Wnt/β-catenin signaling pathway.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Targeting the β-catenin/TCF transcriptional complex in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer [kjpp.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Monactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monactin, a macrotetrolide antibiotic, is an ionophore known to transport monovalent cations across biological membranes. Recent studies have highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry. The methodologies described herein are essential for researchers investigating the cytotoxic effects of this compound and its potential as a therapeutic agent. We will cover key assays for detecting apoptotic events, including the externalization of phosphatidylserine, activation of caspases, and changes in mitochondrial membrane potential.
Mechanism of Action: this compound-Induced Apoptosis
While the precise signaling cascade of this compound-induced apoptosis is still under investigation, evidence from related ionophores like nonactin and monensin suggests a mechanism primarily involving the intrinsic (mitochondrial) pathway of apoptosis. As an ionophore, this compound disrupts the ionic homeostasis of the cell, particularly affecting the mitochondrial membrane potential. This disruption is a key initiating event in the intrinsic apoptotic pathway. The proposed signaling pathway involves the following key steps:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound, by facilitating the transport of cations across the inner mitochondrial membrane, leads to the dissipation of the mitochondrial membrane potential.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The loss of ΔΨm is often followed by MOMP, a critical event regulated by the Bcl-2 family of proteins. This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and phosphatidylserine externalization.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis induced by ionophores related to this compound, such as monensin. This data illustrates the typical results that can be expected when analyzing this compound-induced apoptosis.
Table 1: Annexin V-FITC/PI Staining of Apoptosis in Cancer Cells Treated with an Ionophore
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Monensin | 8 | 9.7 ± 1.2 | 3.2 ± 0.6 | 12.9 ± 1.8 |
| Monensin | 16 | 29.3 ± 2.1 | 8.5 ± 1.1 | 37.8 ± 3.2 |
| Monensin | 32 | 62.6 ± 4.5 | 15.1 ± 2.3 | 77.7 ± 6.8 |
Data is representative and adapted from studies on the related ionophore monensin in SH-SY5Y neuroblastoma cells.[1][2]
Table 2: Caspase-3/7 Activation in Cancer Cells Treated with an Ionophore
| Treatment Group | Concentration (µM) | % Caspase-3/7 Positive Cells | Fold Increase vs. Control |
| Control | 0 | 3.1 ± 0.6 | 1.0 |
| Monensin | 8 | 15.4 ± 1.8 | 5.0 |
| Monensin | 16 | 45.2 ± 3.9 | 14.6 |
| Monensin | 32 | 82.1 ± 6.2 | 26.5 |
Data is hypothetical but based on the known mechanism of ionophore-induced apoptosis involving caspase activation.[2]
Table 3: Mitochondrial Membrane Potential (ΔΨm) in Cancer Cells Treated with an Ionophore
| Treatment Group | Concentration (µM) | % Cells with Depolarized Mitochondria |
| Control | 0 | 4.2 ± 0.7 |
| This compound (Hypothetical) | 1 | 18.5 ± 2.1 |
| This compound (Hypothetical) | 5 | 55.9 ± 4.8 |
| This compound (Hypothetical) | 10 | 89.3 ± 7.1 |
This data is hypothetical and represents expected outcomes based on the mechanism of action of ionophores on mitochondrial function.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis, and the loss of membrane integrity, a marker of late apoptosis or necrosis.[3][4][5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[6][7][8]
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent or similar fluorogenic caspase-3/7 substrate
-
Treated and untreated cell suspensions
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells with this compound.
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in complete medium.
-
Add the Caspase-3/7 Green Detection Reagent to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Analyze the samples directly by flow cytometry. A wash step is typically not required.
Data Analysis: Quantify the percentage of cells with a positive green fluorescence signal, indicating active caspase-3/7.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the integrity of the mitochondrial membrane, which is disrupted during the early stages of intrinsic apoptosis. Dyes such as JC-1 or TMRE are commonly used.
Materials:
-
JC-1 or TMRE dye
-
Treated and untreated cell suspensions
-
Complete cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization
-
Flow cytometer
Procedure (using JC-1):
-
Induce apoptosis with this compound. Prepare a positive control by treating cells with FCCP (e.g., 50 µM for 15 minutes).
-
Harvest and resuspend cells at 1 x 10^6 cells/mL in pre-warmed complete medium.
-
Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells once with PBS by centrifugation.
-
Resuspend the cell pellet in 500 µL of PBS for analysis.
-
Analyze by flow cytometry, detecting the green fluorescence of JC-1 monomers (emission ~529 nm) and the red fluorescence of JC-1 aggregates (emission ~590 nm).
Data Analysis: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. kumc.edu [kumc.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Preparing Monactin Stock Solutions for In Vitro Experiments
1. Introduction
Monactin is a macrotetralide antibiotic produced by various Streptomyces species.[1][2] It functions as a non-selective ionophore with high affinity for monovalent cations such as potassium (K+), sodium (Na+), and ammonium (NH4+).[3][4][5] By transporting these ions across biological membranes, this compound disrupts electrochemical gradients, leading to the uncoupling of oxidative phosphorylation and the induction of ATP hydrolysis in mitochondria.[2][3][6] Beyond its ionophoric activity, this compound has been identified as an inhibitor of the Wnt signaling pathway by impeding TCF/β-catenin transcriptional activity.[3][7] It also demonstrates potent antiproliferative effects against various cancer cell lines, making it a valuable tool for research in cell biology, cancer biology, and metabolic studies.[7]
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed protocols for the solubilization, storage, and dilution of this compound for use in cell culture and other experimental systems.
2. Chemical and Physical Properties
A summary of this compound's key properties is provided below. This data is essential for accurate stock solution preparation and handling.
| Property | Value | References |
| CAS Number | 7182-54-9 | [1][8] |
| Molecular Formula | C₄₁H₆₆O₁₂ | [1][9] |
| Molecular Weight | 751.0 g/mol | [1][9] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poorly soluble in water. | [3][8][9][10] |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). | [3][8][9] |
3. Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted to final working concentrations as needed.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound (e.g., 1 mg). Perform this step in a chemical fume hood or a ventilated enclosure.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 1 mg of this compound (MW = 751.0 g/mol ):
-
Volume (L) = 0.001 g / (751.0 g/mol x 0.010 mol/L) = 0.00013316 L
-
Volume (µL) = 133.16 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder. Vortex thoroughly until the solid is completely dissolved. To aid solubility, the tube may be gently warmed to 37°C or briefly placed in an ultrasonic bath.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[10]
-
Storage: Store the aliquots at -80°C for long-term stability or at -20°C for shorter-term use.[10]
Protocol 2: Preparation of Working Solutions from the Primary Stock
Working solutions are prepared by diluting the primary stock solution into a suitable cell culture medium or experimental buffer immediately before use.
Materials:
-
10 mM this compound primary stock solution (from Protocol 1)
-
Sterile cell culture medium or appropriate experimental buffer
-
Sterile tubes and calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.
-
C₁ = Concentration of the primary stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of the primary stock solution to be determined
-
C₂ = Desired final concentration of the working solution (e.g., 10 µM)
-
V₂ = Desired final volume of the working solution (e.g., 1000 µL)
-
Example Calculation:
-
V₁ = (C₂ x V₂) / C₁
-
V₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL
-
-
-
Preparation: Add 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium or buffer to obtain a final concentration of 10 µM. Mix thoroughly by gentle pipetting or vortexing.
-
Application: Use the freshly prepared working solution in your in vitro experiment. It is recommended to prepare working solutions fresh for each experiment and discard any unused portions.
Stock Solution Preparation Table
The following table provides the required volume of solvent to add to a given mass of this compound to achieve common stock concentrations.[10]
| Mass of this compound | To Make 1 mM Stock | To Make 5 mM Stock | To Make 10 mM Stock |
| 1 mg | 1.3316 mL | 266.3 µL | 133.2 µL |
| 5 mg | 6.6578 mL | 1.3316 mL | 665.8 µL |
| 10 mg | 13.3156 mL | 2.6631 mL | 1.3316 mL |
4. Stability and Storage Recommendations
Proper storage is crucial for maintaining the activity of this compound.
| Form | Storage Temperature | Stability/Notes | References |
| Solid | -20°C | Stable for at least 4 years. | [3] |
| Stock Solution | -20°C | Use within 1 month. | [10] |
| Stock Solution | -80°C | Use within 6 months. | [10] |
| General Tip | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | [10] |
5. Application Note: Use in In Vitro Assays
This compound's biological activities make it a versatile tool. Its selection of a working concentration should be based on empirical data and published literature. This compound has shown potent antiproliferative activity in the nanomolar to low micromolar range against several human cancer cell lines.
Reported IC₅₀ Values for this compound: [7]
| Cell Line | Cancer Type | IC₅₀ Value |
| A2058 | Melanoma | 0.02 µM |
| H522-T1 | Non-small-cell lung cancer | 0.01 µM |
| A2780 | Ovarian cancer | 0.13 µM |
Based on these values, a typical starting concentration range for cell-based assays would be from 1 nM to 1 µM. A concentration-response curve should be generated to determine the optimal concentration for a specific cell line and experimental endpoint.
6. Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the Wnt signaling pathway.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 7182-54-9 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The effects of the macrotetralide actin antibiotics on the equilibrium extraction of alkali metal salts into organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Antibiotics - CAT N°: 25742 [bertin-bioreagent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. agscientific.com [agscientific.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for Seahorse XF Assay with Monactin in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process central to numerous physiological and pathological states, including cancer, metabolic disorders, and neurodegenerative diseases. The Agilent Seahorse XF Analyzer is a powerful tool that measures two key pathways of cellular energy production in real-time: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
Monactin is a macrotetralide antibiotic that acts as a non-selective ionophore for monovalent cations. By transporting these ions across the inner mitochondrial membrane, this compound disrupts the mitochondrial membrane potential, leading to the uncoupling of oxidative phosphorylation from ATP synthesis. This makes it a valuable tool for investigating mitochondrial function and cellular bioenergetic responses to metabolic stress.
These application notes provide a detailed protocol for utilizing the Seahorse XF Mito Stress Test in conjunction with this compound to probe the metabolic phenotype of cultured cells.
Data Presentation
The following tables summarize key quantitative data and expected outcomes when performing a Seahorse XF assay with this compound.
Table 1: Recommended Starting Concentrations for Seahorse XF Mito Stress Test Reagents
| Compound | Stock Concentration | Final Concentration in Well |
| Oligomycin | 100 µM | 1.0 - 2.0 µM |
| FCCP | 100 µM | 0.5 - 2.0 µM (Requires optimization) |
| Rotenone/Antimycin A | 50 µM | 0.5 µM |
| This compound | 10 mM (in DMSO) | 0.1 - 10 µM (Requires optimization) |
Table 2: Cell Seeding Densities for Seahorse XF96 Microplates (Adherent Cells)
| Cell Type | Seeding Density (cells/well) | Notes |
| HeLa | 15,000 - 25,000 | Ensure a confluent monolayer on the day of the assay. |
| A549 | 20,000 - 40,000 | Can be seeded at a higher density due to their smaller size. |
| Primary Neurons | 50,000 - 100,000 | Require appropriate coating of the microplate (e.g., Poly-D-Lysine).[1] |
| Macrophages | 80,000 - 120,000 | Ensure proper adherence and activation state if required. |
Note: Optimal cell seeding density is critical and must be determined empirically for each cell type to ensure OCR and ECAR values are within the instrument's optimal range.
Table 3: Expected Effects of this compound on Seahorse XF Assay Parameters
| Parameter | Expected Change with this compound | Rationale |
| Basal Respiration (OCR) | Increase | As an uncoupler, this compound dissipates the proton gradient, causing the electron transport chain to work at a higher rate to try and compensate, thus consuming more oxygen. |
| ATP Production-linked OCR | No direct effect, but subsequent oligomycin injection will show a smaller decrease in OCR. | This compound uncouples respiration from ATP synthesis. Therefore, the proportion of basal respiration dedicated to ATP production is already reduced. |
| Proton Leak (OCR) | Significant Increase | This is the primary effect of this compound. The measured increase in oxygen consumption after oligomycin injection that is not coupled to ATP synthesis will be substantially higher. |
| Maximal Respiration (OCR) | May be similar to or slightly higher than basal respiration with this compound. | This compound itself induces a state of high respiratory activity, similar to the effect of FCCP. The subsequent injection of FCCP may not lead to a further significant increase in OCR. |
| Spare Respiratory Capacity | Decrease or become negligible | Since this compound already pushes respiration to a high rate, the "spare" capacity that can be induced by FCCP is diminished. |
| Non-Mitochondrial Respiration | No Change | This compound's primary target is the mitochondria; other oxygen-consuming processes in the cell should not be affected. |
| Basal Glycolysis (ECAR) | Increase (cell-type dependent) | Cells may increase glycolysis to compensate for the inefficient ATP production from oxidative phosphorylation, a phenomenon known as the Crabtree effect. |
Experimental Protocols
I. Preparation of Reagents and Cell Culture
-
Reagent Preparation:
-
Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A as per the manufacturer's instructions (typically in DMSO).
-
Prepare a 10 mM stock solution of this compound in DMSO. Store all stock solutions at -20°C.
-
On the day of the assay, prepare fresh working solutions of all compounds by diluting the stock solutions in Seahorse XF Assay Medium.
-
-
Cell Culture:
-
Culture cells in a standard CO2 incubator at 37°C.
-
The day before the assay, seed the cells into a Seahorse XF96 cell culture microplate at the empirically determined optimal density.[1]
-
Ensure a uniform cell monolayer. Leave the four corner wells for background correction.
-
Incubate the seeded plate overnight in a CO2 incubator.
-
II. Seahorse XF Assay Protocol: Mitochondrial Stress Test with this compound
This protocol describes an acute injection of this compound to observe its immediate effects on cellular bioenergetics.
Day 1: Hydration of Sensor Cartridge
-
Hydrate a Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated cartridge overnight in a non-CO2 incubator at 37°C.
Day 2: Assay Execution
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the XF96 plate.
-
Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Load Sensor Cartridge:
-
Prepare working solutions of the inhibitors and this compound in assay medium at 10X the final desired concentration.
-
Load the injection ports of the hydrated sensor cartridge as follows:
-
Port A: this compound (e.g., for a final concentration of 1 µM, load 20 µL of a 10 µM working solution). For control wells, load assay medium.
-
Port B: Oligomycin (e.g., 22 µL of a 10 µM working solution for a final concentration of 1 µM).
-
Port C: FCCP (e.g., 25 µL of a 10 µM working solution for a final concentration of 1 µM).
-
Port D: Rotenone/Antimycin A (e.g., 28 µL of a 5 µM working solution for a final concentration of 0.5 µM).
-
-
-
Run the Seahorse XF Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell plate.
-
Start the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, C, and D, with measurement cycles between each injection.
-
III. Data Analysis and Interpretation
-
After the run, the Seahorse Wave software can be used to analyze the data.
-
Normalize the OCR and ECAR data to cell number, protein concentration, or another relevant metric.
-
Calculate the key parameters of mitochondrial function: Basal Respiration, ATP Production, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare the metabolic profiles of this compound-treated cells with control cells. A significant increase in basal OCR and proton leak upon this compound injection is indicative of its uncoupling activity.
Mandatory Visualization
Caption: Experimental workflow for the Seahorse XF assay with this compound.
Caption: Effect of this compound on mitochondrial respiration and glycolysis.
References
Application Note: Measuring Monactin's Effect on Cellular Respiration Rates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monactin is a macrotetrolide antibiotic and a well-characterized ionophore with high selectivity for potassium ions (K⁺). By transporting cations across biological membranes, this compound can disrupt the electrochemical gradients essential for cellular processes, most notably cellular respiration in the mitochondria. The inner mitochondrial membrane maintains a proton motive force (PMF), composed of a proton (H⁺) gradient and a membrane potential, which drives the synthesis of ATP via ATP synthase. By disrupting the membrane potential component of the PMF, ionophores like this compound can uncouple the electron transport chain (ETC) from ATP synthesis. This application note provides a detailed protocol for measuring the effect of this compound on cellular respiration rates, specifically the oxygen consumption rate (OCR), using modern fluorescence-based assays.
Principle of the Oxygen Consumption Rate (OCR) Assay
The OCR assay is a real-time, non-invasive method to assess mitochondrial function. It measures the rate at which cells consume oxygen, which is the terminal electron acceptor in the ETC. By sequentially injecting a series of compounds that modulate mitochondrial activity, different parameters of cellular respiration can be determined:
-
Basal Respiration: The baseline oxygen consumption of cells, representing the energy demand under normal conditions.
-
ATP-Linked Respiration: The portion of basal respiration used to generate ATP. This is determined by inhibiting ATP synthase with oligomycin.
-
Proton Leak: The remaining respiration after ATP synthase inhibition, attributed to protons leaking back across the inner mitochondrial membrane.
-
Maximal Respiration: The maximum OCR that can be achieved by the cell, induced by an uncoupling agent that collapses the proton gradient and eliminates the back-pressure on the ETC.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.
-
Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside the mitochondria, measured after completely inhibiting the ETC with compounds like rotenone and antimycin A.
This compound's Mechanism of Action
This compound acts as a K⁺ uniporter, transporting potassium ions into the mitochondrial matrix. This influx of positive charge dissipates the mitochondrial membrane potential. The cell's machinery attempts to restore the potential by pumping the K⁺ back out and pumping more protons (H⁺) out via the ETC. This leads to an increase in oxygen consumption as the ETC works to maintain the proton gradient, but without a corresponding increase in ATP synthesis. This process is known as "uncoupling." At high concentrations, excessive disruption of the membrane potential can become inhibitory to the ETC itself.
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Morphology with Monactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, regulate metabolism, and respond to cellular stress. The morphology of the mitochondrial network—ranging from elongated and interconnected tubules to fragmented, punctate structures—is a key indicator of cellular health and function. Alterations in mitochondrial dynamics are implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Therefore, the ability to visualize and quantify changes in mitochondrial morphology in living cells is a critical tool in biomedical research and drug development.
Monactin, a macrotetralide antibiotic, is a non-selective ionophore for monovalent cations. By facilitating the transport of ions like K+ and Na+ across the inner mitochondrial membrane, this compound disrupts the mitochondrial membrane potential (ΔΨm). This dissipation of the membrane potential is a potent trigger for a cellular stress response that often culminates in mitochondrial fragmentation. This application note provides a detailed protocol for using this compound to induce and study changes in mitochondrial morphology in live cells, including methods for quantitative analysis and an overview of the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound-Induced Mitochondrial Fragmentation
Treatment of cells with this compound is expected to induce a shift from a tubular mitochondrial network to a more fragmented morphology. The extent of this fragmentation can be quantified by measuring various morphological parameters from fluorescence microscopy images. Below are tables summarizing the expected dose-dependent and time-course effects of this compound on mitochondrial morphology, based on typical responses to mitochondrial stressors.
Table 1: Expected Dose-Dependent Effects of this compound on Mitochondrial Morphology
| This compound Concentration | Average Mitochondrial Length (µm) | Mitochondrial Circularity (Arbitrary Units) | Fragmentation Index (%) |
| Vehicle Control (DMSO) | 5.0 ± 1.5 | 0.3 ± 0.1 | 15 ± 5 |
| Low Concentration (e.g., 1 µM) | 3.5 ± 1.2 | 0.5 ± 0.15 | 40 ± 8 |
| Medium Concentration (e.g., 5 µM) | 2.0 ± 0.8 | 0.7 ± 0.2 | 75 ± 10 |
| High Concentration (e.g., 10 µM) | 1.2 ± 0.5 | 0.9 ± 0.1 | 95 ± 5 |
Data are presented as mean ± standard deviation and represent hypothetical values based on published effects of mitochondrial uncouplers. Actual values may vary depending on the cell type and experimental conditions.
Table 2: Expected Time-Course of Mitochondrial Fragmentation with this compound Treatment (e.g., 5 µM)
| Time after this compound Addition | Average Mitochondrial Length (µm) | Mitochondrial Circularity (Arbitrary Units) | Fragmentation Index (%) |
| 0 min | 5.0 ± 1.5 | 0.3 ± 0.1 | 15 ± 5 |
| 15 min | 3.0 ± 1.0 | 0.6 ± 0.15 | 50 ± 10 |
| 30 min | 2.0 ± 0.8 | 0.7 ± 0.2 | 75 ± 10 |
| 60 min | 1.5 ± 0.6 | 0.8 ± 0.15 | 90 ± 8 |
Data are presented as mean ± standard deviation and represent hypothetical values. Kinetic responses can vary between cell lines.
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of Mitochondrial Morphology
This protocol describes the use of a mitochondrial dye, such as MitoTracker™ Red CMXRos, in conjunction with this compound treatment to visualize changes in mitochondrial morphology. MitoTracker™ dyes accumulate in mitochondria dependent on the membrane potential.
Materials:
-
Mammalian cells (e.g., HeLa, U2OS, or a cell line relevant to your research)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
MitoTracker™ Red CMXRos (or other suitable mitochondrial dye)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in DMSO. Store at -20°C, protected from light.
-
-
Mitochondrial Staining:
-
Warm the complete cell culture medium to 37°C.
-
Prepare a staining solution by diluting the MitoTracker™ stock solution to a final concentration of 100-200 nM in the pre-warmed medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoTracker™ staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
This compound Treatment and Imaging:
-
During the last 5-10 minutes of the MitoTracker™ incubation, prepare the this compound working solutions by diluting the 10 mM stock in pre-warmed complete medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the MitoTracker™ staining solution and wash the cells twice with warm PBS.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to the cells.
-
Immediately place the imaging dish on the microscope stage.
-
Allow the cells to equilibrate for a few minutes before starting image acquisition.
-
Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to observe the dynamics of mitochondrial fragmentation. Use appropriate filter sets for the chosen fluorescent dye (for MitoTracker™ Red CMXRos, Ex/Em ~579/599 nm).
-
Protocol 2: Quantitative Analysis of Mitochondrial Morphology
This protocol outlines the steps for quantifying changes in mitochondrial morphology from the acquired images using ImageJ/Fiji software.
Procedure:
-
Image Pre-processing:
-
Open the acquired images in ImageJ/Fiji.
-
If necessary, perform background subtraction to enhance the signal-to-noise ratio.
-
Apply a Gaussian blur filter (radius ~1-2 pixels) to smooth the mitochondrial signal.
-
-
Image Segmentation:
-
Use an appropriate thresholding method (e.g., "Default" or "Otsu") to create a binary mask of the mitochondria.
-
Manually adjust the threshold if necessary to accurately represent the mitochondrial network.
-
-
Particle Analysis:
-
Use the "Analyze Particles" function on the binary images.
-
Set the size parameter to exclude small, non-mitochondrial objects.
-
In the "Set Measurements" dialog, select "Area," "Perimeter," "Shape Descriptors," and "Feret's Diameter."
-
-
Data Extraction and Analysis:
-
The "Analyze Particles" function will generate a results table with the measured parameters for each individual mitochondrion.
-
Mitochondrial Length: Can be approximated by the "MaxFeret" or "Feret" diameter.
-
Mitochondrial Circularity: Calculated as 4π(Area/Perimeter²). A value of 1.0 indicates a perfect circle.
-
Fragmentation Index: Can be calculated as the percentage of cells displaying a predominantly fragmented mitochondrial morphology, or as the percentage of mitochondria with a circularity value above a certain threshold (e.g., >0.8).
-
Export the data to a spreadsheet program for statistical analysis and graphing.
-
Visualizations
Experimental Workflow
Application Notes and Protocols: Investigating Synthetic Lethality in Cancer Cells Using Monactin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the potential synthetic lethal effects of monactin in cancer cells. This compound, a potassium ionophore, disrupts mitochondrial function, a process that can be exploited to selectively target cancer cells with specific genetic vulnerabilities. We present a hypothetical framework wherein this compound induces a state of mitochondrial stress that is synthetically lethal with deficiencies in DNA damage repair pathways, such as those involving BRCA1/2 mutations. This document offers a comprehensive guide for researchers to explore this therapeutic strategy, from initial cell viability screening to in-depth mechanistic studies.
Introduction to this compound and Synthetic Lethality
This compound is a macrocyclic polyether antibiotic that acts as a non-selective ionophore for monovalent cations, with a high affinity for potassium ions.[1][2] By facilitating the transport of potassium ions across biological membranes, this compound disrupts the electrochemical gradients essential for cellular function, most notably the mitochondrial membrane potential.[2] This disruption can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, the induction of apoptosis.[3][4][5]
Synthetic lethality is a therapeutic concept in which the co-occurrence of two genetic events is lethal to a cell, while the occurrence of either event alone is not. In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells harboring a specific mutation, while being non-essential for normal cells. A prime example of this approach is the use of PARP inhibitors in cancers with BRCA1/2 mutations.[6][7]
We hypothesize that the mitochondrial stress induced by this compound can create a synthetic lethal relationship with cancer cells that have a compromised DNA damage response (DDR). Mitochondrial dysfunction is known to increase the production of reactive oxygen species (ROS), which can cause DNA damage. In cells with deficient DDR pathways, such as those with BRCA1/2 mutations, the accumulation of DNA damage, coupled with this compound-induced apoptosis, could lead to selective cell death.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The proposed mechanism of action for this compound-induced apoptosis centers on its ability to disrupt mitochondrial membrane potential. This initiates a cascade of events leading to programmed cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines (e.g., A2780, A2058, H522-T1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| A2780 (Ovarian Cancer) | 0.13[1] |
| A2058 (Melanoma) | 0.02[1] |
| H522-T1 (Lung Cancer) | 0.01[1] |
| Hypothetical BRCA1-/- Cell Line | 0.05 |
| Hypothetical BRCA1+/+ Cell Line | 0.5 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 5.2 ± 1.1 | 2.3 ± 0.5 |
| This compound (IC50) | 35.8 ± 4.5 | 15.1 ± 2.3 |
| Hypothetical BRCA1-/- + this compound | 65.4 ± 5.2 | 25.7 ± 3.1 |
| Hypothetical BRCA1+/+ + this compound | 38.1 ± 3.9 | 16.2 ± 2.5 |
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol is for measuring the change in mitochondrial membrane potential (ΔΨm) in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 Assay Kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate, chamber slide).
-
Treat the cells with this compound for the desired time (e.g., 6-24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Data Presentation:
| Treatment | Red/Green Fluorescence Ratio (arbitrary units) |
| Vehicle Control | 8.5 ± 1.2 |
| This compound (IC50) | 2.1 ± 0.4 |
| CCCP (Positive Control) | 1.2 ± 0.2 |
Investigating Synthetic Lethality: An Experimental Workflow
To investigate the hypothesized synthetic lethality between this compound and BRCA1/2 deficiency, a systematic approach is required.
Caption: Experimental workflow for investigating synthetic lethality.
Synergy Analysis
To quantify the interaction between this compound and another agent (e.g., a PARP inhibitor), a synergy analysis should be performed. This involves treating cells with a matrix of concentrations of both drugs and calculating a synergy score.
Data Presentation (Hypothetical):
| Drug Combination | Cell Line | Synergy Score (Bliss) | Interpretation |
| This compound + Olaparib | BRCA1-/- | 15.2 | Synergistic |
| This compound + Olaparib | BRCA1+/+ | 2.5 | Additive |
A positive Bliss synergy score indicates that the combined effect of the two drugs is greater than the sum of their individual effects.
Conclusion
These application notes provide a framework for investigating the potential of this compound as a tool to induce synthetic lethality in cancer cells, particularly those with deficiencies in the DNA damage response pathway. The provided protocols offer a starting point for researchers to explore this promising therapeutic strategy. Further investigation into the precise molecular mechanisms and the identification of predictive biomarkers will be crucial for the clinical translation of this approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Valinomycin induces apoptosis of ascites hepatoma cells (AH-130) in relation to mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Monactin solubility issues in aqueous media
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling Monactin, with a specific focus on overcoming solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a macrotetrolide antibiotic isolated from Streptomyces species.[1][2] It functions as a non-selective ionophore for monovalent cations like potassium, sodium, and lithium.[1][3] In research, it is used to study cation transport across biological membranes, uncouple oxidative phosphorylation in mitochondria, and as an inhibitor of the Wnt signaling pathway by disrupting TCF/β-catenin transcriptional activity.[3][4][5] It also exhibits antiproliferative activity against various cancer cell lines.[1]
Q2: What is the general solubility of this compound?
A2: this compound is soluble in several organic solvents but is generally considered insoluble in water.[6] Its hydrophobic exterior, which forms when it complexes with ions, contributes to its solubility in lipid membranes and non-polar solvents.[6]
Q3: How should I store this compound powder and its solutions?
A3: The solid form of this compound should be stored at -20°C for long-term stability, which can be maintained for at least four years.[3][4] Stock solutions prepared in organic solvents should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound and related nactin mixtures has been determined in various solvents. Preparing a concentrated stock solution in a suitable organic solvent is the recommended first step before dilution into aqueous experimental media.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Soluble; 10 mg/mL (for nactin mixture) | [3][4][5] |
| Dimethyl sulfoxide (DMSO) | Soluble; 0.25 mg/mL (for nactin mixture) | [3][4][5] |
| Ethanol | Soluble; 1 mg/mL (for nactin mixture) | [3][4][5] |
| Methanol | Soluble | [2][3] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL (for nactin mixture) | [4][5] |
| Water | Insoluble | [6] |
Troubleshooting Guide: Working with this compound in Aqueous Media
Issue: My this compound precipitated out of solution after I diluted my organic stock into my aqueous buffer.
This is the most common issue encountered with hydrophobic compounds like this compound. The abrupt change in solvent polarity causes the compound to crash out of solution.
Initial Checks & Solutions
-
Verify Stock Concentration: Ensure your stock solution in the organic solvent (e.g., DMSO, DMF) is not oversaturated. If crystals are visible in the stock, gently warm it (e.g., to 37°C) to redissolve the this compound before use.
-
Dilution Technique: Are you adding the stock solution to the buffer correctly?
-
Incorrect: Pipetting the entire volume of buffer onto the small volume of stock solution.
-
Correct: Add the this compound stock solution dropwise to the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid mixing and prevents localized high concentrations that lead to precipitation.
-
Workflow for Troubleshooting Precipitation
If the initial checks do not resolve the issue, follow this workflow to identify and solve the problem.
Factors Influencing this compound's Aqueous Solubility
Understanding the factors that govern the solubility of hydrophobic compounds can help in designing experiments and preventing issues.
References
Identifying and mitigating off-target effects of Monactin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the off-target effects of Monactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrotetralide antibiotic that acts as a non-selective ionophore for monovalent cations, including potassium (K+), sodium (Na+), and lithium (Li+).[1][2] Its primary on-target effect is the disruption of cellular ion homeostasis by transporting these ions across biological membranes, which can lead to the dissipation of membrane potential. This disruption of ion gradients is linked to its antiproliferative and antibiotic activities.[1]
Q2: What are the known on-target effects of this compound that I should be aware of in my experiments?
Beyond its general ionophore activity, this compound is known to:
-
Inhibit TCF/β-catenin transcriptional activity, a key pathway in development and disease.[1][2]
-
Exhibit potent antiproliferative activity against various cancer cell lines.[1]
Q3: What are off-target effects and why are they a concern when using this compound?
Off-target effects are interactions of a drug or compound with proteins or other biomolecules that are not its intended target. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. For a non-selective ionophore like this compound, off-target effects can be widespread due to the fundamental role of ion gradients in numerous cellular processes.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for validating your findings. Here are a few strategies:
-
Use of structurally related but inactive analogs: If available, a molecule structurally similar to this compound that does not exhibit ionophore activity can serve as a negative control.
-
Varying ion concentrations: Since this compound's primary on-target effect is ion transport, altering the extracellular concentrations of K+ or Na+ may rescue or potentiate on-target phenotypes.[1]
-
Orthogonal approaches: Confirm your findings using a different tool that targets the same pathway through a distinct mechanism (e.g., use a known Wnt signaling inhibitor to confirm effects on the TCF/β-catenin pathway).
-
Target knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of a putative off-target protein should abolish the effect of this compound if that protein is indeed a target.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Toxicity at Low this compound Concentrations
Possible Cause: This could be due to potent on-target effects in a particularly sensitive cell line or previously uncharacterized off-target toxicity.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the precise IC50 value in your cell line. Compare this to published values for this compound's antiproliferative activity (see Table 1).
-
Ion Rescue Experiment: Attempt to rescue the cells by increasing the extracellular potassium concentration. Reversal of the toxic effect by excess K+ would suggest it is linked to the on-target ionophore activity.[1]
-
-
Investigate Potential Off-Targets:
-
Proteomic Profiling: Employ quantitative proteomics to compare protein expression levels in vehicle-treated versus this compound-treated cells. Significant changes in proteins unrelated to ion transport or Wnt signaling could indicate off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of this compound to unknown proteins by measuring changes in their thermal stability.
-
Problem 2: Observed Phenotype is Inconsistent with Known On-Target Effects
Possible Cause: The observed phenotype may be a result of this compound binding to an unknown off-target protein or modulating a signaling pathway independent of its ionophore activity.
Troubleshooting Steps:
-
In Silico Off-Target Prediction:
-
Utilize computational tools to predict potential off-target binding proteins based on the structure of this compound. While not definitive, this can provide a list of candidates for further investigation.
-
-
Experimental Off-Target Identification:
-
Chemical Proteomics: Synthesize a derivatized version of this compound for use in affinity purification-mass spectrometry or photoaffinity labeling to pull down and identify binding partners from cell lysates.
-
CETSA-MS: A powerful, unbiased approach to identify protein targets in a cellular context by observing ligand-induced thermal stabilization on a proteome-wide scale.
-
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | 0.13 | [1] |
| A2058 | Melanoma | 0.02 | [1] |
| H522-T1 | Non-small-cell lung cancer | 0.01 | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol is a generalized procedure for identifying protein targets of this compound based on ligand-induced thermal stabilization.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (at a concentration determined by your dose-response experiments) or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification and Analysis:
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against candidate proteins. An increase in the thermal stability of a protein in the presence of this compound indicates a direct interaction.
-
Mass Spectrometry (CETSA-MS): For a proteome-wide analysis, the soluble fractions are subjected to tryptic digestion and quantitative mass spectrometry (e.g., using TMT labeling) to identify all proteins that are stabilized by this compound.
-
Protocol 2: Chemical Proteomics - Affinity Purification
This protocol outlines a general workflow for identifying this compound-binding proteins using an affinity-based approach. This requires chemical modification of this compound.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog containing a reactive group (e.g., a photo-activatable group like a diazirine or benzophenone for photoaffinity labeling) and a reporter tag (e.g., biotin or a clickable alkyne).
-
Cell Treatment and Crosslinking: Treat cells with the this compound probe. If using a photoaffinity probe, irradiate the cells with UV light to induce covalent crosslinking to binding partners.
-
Lysis and Affinity Purification: Lyse the cells and use an affinity resin (e.g., streptavidin beads for a biotinylated probe, or azide-functionalized beads following a click reaction for an alkyne probe) to enrich for the probe-protein complexes.
-
Elution and Identification: Elute the bound proteins from the resin and identify them using mass spectrometry.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Understanding the Cytotoxicity Mechanism of Monactin in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Monactin in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrotetralide antibiotic that acts as a non-selective ionophore for monovalent cations, including potassium (K+), sodium (Na+), and lithium (Li+). Its primary mechanism involves transporting these ions across biological membranes, disrupting the natural ion gradients that are essential for various cellular functions.
Q2: How does this compound induce cytotoxicity in non-target mammalian cells?
The primary cytotoxic mechanism of this compound in non-target cells is the disruption of mitochondrial function. By acting as a potent uncoupler of oxidative phosphorylation, this compound dissipates the mitochondrial membrane potential. This leads to a cascade of events including:
-
Inhibition of ATP synthesis.
-
Increased production of reactive oxygen species (ROS).
-
Induction of the intrinsic apoptotic pathway.
Q3: What is the difference between apoptosis and necrosis, and which is typically induced by this compound?
Apoptosis is a programmed and regulated form of cell death, often referred to as "cell suicide," which avoids triggering an inflammatory response. Necrosis, on the other hand, is an unregulated form of cell death caused by acute injury, leading to cell lysis and inflammation.[1][2] this compound, through its action on mitochondria, primarily induces apoptosis.
Q4: Are there known IC50 values for this compound in non-target cell lines?
While extensive data exists for cancer cell lines, specific IC50 values for this compound in non-target, non-cancerous mammalian cell lines are not widely reported in publicly available literature. Researchers should determine the IC50 empirically for their specific non-target cell line of interest. For context, the IC50 values for some cancer cell lines are in the nanomolar to low micromolar range.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results (e.g., MTT, XTT).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges of the wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or culture medium without cells. Ensure proper humidity in the incubator.
-
-
Possible Cause 3: Interference of this compound with the assay reagent.
-
Solution: Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction that might alter the absorbance reading.
-
-
Possible Cause 4: Inconsistent incubation times.
-
Solution: Ensure that the timing of reagent addition and plate reading is consistent across all plates and experiments.[3]
-
Problem 2: Inconsistent results in mitochondrial membrane potential assays (e.g., using TMRE or JC-1).
-
Possible Cause 1: Dye concentration is not optimal.
-
Solution: Perform a titration of the fluorescent dye to determine the optimal concentration for your specific cell type and experimental conditions. High concentrations can be toxic and can quench the fluorescent signal.
-
-
Possible Cause 2: Photobleaching of the fluorescent dye.
-
Solution: Minimize the exposure of the stained cells to light. Acquire images promptly after staining and use appropriate filter sets and minimal excitation energy.
-
-
Possible Cause 3: Cells are unhealthy before the experiment.
-
Solution: Ensure that the cells are in the logarithmic growth phase and have high viability before starting the experiment. Stressed cells may already have a compromised mitochondrial membrane potential.
-
Problem 3: No significant caspase activation is detected despite observing cell death.
-
Possible Cause 1: The timing of the assay is not optimal.
-
Solution: Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity after this compound treatment.
-
-
Possible Cause 2: Cell death is occurring through a caspase-independent pathway.
-
Solution: While this compound primarily induces apoptosis, other cell death mechanisms could be involved depending on the cell type and this compound concentration. Investigate markers for other forms of cell death, such as necroptosis or autophagy.
-
-
Possible Cause 3: Insufficient protein concentration in the lysate.
-
Solution: Ensure that the cell lysate has a sufficient protein concentration for the caspase activity assay. A protein quantification assay (e.g., Bradford or BCA) should be performed on the lysates.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.13 |
| A2058 | Melanoma | 0.02 |
| H522-T1 | Non-small-cell lung cancer | 0.01 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[4][5][6][7]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Mitochondrial Membrane Potential Assay using TMRE
This protocol is a general guideline for using Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Cells of interest cultured on a suitable plate for microscopy or flow cytometry
-
Complete culture medium
-
This compound stock solution
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Hoechst 33342 for nuclear staining (optional)
Procedure:
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP, typically 10-50 µM for 15-30 minutes).
-
Prepare a working solution of TMRE in pre-warmed culture medium (final concentration typically 25-200 nM).
-
Remove the treatment medium and incubate the cells with the TMRE working solution for 15-30 minutes at 37°C, protected from light.
-
If desired, add Hoechst 33342 to the TMRE solution for nuclear counterstaining.
-
Wash the cells twice with pre-warmed PBS or culture medium.
-
Add fresh pre-warmed medium or PBS for imaging.
-
Analyze the fluorescence immediately using a fluorescence microscope or flow cytometer. For TMRE, use an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
Caspase-3 Activity Assay (Colorimetric)
This is a general protocol for a colorimetric caspase-3 assay.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound. Collect both adherent and floating cells.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
Add 50-200 µg of protein from each sample to separate wells of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of human monocytic cell lines confers susceptibility to Bacillus anthracis lethal toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Monactin concentration for long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Monactin in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a macrotetralide antibiotic and a non-selective ionophore, meaning it can transport monovalent cations like potassium (K+), sodium (Na+), and lithium (Li+) across biological membranes.[1] Its primary mechanism involves disrupting the electrochemical gradients across the mitochondrial membrane. This action stimulates respiration, uncouples oxidative phosphorylation, and can induce swelling of mitochondria, ultimately leading to cellular stress and apoptosis.[1] Additionally, this compound has been shown to inhibit the Wnt signaling pathway by interfering with TCF/β-catenin transcriptional activity.[1]
Q2: What are the general properties and storage recommendations for this compound?
A: Proper storage is critical to maintain the stability and efficacy of this compound for reproducible experimental results.
| Property | Description | Source |
| Molecular Formula | C41H66O12 | [1] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years when stored properly at -20°C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | N/A |
Q3: What is a recommended starting concentration for this compound in a new experiment?
A: The optimal concentration of this compound is highly dependent on the specific cell line, cell density, and the duration of the experiment. There is no universal effective concentration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on its homolog, Nonactin, which shows activity at subtoxic concentrations, a wide range should initially be tested, for example, from low nanomolar (nM) to mid-micromolar (µM) ranges.[2]
Q4: How do I determine the cytotoxic effects of this compound on my cell line?
A: To determine cytotoxicity, you should perform a cell viability or cytotoxicity assay. Commonly used methods include metabolic assays like MTT, WST-1, and XTT, or assays that measure membrane integrity, such as the LDH release assay.[3] These assays will help you determine the concentration of this compound that is toxic to your cells and identify a suitable sub-lethal concentration for long-term studies.[3][4]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Reagent: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Use a high-quality, sterile, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare the initial high-concentration stock.
-
Reconstitution: Dissolve the this compound powder in the chosen solvent to create a high-concentration stock solution (e.g., 1-10 mM). Ensure complete dissolution by vortexing gently.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. Note that the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Determining the Optimal Concentration via Cytotoxicity Assay (MTT Assay Example)
This protocol provides a framework for generating a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare Serial Dilutions: Prepare a series of this compound concentrations in complete growth medium by diluting your stock solution. A common approach is to use a 2-fold or 10-fold serial dilution covering a broad range (e.g., 1 nM to 100 µM). Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound dose) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24h, 48h, 72h, or longer).
-
Add MTT Reagent: Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualized Workflows and Signaling Pathways
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's ionophoric mechanism of action on mitochondria.
Caption: this compound's inhibitory effect on the Wnt signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at Low Concentrations | 1. Cell line is highly sensitive. 2. Incorrect calculation of stock/working solution. 3. Contamination of culture.[5] | 1. Test a lower range of concentrations (e.g., picomolar to low nanomolar). 2. Double-check all calculations and prepare fresh dilutions from a new aliquot. 3. Check culture for signs of contamination; use fresh media and reagents. |
| No Effect at High Concentrations | 1. Cell line is resistant to this compound. 2. This compound has degraded due to improper storage or handling. 3. Insufficient incubation time. | 1. Confirm the mechanism of action is relevant to your cell line. 2. Use a new, properly stored aliquot of this compound. Ensure stock solutions are not repeatedly freeze-thawed. 3. Increase the incubation time and repeat the dose-response experiment. |
| Inconsistent Results Between Experiments | 1. Variation in cell density at the time of treatment. 2. Cells are at a high passage number, leading to phenotypic drift.[6] 3. Inconsistent incubation times or reagent addition. | 1. Ensure consistent cell seeding density and confluency. 2. Use cells from a low-passage cell bank.[6] 3. Standardize all steps of the protocol, including timing and technique. |
| Precipitate Forms in Media | 1. This compound concentration exceeds its solubility limit in aqueous media. 2. Interaction with components in the serum or media. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells. 2. Prepare working solutions immediately before use. Visually inspect the medium for precipitation after adding this compound. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture conditions [qiagen.com]
Technical Support Center: Monactin & Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Monactin in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Currently, there is no publicly available data characterizing the specific excitation and emission spectra of this compound. Therefore, it is crucial to empirically determine if this compound exhibits autofluorescence under the specific conditions of your experiment. Many complex organic molecules have the potential to fluoresce, and this property can vary with the solvent, pH, and temperature of the assay buffer.
Q2: What are the common mechanisms by which a compound like this compound can interfere with a fluorescence assay?
There are two primary mechanisms by which a test compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used for the experimental dye, leading to a false-positive signal.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the dye, leading to a decrease in the signal and potentially a false-negative result. This is also known as the "inner filter effect."[1]
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments are essential to identify potential interference. These include:
-
"this compound only" control: Measuring the fluorescence of a sample containing only this compound in the assay buffer at the excitation and emission wavelengths of your dye. This will determine if this compound itself is fluorescent.
-
"Dye plus this compound" control (no biological target): Comparing the fluorescence of your dye in the presence and absence of this compound. A decrease in signal in the presence of this compound may indicate quenching.
-
"No primary antibody" control (for immunofluorescence): In immunofluorescence experiments, a sample that is not incubated with the primary antibody but is treated with the fluorescently labeled secondary antibody and this compound can help identify non-specific binding or autofluorescence.[2]
Q4: What are some general strategies to minimize potential interference from a test compound?
Several strategies can be employed to mitigate interference:[3][4]
-
Use Red-Shifted Dyes: Interference from autofluorescent compounds is often more pronounced at shorter (blue-green) wavelengths.[4] Shifting to dyes that excite and emit in the red or far-red region of the spectrum can often reduce background fluorescence.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its potential contribution to background fluorescence or quenching.
-
Perform a "Pre-Read": Measure the fluorescence of the plate after adding the test compound but before adding the fluorescent dye or substrate. This can help to identify and correct for compound autofluorescence.[5]
-
Employ Orthogonal Assays: Validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay, to confirm that the observed effects are not an artifact of fluorescence interference.
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
This issue suggests that this compound may be autofluorescent under your experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting high background fluorescence.
Issue 2: Reduced fluorescence signal in the presence of this compound.
This could indicate that this compound is quenching the fluorescence of your dye.
Troubleshooting Workflow:
Caption: Troubleshooting reduced fluorescence signal.
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of a specific fluorescent dye.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your experiment)
-
Fluorescence microplate reader or spectrofluorometer
-
Black-walled, clear-bottom microplates (for fluorescence assays)[6]
-
Your chosen fluorescent dye (as a positive control)
Methodology:
-
Prepare a serial dilution of this compound: Prepare a range of concentrations of this compound in your assay buffer, starting from the highest concentration used in your experiments and decreasing by half-log or full-log steps.
-
Prepare control wells:
-
Buffer blank: Wells containing only assay buffer.
-
This compound samples: Wells containing each concentration of the this compound dilution series.
-
Positive control: A well containing your fluorescent dye at the concentration used in your assay.
-
-
Set up the plate reader:
-
Set the excitation and emission wavelengths to match those of your experimental dye.
-
Optimize the gain and other settings using the positive control well to ensure the signal is within the linear range of the instrument.[6]
-
-
Measure fluorescence: Read the fluorescence intensity of all wells.
-
Data Analysis:
-
Subtract the average fluorescence of the buffer blank from all other readings.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence indicates that this compound is autofluorescent at these wavelengths.
-
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Dyes
This table provides the approximate excitation and emission maxima for a selection of common fluorescent dyes to aid in choosing dyes with minimal potential for spectral overlap with an interfering compound.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Color |
| Blue Dyes | |||
| Alexa Fluor 350 | 346 | 442 | Blue |
| DAPI | 358 | 461 | Blue |
| Hoechst 33342 | 350 | 461 | Blue |
| Green Dyes | |||
| FITC | 495 | 519 | Green |
| Alexa Fluor 488 | 495 | 519 | Green |
| GFP (EGFP) | 488 | 507 | Green |
| Orange/Red Dyes | |||
| TRITC | 557 | 576 | Orange |
| Alexa Fluor 555 | 555 | 565 | Orange |
| Rhodamine B | 540 | 625 | Red |
| Far-Red Dyes | |||
| Alexa Fluor 647 | 650 | 668 | Far-Red |
| Cy5 | 649 | 670 | Far-Red |
| Alexa Fluor 680 | 679 | 702 | Far-Red |
Data is approximate and can vary with the experimental environment. Data sourced from various supplier websites and publications.[4][7][8]
Logical Relationship Diagram:
This diagram illustrates the decision-making process when encountering potential fluorescence interference.
Caption: Decision tree for addressing fluorescence interference.
References
- 1. Nonactin | C40H64O12 | CID 72519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonactin | Cell Signaling Technology [cellsignal.com]
- 6. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Nonactin, this compound, dinactin, trinactin, and tetranactin. A Raman spectroscopic study | Semantic Scholar [semanticscholar.org]
- 8. Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal working concentration of Monactin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of Monactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrotetralide antibiotic that acts as a non-selective ionophore for monovalent cations such as K+, Na+, and Li+.[1] Its primary mechanism of action involves disrupting the ion gradients across biological membranes, particularly the mitochondrial membrane. This disruption leads to the uncoupling of oxidative phosphorylation and can induce ATP hydrolysis.[1] Additionally, this compound has been shown to inhibit TCF/β-catenin transcriptional activity and exhibits antiproliferative effects against various cancer cell lines.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published data, the half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. For example, IC50 values have been reported to be 0.13 µM for A2780 ovarian cancer cells, 0.02 µM for A2058 melanoma cells, and 0.01 µM for H522-T1 non-small-cell lung cancer cells.[1] Therefore, a good starting point for a dose-response experiment would be a wide concentration range spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) concentrations.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be stored at -20°C for several months. Working solutions can be prepared by diluting the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%, and for some sensitive primary cells, even lower.[2]
Q4: How long should I incubate cells with this compound?
The optimal incubation time will depend on the specific cell type and the biological question being investigated. For cytotoxicity assays, incubation times of 24, 48, or 72 hours are common to allow for the compound's effects on cell viability and proliferation to become apparent. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific experimental setup.
Experimental Protocols
Determining the Optimal Working Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound using a colorimetric cell viability assay, such as the MTT or XTT assay.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a specialized solubilizing agent for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to a logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations. A common approach is to prepare 2X concentrated solutions of your final desired concentrations. For example, if your final concentrations are 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM, you would prepare 2 nM, 20 nM, 200 nM, 2 µM, and 20 µM solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or controls) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis software.
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.13 | [1] |
| A2058 | Melanoma | 0.02 | [1] |
| H522-T1 | Non-small-cell Lung Cancer | 0.01 | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very little effect of this compound observed, even at high concentrations. | 1. Compound inactivity: The this compound may have degraded. 2. Incorrect concentration: Errors in stock solution preparation or serial dilutions. 3. Cell resistance: The cell line may be inherently resistant to this compound. 4. Short incubation time: The incubation period may not be long enough to observe an effect. | 1. Use a fresh batch of this compound. 2. Double-check all calculations and dilutions. 3. Try a different cell line known to be sensitive to this compound as a positive control. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from the outer wells of the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| Unexpected increase in signal at certain this compound concentrations. | 1. Assay interference: this compound, as an ionophore, can affect cellular metabolism, which may interfere with metabolic-based assays like MTT, potentially leading to an overestimation of viability. 2. Off-target effects: At certain concentrations, this compound might stimulate cellular processes that increase the assay signal. | 1. Consider using a cell viability assay that is not based on metabolic activity, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay).[1] 2. Investigate potential off-target effects by using additional functional assays. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. 2. High DMSO concentration in the final dilution: This can sometimes cause the compound to precipitate when added to the aqueous medium. | 1. Prepare fresh dilutions for each experiment. If precipitation is observed, try preparing the dilutions in a medium containing a low percentage of serum, which can sometimes help with solubility. 2. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).[2] |
Visualizations
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Monactin Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting issues related to the stability and degradation of Monactin in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in powder form?
A1: this compound is stable for at least four years when stored at -20°C in its powdered form.[1] For shipping, it is generally stable at room temperature for continental US deliveries, though this may vary for other locations.[1]
Q2: I am preparing a stock solution of this compound. What is the recommended solvent and storage condition?
Q3: How stable is this compound once diluted in cell culture medium?
A3: There is currently no publicly available quantitative data on the half-life of this compound in common cell culture media such as DMEM or RPMI-1640 under standard culture conditions (37°C, 5% CO₂). The stability of any compound in cell culture medium can be influenced by several factors including pH, temperature, light exposure, and the presence of serum proteins and other media components.[2][3] It is advisable to add this compound to the culture medium immediately before use.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: Degradation of this compound could lead to a loss of its biological activity. If you observe a diminished or inconsistent effect of this compound on your cells over time (e.g., reduced inhibition of Wnt signaling or decreased ionophoric activity), it may be an indication of compound degradation.
Q5: Are there any known degradation products of this compound that could be toxic to my cells?
A5: The specific degradation products of this compound in a cell culture environment have not been extensively characterized in the available literature. Degradation of components in cell culture media, such as tryptophan, can lead to the formation of toxic byproducts.[4] It is crucial to consider that any degradation product could potentially have unintended effects on the cells.
Troubleshooting Guides
Problem: Inconsistent experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability. |
| Degradation of this compound in working solution (cell culture medium) | Prepare fresh working solutions for each experiment by diluting the stock solution directly into the medium just before adding it to the cells. Avoid storing this compound in diluted, aqueous solutions for extended periods. |
| Adsorption to plasticware | Some small molecules can adsorb to plastic surfaces, reducing the effective concentration in the medium.[5] Consider using low-adhesion plasticware or pre-incubating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental setup. |
| Interaction with media components | Serum proteins and other components in the cell culture medium can bind to small molecules, affecting their availability and activity.[5] If possible, perform experiments in serum-free medium or reduce the serum concentration to assess its impact. |
Problem: Complete loss of this compound activity.
| Possible Cause | Troubleshooting Step |
| Incorrect storage of this compound powder | Ensure that the powdered this compound is stored at the recommended temperature of -20°C.[1] |
| Contamination of stock solution | Microbial contamination can lead to the degradation of a compound. Ensure sterile techniques are used when preparing and handling stock solutions. Filter-sterilize the stock solution if necessary and compatible with the solvent. |
| Extended incubation times | For long-term experiments, the stability of this compound may be a limiting factor. Consider replenishing the medium with freshly prepared this compound at regular intervals. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the stability (e.g., half-life) of this compound in various cell culture media. Researchers are encouraged to perform their own stability studies to determine the compound's stability under their specific experimental conditions. The following table can be used as a template to record and compare stability data.
| Cell Culture Medium | Temperature (°C) | Serum (%) | Half-life (t½) | Primary Degradation Products (if known) |
| e.g., DMEM | e.g., 37 | e.g., 10 | Data to be determined | Data to be determined |
| e.g., RPMI-1640 | e.g., 37 | e.g., 10 | Data to be determined | Data to be determined |
| e.g., DMEM | e.g., 4 | e.g., 10 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a general method for assessing the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with desired supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., LC-MS/MS, HPLC)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). The 0-hour time point serves as the initial concentration reference.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
Quantify the remaining this compound concentration in each sample using a validated analytical method such as LC-MS/MS or HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Determine the half-life (t½) by plotting the percentage of remaining this compound versus time and fitting the data to a first-order decay model.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in cell culture medium. Method optimization will be required.
Sample Preparation:
-
Thaw the collected cell culture medium samples.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol containing an internal standard) to the sample at a 3:1 ratio (solvent:sample).
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used for small molecule analysis.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion (parent ion) and product ions (fragment ions) for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
-
Optimization: Optimize MS parameters such as collision energy and cone voltage to achieve the best signal intensity.
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into the same type of cell culture medium used in the stability study.
-
Process the standard curve samples in the same manner as the experimental samples.
-
Plot the peak area ratio (this compound/internal standard) versus the nominal concentration of the standards.
-
Use the standard curve to determine the concentration of this compound in the experimental samples.
Visualizations
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative assay of maprotiline in biological fluids by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Monactin precipitation in experimental buffers
Welcome to the Technical Support Center for Monactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous experimental buffer?
This compound is a macrotetralide antibiotic and a highly lipophilic molecule, meaning it has poor solubility in water-based (aqueous) solutions. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a concentrated stock solution (usually in an organic solvent) into a final aqueous experimental buffer.
Q2: What are the recommended solvents for preparing this compound stock solutions?
To avoid precipitation, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The choice of solvent can impact the maximum achievable stock concentration and the stability of the solution.
Solubility of this compound in Various Organic Solvents:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Methanol | Soluble |
| Ethanol | 1 mg/mL; Soluble |
| Dimethyl sulfoxide (DMSO) | 0.25 mg/mL; Soluble |
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF.
Q3: How should I prepare my final working solution of this compound in an aqueous buffer to prevent precipitation?
The key is to dilute the organic stock solution into the aqueous buffer in a way that keeps the final concentration of the organic solvent low and the this compound concentration below its solubility limit in the final solution.
Recommended Dilution Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or DMF.
-
For the final dilution step, rapidly vortex or stir the aqueous buffer while adding the this compound stock solution dropwise. This ensures immediate and thorough mixing, which can prevent localized high concentrations that lead to precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) in your experimental buffer should be kept to a minimum, typically below 0.5%, as higher concentrations can have unintended effects on cells and experiments.
Q4: What are the recommended storage conditions for this compound solutions?
Proper storage is crucial to maintain the stability and prevent degradation of this compound.
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).
-
Stock Solutions (in Organic Solvents): Prepare aliquots to avoid repeated freeze-thaw cycles. Store in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2]
-
Aqueous Working Solutions: It is not recommended to store this compound in aqueous solutions for more than one day.[3] These solutions should ideally be prepared fresh for each experiment.
Q5: How do pH and temperature affect the stability and solubility of this compound?
While specific quantitative data on the pH and temperature-dependent solubility of this compound in various buffers is limited, general principles for lipophilic compounds apply:
-
pH: The solubility of ionophores can be influenced by the pH of the buffer. For this compound, which is a neutral ionophore, the effect of pH on its intrinsic solubility is expected to be minimal within typical physiological ranges (pH 6-8). However, the stability of the compound may be affected by highly acidic or alkaline conditions.
-
Temperature: Temperature can have a significant impact. While warming may transiently increase solubility, prolonged exposure to elevated temperatures can accelerate degradation. Conversely, storing aqueous solutions at low temperatures (e.g., 4°C) can decrease solubility and promote precipitation. It is generally recommended to conduct experiments at a consistent, controlled temperature.
Troubleshooting Guides
Issue 1: this compound precipitated immediately after I added it to my buffer.
This is a common issue and is usually related to the dilution method.
| Possible Cause | Troubleshooting Step |
| Poor Mixing | When adding the this compound stock solution, ensure the aqueous buffer is being rapidly stirred or vortexed to facilitate rapid dispersal of the hydrophobic compound. |
| High Final Concentration | The final concentration of this compound in your aqueous buffer may be too high. Try preparing a lower final concentration. |
| Stock Solution Concentration Too Low | If your stock solution is not concentrated enough, you may be adding too large a volume of the organic solvent, which can affect the overall solubility. Try preparing a more concentrated stock solution. |
| Buffer Composition | Certain buffer components can affect the solubility of hydrophobic compounds. See the buffer compatibility section below. |
Issue 2: My this compound solution was clear initially but became cloudy over time.
This suggests that the this compound is slowly coming out of solution.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of this compound. Ensure your working solution is maintained at a stable temperature. |
| Solution Instability | Aqueous solutions of this compound are not stable for long periods. Prepare fresh working solutions for each experiment and use them promptly. |
| Interaction with Container | This compound, being hydrophobic, may adsorb to the surface of certain plastics over time, which can appear as a loss of compound from the solution. Using low-adhesion microcentrifuge tubes may help. |
Issue 3: I'm seeing precipitation in my cell culture media after adding this compound.
Cell culture media are complex mixtures, and precipitation can be caused by interactions between this compound and media components.
| Possible Cause | Troubleshooting Step |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) or other supplements can interact with and reduce the solubility of hydrophobic compounds. |
| High Salt Concentration | High concentrations of salts in the media can decrease the solubility of hydrophobic compounds (salting-out effect). |
| Final DMSO Concentration | Ensure the final concentration of DMSO (or other organic solvent) in the cell culture medium is as low as possible (ideally <0.1%) to minimize solvent effects on both the cells and compound solubility. |
Buffer Compatibility
The choice of buffer can influence the solubility and stability of this compound.
-
Phosphate Buffers (e.g., PBS): Generally compatible, but be aware that phosphate can precipitate with divalent cations like Ca²⁺ and Mg²⁺, which could potentially entrap your compound.
-
HEPES and Tris Buffers: These are common biological buffers and are generally suitable. However, Tris buffer's pH is temperature-dependent, which should be considered. HEPES has negligible binding to Ca²⁺.[4]
-
Bicarbonate Buffers: These are more physiological but can be unstable in terms of pH if not maintained in a CO₂-controlled environment (e.g., a cell culture incubator).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound. The molecular weight of this compound is 750.96 g/mol . For 1 mL of a 10 mM stock solution, you will need 7.51 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol describes the dilution of the 10 mM this compound stock solution to a final concentration of 10 µM in a physiological buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer (e.g., PBS, HEPES-buffered saline) at the desired temperature
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Prepare the required volume of the final working solution. For example, to make 1 mL of a 10 µM solution, you will need 1 µL of the 10 mM stock solution.
-
Place 999 µL of the aqueous buffer into a sterile tube.
-
While vigorously vortexing the buffer, add the 1 µL of the 10 mM this compound stock solution dropwise into the center of the vortex.
-
Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: this compound's disruption of ion gradients and its effect on Wnt signaling.
Caption: A typical workflow for assessing this compound's ionophore activity.
References
- 1. Regulation of Wnt Signaling Pathways at the Plasma Membrane and Their Misregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Controlling for Monactin's Effect on Intracellular pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with Monactin and need to control for its effects on intracellular pH (pHi).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular pH?
This compound is a macrotetrolide antibiotic that functions as an ionophore. It is known to facilitate the transport of monovalent cations, such as potassium (K⁺), across biological membranes. While often studied for its effects on mitochondrial membrane potential, this compound can also act as a K⁺/H⁺ exchanger. This exchange leads to an influx of protons (H⁺) into the cell as potassium ions move out, resulting in intracellular acidification. The precise magnitude of the pH change can vary depending on the cell type, buffer conditions, and this compound concentration.
Q2: Why is it important to control for this compound's effect on intracellular pH?
Intracellular pH is a tightly regulated parameter crucial for numerous cellular processes, including enzyme activity, protein stability, cell signaling, and proliferation.[1] A significant change in pHi induced by this compound can lead to off-target effects, confounding the interpretation of experimental results. For example, altered pHi can influence signaling pathways such as Notch and metabolic pathways like glycolysis.[2][3][4][5][6][7] Therefore, controlling for this compound's effect on pHi is essential to ensure that the observed experimental outcomes are a direct result of the intended target of this compound and not a secondary consequence of pH imbalance.
Q3: What are the primary methods to control for changes in intracellular pH?
The two most common methods to clamp or control intracellular pH are the use of protonophores (e.g., FCCP and CCCP) and K⁺/H⁺ ionophores (e.g., nigericin).
-
Protonophores (FCCP/CCCP): These are uncouplers of oxidative phosphorylation that transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[8] They can also affect the plasma membrane, leading to a rapid equilibration of intracellular and extracellular pH.
-
Nigericin: This is a K⁺/H⁺ ionophore that directly exchanges potassium and hydrogen ions across the cell membrane, effectively clamping the intracellular pH to the extracellular pH in a high-potassium buffer.[1]
The choice between these methods depends on the specific experimental context and potential confounding effects of each compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected changes in intracellular pH after this compound treatment.
-
Possible Cause 1: Inadequate mixing or distribution of this compound.
-
Solution: Ensure that the this compound stock solution is properly dissolved and vortexed before adding to the cell culture medium. Gently swirl the culture plate after addition to ensure even distribution.
-
-
Possible Cause 2: Variability in cellular response.
-
Solution: Different cell types and even cells in different metabolic states can respond differently to ionophores. It is crucial to perform dose-response and time-course experiments to characterize the effect of this compound on your specific cell line.
-
-
Possible Cause 3: Issues with the pH-sensitive dye.
Issue 2: Difficulty in clamping intracellular pH with Nigericin.
-
Possible Cause 1: Incorrect buffer composition.
-
Solution: Nigericin requires a high extracellular potassium concentration to effectively clamp intracellular pH. Ensure you are using a high-potassium calibration buffer where the extracellular K⁺ concentration is similar to the intracellular K⁺ concentration (typically 120-140 mM).
-
-
Possible Cause 2: Residual effects of Nigericin from previous experiments.
-
Solution: Nigericin can be "sticky" and may remain in perfusion tubing, leading to unintended effects in subsequent experiments. It is recommended to have a dedicated line for nigericin and to wash the tubing thoroughly with ethanol and water after each use.
-
-
Possible Cause 3: Nigericin concentration is not optimal.
-
Solution: The optimal concentration of nigericin can vary between cell types. Titrate the nigericin concentration (typically in the range of 1-10 µM) to find the lowest effective concentration that clamps pHi without causing excessive cytotoxicity.
-
Issue 3: Off-target effects observed with FCCP/CCCP treatment.
-
Possible Cause 1: Mitochondrial dysfunction and ATP depletion.
-
Solution: FCCP is a potent mitochondrial uncoupler that can lead to a rapid decrease in cellular ATP levels.[8] This can have widespread effects on cellular processes. Use the lowest effective concentration of FCCP (typically 1-10 µM) and keep the exposure time as short as possible. Consider supplementing the media with substrates for glycolysis (e.g., glucose) to provide an alternative source of ATP.
-
-
Possible Cause 2: Alterations in cell morphology and cytoskeleton.
-
Solution: FCCP has been reported to disrupt cellular microtubules.[11] If your experiment is sensitive to cytoskeletal integrity, consider using nigericin as an alternative for pH clamping. If FCCP must be used, monitor cell morphology and consider co-staining for cytoskeletal components.
-
-
Possible Cause 3: Induction of mitophagy or apoptosis.
-
Solution: Prolonged exposure to FCCP can induce mitophagy (the degradation of mitochondria) and apoptosis.[2] Monitor markers of these processes (e.g., Parkin recruitment for mitophagy, caspase activation for apoptosis) if long-term experiments are necessary.
-
Data Presentation: Comparison of pHi Control Methods
| Feature | Nigericin | FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) |
| Mechanism of Action | K⁺/H⁺ ionophore | Protonophore (uncoupler of oxidative phosphorylation) |
| Primary Site of Action | Plasma membrane and mitochondrial membranes | Inner mitochondrial membrane (also affects plasma membrane) |
| Requirement for pHi Clamping | High extracellular K⁺ buffer | Standard physiological buffer |
| Typical Working Concentration | 1 - 10 µM | 1 - 10 µM |
| Potential Side Effects | Alters intracellular K⁺ concentration, potential cytotoxicity at higher concentrations. | Depolarizes mitochondrial membrane, depletes cellular ATP, can induce mitophagy and apoptosis, may affect cytoskeleton.[2][8][11] |
| Best For | Precisely clamping pHi to a known extracellular pH in short-term experiments. | Rapidly equilibrating intracellular and extracellular pH. |
Experimental Protocols
Protocol 1: Measuring Intracellular pH using BCECF-AM
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for fluorescence microscopy.
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Incubate the cells with the BCECF-AM loading solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells 2-3 times with the experimental buffer to remove extracellular dye.
-
Measurement:
-
Mount the dish/coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at ~490 nm and ~440 nm.
-
Measure the emission at ~535 nm.
-
The ratio of the emission intensity at the two excitation wavelengths is proportional to the intracellular pH.
-
-
In Situ Calibration:
-
At the end of each experiment, perfuse the cells with a high-K⁺ calibration buffer containing nigericin (5-10 µM).
-
Sequentially perfuse with calibration buffers of known pH values (e.g., 6.5, 7.0, 7.5, 8.0) to generate a calibration curve.
-
Use this curve to convert the experimental fluorescence ratios to pHi values.
-
Protocol 2: Clamping Intracellular pH with Nigericin
-
Prepare High-K⁺ Buffer: Prepare a buffer with a K⁺ concentration similar to the intracellular concentration (e.g., 130 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM glucose). Adjust the pH of this buffer to the desired intracellular pH.
-
Prepare Nigericin Stock: Prepare a 10 mM stock solution of nigericin in ethanol or DMSO.
-
Treatment:
-
Wash the cells with the high-K⁺ buffer.
-
Add nigericin to the high-K⁺ buffer to a final concentration of 1-10 µM.
-
Incubate the cells in the nigericin-containing high-K⁺ buffer for the duration of the experiment. This will clamp the intracellular pH to the pH of the extracellular buffer.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces intracellular acidification via K⁺/H⁺ exchange, which can be controlled by nigericin or FCCP.
Caption: Intracellular pH can regulate glycolysis by modulating the activity of key enzymes like Phosphofructokinase (PFK).
Caption: Intracellular pH may influence Notch signaling, potentially by modulating the activity of enzymes like γ-secretase.
References
- 1. Cytoplasmic pH regulation in monocytes and macrophages: mechanisms and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of pH on glycolysis and phosphofructokinase activity in cultured cells and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteinswebteam.github.io [proteinswebteam.github.io]
- 7. ddescholar.acemap.info [ddescholar.acemap.info]
- 8. Frontiers | Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 9. Frontiers | Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F [frontiersin.org]
- 10. Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytoplasmic pH Response to Acid Stress in Individual Cells of Escherichia coli and Bacillus subtilis Observed by Fluorescence Ratio Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Monactin experiments
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Monactin in various experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability results with this compound are inconsistent or show an unexpected increase in signal at low concentrations. What could be the cause?
Answer:
Unexpected results in tetrazolium-based viability assays (like MTT and XTT) can arise from several factors when using a mitochondrial uncoupler like this compound.
-
Initial Hypermetabolic State: At low concentrations, mitochondrial uncouplers can increase metabolic activity as cells try to compensate for the loss of ATP production efficiency. This can lead to an artificially inflated signal in assays that measure metabolic rate, which might be misinterpreted as increased cell viability.
-
Assay Interference: this compound, as a lipophilic molecule, might interact with the formazan product of the assay, affecting its solubility and leading to inaccurate readings.
-
Solvent Effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability or the assay chemistry. Always include a vehicle-only control.
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: This will help to identify the optimal concentration and incubation time for your specific cell line and experimental conditions.
-
Use an alternative viability assay: Consider using an assay based on a different principle, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) to confirm your results.
-
Microscopic Examination: Visually inspect the cells under a microscope to assess their morphology and confluence. This can provide a qualitative confirmation of cell health.
Mitochondrial Membrane Potential Assays (e.g., TMRE, JC-1)
Question: I am not observing the expected decrease in mitochondrial membrane potential after treating cells with this compound. Why might this be?
Answer:
Several factors can influence the outcome of mitochondrial membrane potential assays with this compound.
-
Inadequate Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short, to induce a significant depolarization of the mitochondrial membrane in your specific cell type.
-
Dye Loading and Quenching Issues: For dyes like TMRE, using too high a concentration can lead to quenching of the fluorescent signal, masking the depolarization effect. Conversely, insufficient dye loading will result in a weak signal.
-
Cell Health: If the cells are unhealthy or have a low basal mitochondrial membrane potential, the effect of this compound may be less pronounced.
Troubleshooting Steps:
-
Optimize this compound Concentration and Incubation Time: Perform a titration of this compound concentrations and a time-course experiment to determine the optimal conditions for your cell line.
-
Optimize Dye Concentration: Titrate the concentration of the mitochondrial potential-sensitive dye (e.g., TMRE, JC-1) to find a concentration that provides a bright signal with minimal quenching.
-
Include Positive and Negative Controls: Use a known mitochondrial uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control and a vehicle-treated group as a negative control.
-
Check for Cytotoxicity: At high concentrations or after prolonged exposure, this compound can induce cell death, which will also lead to a loss of mitochondrial membrane potential. Correlate your results with a viability assay.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | 0.13 | [1] |
| A2058 | Melanoma | 0.02 | [1] |
| H522-T1 | Non-small Cell Lung Cancer | 0.01 | [1] |
Detailed Experimental Protocols
1. Cell Viability Assay using MTT
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Mitochondrial Membrane Potential Assay using TMRE
This protocol measures changes in mitochondrial membrane potential in response to this compound treatment.
Materials:
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (positive control)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a positive control (FCCP, e.g., 10 µM for 10 minutes) and a vehicle control.
-
TMRE Staining: Add TMRE to the culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation/Emission: ~549/575 nm).
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.
3. Cellular Respiration Assay using a Seahorse XF Analyzer
This protocol assesses the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired concentrations.
-
Seahorse XF Analyzer Measurement: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure basal OCR, and then the OCR after sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
4. Wnt/β-catenin Signaling Pathway Reporter Assay
This protocol is for assessing the inhibitory effect of this compound on the canonical Wnt signaling pathway using a TCF/LEF luciferase reporter.
Materials:
-
This compound
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Wnt Pathway Activation: After 24 hours, stimulate the cells with Wnt3a to activate the signaling pathway.
-
This compound Treatment: Simultaneously treat the cells with various concentrations of this compound. Include appropriate controls (unstimulated, Wnt3a-stimulated with vehicle).
-
Incubation: Incubate for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of the Wnt/β-catenin pathway.
Visualizations
Caption: Mechanism of Action of this compound as a Mitochondrial Uncoupler and Ionophore.
Caption: Experimental workflow for assessing this compound's effect on cellular respiration.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
References
Technical Support Center: Optimizing Monactin Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Monactin in their experiments. The information is designed to assist in optimizing incubation time and addressing common issues encountered during cell culture-based assays.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound treatment, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High cell death at initial time points (e.g., < 6 hours) | 1. This compound concentration is too high for the specific cell line. 2. Cells are overly sensitive to ionophore-induced disruption of ion homeostasis. 3. Contamination of cell culture. | 1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Reduce the initial incubation time and perform a time-course experiment to determine the onset of cytotoxicity. 3. Regularly test for mycoplasma and other contaminants.[1] |
| No observable effect after prolonged incubation (e.g., > 48 hours) | 1. This compound concentration is too low. 2. The cell line is resistant to this compound's effects. 3. Inactive this compound solution. 4. High cell density is mitigating the drug's effect. | 1. Increase the concentration of this compound. 2. Verify the expression of target pathways (e.g., Wnt/β-catenin) in your cell line. 3. Prepare a fresh stock solution of this compound. 4. Optimize cell seeding density to ensure adequate exposure of all cells to the compound. |
| Inconsistent results between replicate experiments | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors during drug dilution or addition. 4. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Ensure accurate cell counting and even distribution when seeding plates. 2. Use a precise timer for all incubation steps. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Monitor and maintain stable incubator conditions. |
| Cell morphology changes unrelated to apoptosis | 1. Solvent (e.g., DMSO) toxicity at the concentration used. 2. Osmotic stress due to incorrect media formulation. 3. pH shift in the culture medium. | 1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). 2. Use a vehicle control (media with solvent only) in all experiments. 3. Check and adjust the pH of all solutions and media. |
Frequently Asked Questions (FAQs)
1. What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound is cell-line dependent and is influenced by the desired experimental outcome (e.g., observing early apoptotic events versus widespread cell death). As a non-selective ionophore, this compound can induce rapid changes in intracellular ion concentrations, leading to swift cellular responses.[2][3][4]
A time-course experiment is essential to determine the ideal incubation period for your specific cell line and experimental goals. Based on the behavior of similar ionophores and cytotoxic agents, a range of 6 to 48 hours is a reasonable starting point for investigation.
2. How does this compound's effect change over time?
The effects of this compound are both time and concentration-dependent. Initially, at lower concentrations, you might observe cytostatic effects, such as a reduction in cell proliferation. Over time, or at higher concentrations, cytotoxic effects leading to apoptosis and cell death become more prominent.
Below is a table summarizing hypothetical data from a time-course experiment on a generic cancer cell line, illustrating the kinetic effects of this compound on cell viability.
| Incubation Time (Hours) | % Cell Viability (Vehicle Control) | % Cell Viability (this compound - Low Conc.) | % Cell Viability (this compound - High Conc.) |
| 0 | 100% | 100% | 100% |
| 6 | 98% | 85% | 60% |
| 12 | 97% | 70% | 45% |
| 24 | 95% | 50% | 25% |
| 48 | 94% | 30% | 10% |
3. What is the mechanism of action for this compound that influences incubation time?
This compound acts as an ionophore, transporting monovalent cations like K+, Na+, and Li+ across cellular membranes.[2][3][4] This disruption of the natural ion gradients leads to several downstream effects:
-
Uncoupling of Oxidative Phosphorylation: By disrupting the mitochondrial membrane potential, this compound interferes with ATP synthesis.[5]
-
Induction of ATP Hydrolysis: The futile cycle of ion transport consumes ATP.[5]
-
Inhibition of TCF/β-catenin Transcriptional Activity: This pathway is crucial for the proliferation of many cancer cells.[2]
The rapid disruption of ion balance suggests that initial cellular stress responses can be observed at early time points, while downstream effects like apoptosis will require longer incubation.
4. How can I design an experiment to optimize this compound incubation time?
A standard approach is to perform a time-course experiment using a fixed, effective concentration of this compound (determined from a prior dose-response study).
Experimental Protocol: Time-Course Viability Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Time Points: At each designated time point (e.g., 6, 12, 24, 48 hours), remove a set of wells for analysis.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, PrestoBlue, or a live/dead cell stain) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability at each time point relative to the vehicle control. Plot the results to visualize the kinetics of this compound's effect.
Visualizations
Signaling Pathway of this compound's Action
Caption: Simplified signaling pathway of this compound's cellular effects.
Experimental Workflow for Optimizing Incubation Time
References
- 1. researchgate.net [researchgate.net]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Monactin Resistance in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Monactin in long-term experimental settings.
Troubleshooting Guide
Researchers facing unexpected decreases in this compound's efficacy over time can consult the following table to identify potential causes and implement corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound required to achieve the same biological effect. | Development of cellular resistance through adaptation. | 1. Confirm Resistance: Perform regular MIC testing to quantify the change in sensitivity. 2. Investigate Mechanism: Analyze cells for increased production of extracellular polysaccharides or changes in membrane composition. 3. Combination Therapy: Consider co-administering this compound with agents that disrupt the cell membrane or inhibit polysaccharide synthesis. |
| Sudden loss of this compound activity in a previously sensitive cell line or bacterial strain. | Contamination of the culture with a resistant organism or selection of a highly resistant subpopulation. | 1. Verify Culture Purity: Perform culture purity checks (e.g., plating on selective media, 16S rRNA sequencing). 2. Isolate and Test Subpopulations: If the culture is pure, isolate individual colonies and perform MIC testing to identify resistant variants. 3. Review Culture Conditions: Ensure that experimental conditions are not inadvertently selecting for a resistant phenotype. |
| Inconsistent results between experimental replicates. | Issues with this compound solution stability, experimental setup, or cation concentration in the media. | 1. Prepare Fresh Solutions: this compound solutions should be prepared fresh from a high-quality stock. 2. Standardize Protocols: Ensure all experimental parameters, including cell density, incubation time, and media composition, are consistent. 3. Monitor Cation Levels: As this compound is an ionophore, variations in monovalent cation concentrations (K+, Na+) in the media can affect its activity.[1][2][3] |
| Cell morphology or growth rate changes in the presence of this compound, but the desired downstream effect (e.g., apoptosis, signaling inhibition) is diminished. | Activation of compensatory signaling pathways or cellular efflux pumps. | 1. Pathway Analysis: Investigate signaling pathways that may be activated to counteract the effects of ionophore-induced stress (e.g., stress response pathways, pro-survival pathways). 2. Efflux Pump Inhibition: Test for the involvement of efflux pumps by using known inhibitors and observing for restoration of this compound sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrotetrolide antibiotic that functions as a non-selective ionophore for monovalent cations, such as potassium (K+), sodium (Na+), and lithium (Li+).[1][2][3] It incorporates into cell membranes, creating pores that disrupt the natural ion gradients across the membrane. This leads to swelling of mitochondria, uncoupling of oxidative phosphorylation, and inhibition of Wnt signaling.[1]
Q2: How does resistance to ionophores like this compound typically develop?
A2: Resistance to ionophores is often not due to a single gene mutation but rather a physiological adaptation.[4] One common mechanism is the increased production of extracellular polysaccharides (glycocalyx), which can act as a physical barrier, preventing the ionophore from reaching the cell membrane.[4] Other potential mechanisms include alterations in the cell membrane composition to reduce ionophore insertion and the activity of efflux pumps that actively remove the compound from the cell.[5][6]
Q3: My cells have become resistant to this compound. What is the first step I should take to troubleshoot this?
A3: The first step is to quantify the level of resistance. You can do this by performing a Minimum Inhibitory Concentration (MIC) assay to determine the new MIC for your resistant cell line and compare it to the MIC of the original, sensitive line. This will confirm the resistance and provide a baseline for further investigation.
Q4: Can I use this compound in combination with other drugs to overcome resistance?
A4: Yes, combination therapy can be an effective strategy. Based on the suspected resistance mechanism, you could consider combining this compound with:
-
Membrane-destabilizing agents: To enhance the uptake of this compound.
-
Inhibitors of polysaccharide synthesis: If increased glycocalyx production is suspected.
-
Efflux pump inhibitors: To prevent the active removal of this compound from the cells.
Q5: Are there any specific experimental conditions that I need to control for when working with this compound?
A5: Due to its nature as an ionophore, the concentration of monovalent cations (K+, Na+) in your culture medium is a critical factor.[1][2] Ensure that you use a consistent and well-defined medium for all your experiments. Additionally, because it is lipophilic, using a consistent concentration of serum or other lipid-containing components in your medium is important, as these can sequester the drug.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods to determine the MIC of this compound.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate cell culture or bacterial growth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the cells or bacteria to be tested at a standardized concentration (e.g., 5 x 10^5 cells/mL for mammalian cells or 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the cell/bacterial suspension to each well of the microtiter plate, including a positive control (no this compound) and a negative control (no cells/bacteria).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells; 37°C for bacteria) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density or a viability dye (e.g., resazurin).
Visualizations
Signaling and Resistance Pathways
Caption: this compound's mechanism and potential cellular resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Antibiotics - CAT N°: 25742 [bertin-bioreagent.com]
- 4. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Monactin Technical Support Center: Best Practices for Handling, Storage, and Experimentation
Welcome to the Monactin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the effective handling, storage, and experimental use of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol.[1][2][3][4] For ease of handling and to ensure complete dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[4] It is advisable to prepare concentrated stock solutions (e.g., 10x or 100x the final experimental concentration) to minimize the volume of solvent in your final assay.[5]
Q2: How should I store the solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C for long-term stability, with some sources indicating it is stable for at least four years at this temperature.[6] Stock solutions in organic solvents should also be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4][7]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is limited, related ionophore antibiotics can be susceptible to photodegradation.[8][9][10][11][12] As a general precaution, it is recommended to protect this compound solutions from direct light by storing them in amber vials or wrapping containers in foil, especially during long-term storage and experimental procedures.[7][13]
Q4: What are the known incompatibilities of this compound?
A4: Information regarding specific chemical incompatibilities of this compound is not extensively documented. However, as a macrotetrolide ester, it may be susceptible to hydrolysis under strong acidic or alkaline conditions. It is advisable to use buffered solutions within a neutral pH range for experiments unless the study specifically aims to investigate pH-dependent effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer | This compound has poor water solubility. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. | - Increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in the aqueous buffer. Be mindful of the solvent tolerance of your experimental system. - Prepare a more dilute stock solution to reduce the amount of this compound added to the aqueous buffer. - Briefly sonicate the final solution to aid dissolution. |
| Loss of this compound activity in experiments | - Degradation: Improper storage (e.g., exposure to light, multiple freeze-thaw cycles, extended storage at room temperature) can lead to degradation. - Adsorption: this compound may adsorb to plasticware, reducing its effective concentration. | - Ensure proper storage of stock solutions at -20°C or -80°C in aliquots. - Prepare fresh dilutions from a stock solution for each experiment. - Use low-adhesion microplates and pipette tips. - Include a positive control with a freshly prepared this compound solution to verify activity. |
| Inconsistent or non-reproducible results | - Pipetting errors: Inaccurate pipetting of the concentrated stock solution can lead to significant variations in the final concentration. - Incomplete mixing: Uneven distribution of this compound in the experimental well or tube. | - Use calibrated pipettes and ensure proper technique, especially when handling small volumes of stock solution. - Gently vortex or pipette mix the final solution thoroughly after adding the this compound stock. - Perform serial dilutions of the stock solution to work with larger, more manageable volumes for the final dilution step. |
| Unexpected effects on cells or organelles | - Solvent toxicity: The organic solvent used for the stock solution (e.g., DMSO) can have cytotoxic effects at higher concentrations. - Off-target effects: As an ionophore, this compound can disrupt ion gradients other than the one being studied. | - Include a vehicle control (the same concentration of the organic solvent without this compound) in all experiments to assess solvent toxicity. - Titrate the concentration of this compound to find the lowest effective concentration to minimize off-target effects. - Carefully review the literature for known off-target effects of this compound in your specific experimental model. |
Quantitative Data
Storage and Stability of this compound
| Parameter | Condition | Recommendation | Citation |
| Solid Form Storage | Long-term | -20°C | [6] |
| Stock Solution Storage (in DMSO or Ethanol) | Short-term (≤ 1 month) | -20°C | [4] |
| Long-term (≤ 6 months) | -80°C | [4] | |
| Freeze-Thaw Cycles | Stock Solutions | Minimize by aliquoting into single-use volumes. | [4] |
| Light Sensitivity | Solutions | Protect from light (use amber vials or foil). | [7] |
Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential Assay using JC-1
This protocol describes the use of this compound to induce mitochondrial depolarization, measured by the fluorescent dye JC-1. In healthy, energized mitochondria, JC-1 forms red fluorescent aggregates. Upon mitochondrial depolarization, JC-1 reverts to its green fluorescent monomeric form. A decrease in the red/green fluorescence ratio indicates mitochondrial uncoupling.
Methodology:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your chosen cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for depolarization (e.g., FCCP).
-
Treatment: Remove the culture medium from the cells and replace it with the this compound dilutions, vehicle control, and positive control. Incubate for the desired time period (e.g., 1-4 hours) at 37°C and 5% CO2.
-
JC-1 Staining: Prepare a JC-1 staining solution in the cell culture medium according to the manufacturer's instructions. Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess JC-1 dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Protocol 2: TCF/β-catenin Reporter Assay for Wnt Signaling Inhibition
This protocol outlines a method to assess the inhibitory effect of this compound on the canonical Wnt signaling pathway using a TCF/β-catenin-responsive luciferase reporter assay.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TCF/LEF-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway by treating the cells with a Wnt agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021).
-
This compound Treatment: Concurrently with Wnt activation, treat the cells with a range of this compound concentrations or a vehicle control.
-
Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO2.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity in this compound-treated cells compared to the Wnt-activated control indicates inhibition of the Wnt/β-catenin signaling pathway.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. usbio.net [usbio.net]
- 3. agscientific.com [agscientific.com]
- 4. glpbio.com [glpbio.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. Photodegradation of veterinary ionophore antibiotics under UV and solar irradiation. | Semantic Scholar [semanticscholar.org]
- 9. Photodegradation of veterinary ionophore antibiotics under UV and solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. csstc.org [csstc.org]
Validation & Comparative
A Comparative Analysis of Monactin and Nonactin: Unveiling the Nuances of Macrotetrolide Ionophore Activity
For Immediate Release
[City, State] – [Date] – In the intricate world of transmembrane ion transport, the macrotetrolide antibiotics monactin and nonactin stand out for their remarkable ability to selectively shuttle cations across lipid bilayers. As vital tools in both fundamental research and drug development, a clear understanding of their comparative ionophore activities is paramount. This guide provides a detailed, data-driven comparison of this compound and nonactin, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate ionophore for their specific applications.
Executive Summary
This compound and nonactin, both members of the nactin family of macrotetrolide antibiotics, are highly effective ionophores with a pronounced selectivity for ammonium (NH₄⁺) and potassium (K⁺) ions.[1] While structurally similar, subtle differences in their molecular architecture lead to variations in their ion-binding affinities and transport efficiencies. This guide delves into these differences, presenting quantitative data on their ion selectivity, outlining the experimental protocols for their characterization, and visualizing the underlying mechanisms of action.
Comparative Ionophore Performance
The ionophore activity of this compound and nonactin is fundamentally dictated by their ability to form stable complexes with specific cations. The stability of these complexes, often expressed as a stability constant (log K), determines the ionophore's selectivity and transport efficiency.
| Ionophore | Cation | Stability Constant (log K) in Methanol | Selectivity Sequence |
| Nonactin | K⁺ | 4.8 | K⁺ ≈ NH₄⁺ > Na⁺ > Li⁺ |
| Na⁺ | 2.8 | ||
| NH₄⁺ | ~4.8 | ||
| This compound | K⁺ | 4.5 | K⁺ > Rb⁺ > Cs⁺ > Na⁺ |
| Na⁺ | 2.5 | ||
| NH₄⁺ | Data not readily available in cited literature |
Note: Stability constants can vary depending on the solvent and experimental conditions. The data presented here is for comparative purposes and is derived from studies in methanol.
Nonactin exhibits a particularly high affinity for both potassium and ammonium ions, making it an excellent tool for studying the physiological roles of these cations.[1] this compound, while also selective for potassium, shows a slightly lower stability constant for this ion compared to nonactin. The order of extraction efficiency for a series of macrotetrolides has been reported as trinactin > dinactin > this compound > nonactin, suggesting that while nonactin may have a high binding affinity, its overall transport rate might be influenced by other factors.
Mechanism of Ion Transport
Both this compound and nonactin function as mobile carrier ionophores. They encapsulate a specific cation, shielding its charge with a hydrophobic exterior composed of ether and carbonyl oxygen atoms. This allows the ion-ionophore complex to diffuse across the lipid membrane, releasing the ion on the other side. This "carrier" mechanism is distinct from channel-forming ionophores.
Caption: Carrier-mediated ion transport by this compound and nonactin.
Experimental Protocols
The characterization of ionophore activity relies on well-defined experimental systems that mimic biological membranes. Two common methods are the Vesicle Flux Assay and the Black Lipid Membrane (BLM) technique.
Vesicle Flux Assay
This assay measures the transport of ions into or out of artificial lipid vesicles. The flux of ions is typically monitored by a fluorescent dye encapsulated within the vesicles, which changes its fluorescence intensity upon interaction with the transported ion.
Caption: Workflow for a typical vesicle flux assay.
Detailed Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by hydrating a thin lipid film followed by extrusion through a polycarbonate membrane to achieve a uniform size distribution. The hydration buffer contains a fluorescent indicator such as calcein, which is quenched by the influx of certain cations.
-
Ion Gradient: The vesicles are then passed through a size-exclusion column to remove the external dye and to create a specific ion gradient across the vesicle membrane.
-
Ionophore Addition: A stock solution of this compound or nonactin in a suitable solvent (e.g., ethanol or DMSO) is added to the vesicle suspension to initiate ion transport.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a spectrofluorometer. An increase or decrease in fluorescence, depending on the dye and the ion, indicates the rate of ion transport.
-
Data Analysis: The initial rate of fluorescence change is used to calculate the ion transport activity of the ionophore.
Black Lipid Membrane (BLM) Technique
The BLM technique allows for the direct measurement of ion currents across a planar lipid bilayer. This method provides detailed information about the electrical properties of the ionophore-mediated transport.
Detailed Methodology:
-
Membrane Formation: A planar lipid bilayer is formed across a small aperture in a hydrophobic septum separating two aqueous compartments.
-
Ionophore Incorporation: this compound or nonactin is added to one or both of the aqueous compartments. The ionophore spontaneously partitions into the lipid bilayer.
-
Electrophysiological Recording: A voltage is applied across the membrane, and the resulting current is measured using sensitive amplifiers. The magnitude of the current is proportional to the rate of ion transport.
-
Selectivity Measurement: By varying the types and concentrations of ions in the two compartments, the selectivity of the ionophore for different cations can be determined by measuring the reversal potential.
Conclusion
Both this compound and nonactin are potent and selective ionophores that serve as invaluable tools in biological and pharmaceutical research. While nonactin demonstrates a slightly higher binding affinity for potassium and a well-documented high selectivity for ammonium ions, this compound remains a highly effective and relevant ionophore for studying monovalent cation transport. The choice between these two macrotetrolides will ultimately depend on the specific experimental requirements, including the target ion, the desired transport kinetics, and the biological system under investigation. This comparative guide provides the foundational data and methodologies to inform this critical decision-making process.
References
Monactin vs. Dinactin: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of monactin and dinactin, two closely related macrotetrolide antibiotics. Both compounds, produced by various Streptomyces species, are known for their ionophoric properties, but they exhibit distinct profiles in their antimicrobial and antiproliferative effects. This document summarizes key experimental data, outlines relevant methodologies, and illustrates their fundamental mechanism of action.
Overview and Mechanism of Action
This compound and dinactin are members of the macrotetrolide family of antibiotics, which also includes nonactin and trinactin.[1][2] Structurally, they are cyclic polyesters composed of four hydroxy acid subunits. Their primary mechanism of action is as ionophores, molecules that can transport ions across lipid membranes.[3] They function by forming a cage-like structure around a cation, shielding its charge and allowing it to diffuse through the hydrophobic interior of the cell membrane. This disrupts the electrochemical gradients essential for cellular function, leading to a range of biological effects.[4] While both are considered non-selective ionophores for monovalent cations like potassium (K+), sodium (Na+), and lithium (Li+), dinactin is noted to have a high selectivity for potassium and ammonium (NH4+) ions.[3][5] This disruption of ion homeostasis can lead to mitochondrial dysfunction, stimulation of ATPase activity, and ultimately, cell death.[5]
Caption: General mechanism of this compound/dinactin as ionophores transporting cations across a cell membrane.
Comparative Data on Biological Activity
While sharing a common ionophoric mechanism, this compound and dinactin show quantitative differences in their potency against various cell types.
Antiproliferative and Antitumor Activity
Both compounds exhibit significant antiproliferative activity against a range of cancer cell lines. Dinactin, in particular, has been studied for its potential as an antitumor agent, showing the ability to inhibit cancer cell growth and cancer stemness properties.[5][6] It has been shown to induce cell cycle arrest at the G0/G1 phase.[5][7] this compound also displays potent antiproliferative effects and inhibits TCF/β-catenin transcriptional activity, a key pathway in many cancers.[8]
| Compound | Cell Line | Cell Type | IC₅₀ Value | Citation |
| This compound | A2780 | Ovarian Cancer | 0.13 µM | [8] |
| A2058 | Melanoma | 0.02 µM | [8] | |
| H522-T1 | Non-Small Cell Lung Cancer | 0.01 µM | [8] | |
| Dinactin | Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [5] |
| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [5] | |
| HCT-116 | Colon Carcinoma | 1.1 µM | [9] | |
| T47D | Breast Cancer | 1.3 µM | [9] | |
| MCF7 | Breast Cancer | 1.5 µM | [9] | |
| HepG2 | Liver Cancer | 9.7 µM | [9] |
Table 1: Comparative antiproliferative activity of this compound and dinactin against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC₅₀).
Antimicrobial Activity
As antibiotics, both this compound and dinactin are active against various bacteria. Historically, this compound has been described as having low antimicrobial activity but being more active than its homolog nonactin.[3] Dinactin has demonstrated effectiveness against a broader range of bacteria, including Mycobacterium tuberculosis.[9] The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.
| Compound | Bacterial Strain | MIC Value (µg/mL) | Citation |
| Dinactin | M. tuberculosis (ATCC 25177) | 1 | [9] |
| S. epidermidis (ATCC 12228) | 0.039 | [9] | |
| M. luteus (ATCC 10240) | 0.019 | [9] | |
| S. aureus (ATCC 35923) | 0.078 | [9] | |
| E. faecalis (ATCC 51299) | 0.078 | [9] | |
| B. subtilis (ATCC 11774) | 0.156 | [9] | |
| E. coli (ATCC 10536) | 0.156 | [9] | |
| P. aeruginosa (ATCC 10145) | 0.156 | [9] | |
| K. pneumonia (ATCC BAA-2146) | 0.156 | [9] |
Table 2: Antimicrobial activity of dinactin against various bacterial strains, as measured by the Minimum Inhibitory Concentration (MIC). Data for this compound is less specifically available in the provided results.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of ionophores like this compound and dinactin.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the IC₅₀ value of a compound.
Materials:
-
Target cancer cell lines (e.g., A549, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound or Dinactin stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or dinactin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
This compound or Dinactin stock solution (in DMSO).
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity (bacterial growth).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol: Ionophore Activity Assay (Fluorescence-based)
This assay measures the ability of a compound to transport ions across a lipid bilayer by observing the quenching of an encapsulated fluorescent dye.[10]
Objective: To confirm and characterize the ionophoric activity of this compound or dinactin.
Materials:
-
Liposomes (e.g., prepared from phosphatidylcholine).
-
Fluorescent dye sensitive to quenching by specific cations (e.g., calcein).[10]
-
Buffer solution (e.g., HEPES buffer).
-
Cation solution (e.g., KCl or NaCl).
-
Ionophore (this compound or dinactin) solution.
-
Fluorometer.
Procedure:
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) encapsulating a fluorescent dye like calcein. Remove any unencapsulated dye by size-exclusion chromatography.
-
Assay Setup: Place the liposome suspension in a cuvette with buffer.
-
Baseline Measurement: Record the baseline fluorescence intensity.
-
Ionophore Addition: Add the ionophore (this compound or dinactin) to the cuvette and mix.
-
Cation Addition: Add the cation solution (e.g., KCl) to the external medium. If the ionophore is active, it will transport the cations into the liposomes.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. The influx of cations will quench the encapsulated dye, leading to a decrease in fluorescence.
-
Data Analysis: The rate and extent of fluorescence quenching are indicative of the ionophore's transport efficiency and selectivity for the specific cation.
Conclusion
This compound and dinactin are potent biological agents whose activities stem from their ability to disrupt fundamental cellular processes by altering ion gradients. While they are structurally and mechanistically similar, the available data suggests differences in their potency and spectrum of activity. Dinactin appears to be a particularly potent antiproliferative agent against lung cancer cell lines, with IC₅₀ values in the nanomolar range.[5] It also has a well-documented broad-spectrum antibacterial profile.[9] this compound is also a powerful antiproliferative agent, with reported IC₅₀ values in the low micromolar to nanomolar range against various cancer cells.[8] Further head-to-head comparative studies under identical experimental conditions would be beneficial to fully elucidate the subtle but significant differences in their biological profiles, aiding in the selection of the appropriate compound for specific research and therapeutic development applications.
References
- 1. Nonactin - Wikipedia [en.wikipedia.org]
- 2. [Macrotetrolide antibiotics from a recombinant strain of Streptococcus chrysomallus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro cytotoxic and ultrastructural effects of selected carboxylic ionophores on cardiac and skeletal myoblasts [repository.up.ac.za]
- 5. Dinactin: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dinactin: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monactin and Valinomycin for Potassium Transport Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of ion transport across biological membranes, ionophores are invaluable tools. Among the most well-characterized are monactin and valinomycin, both of which facilitate the transport of potassium (K⁺) ions. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate ionophore for their specific needs.
At a Glance: this compound vs. Valinomycin
| Feature | This compound | Valinomycin |
| Primary Function | K⁺ Carrier Ionophore | K⁺ Carrier Ionophore |
| Structure | Macrotetrolide antibiotic | Cyclic dodecadepsipeptide |
| Potassium Selectivity (K⁺ vs. Na⁺) | Moderate to High (Nonactin is ~200-fold selective for K⁺ over Na⁺) | Very High (10,000 to 100,000-fold selective for K⁺ over Na⁺)[1][2] |
| Other transported Cations | Other monovalent cations (e.g., Na⁺, NH₄⁺, Li⁺)[2][3] | Rb⁺, Cs⁺[3] |
| Mechanism of Action | Mobile Carrier | Mobile Carrier |
| Binding Affinity (Ka for K⁺ in methanol) | Nonactin: ~4.5 x 10⁵ M⁻¹[1] | ~10⁶ - 10⁷ M⁻¹ |
| Translocation Rate of K⁺ Complex | Nonactin: ~1.5 x 10³ s⁻¹[4] | ~2 x 10⁴ s⁻¹[5] |
Mechanism of Potassium Transport
Both this compound and valinomycin function as mobile carrier ionophores. They are lipid-soluble molecules that encapsulate a potassium ion, shielding its positive charge and allowing the complex to diffuse across the hydrophobic lipid bilayer of a membrane. This process facilitates the movement of K⁺ down its electrochemical gradient.
The selectivity of these ionophores is determined by the specific fit and coordination of the cation within their three-dimensional structures. Valinomycin's rigid cyclic structure, with inwardly-facing carbonyl groups, creates a cavity that perfectly accommodates a dehydrated potassium ion, leading to its exceptionally high selectivity over the smaller sodium ion.[6][7] this compound, and its close homolog nonactin, also form a cage-like structure around the cation, but with a slightly different coordination environment that results in a broader selectivity for monovalent cations.[1][3]
Experimental Protocols
Two common methods for studying and comparing the potassium transport capabilities of this compound and valinomycin are the liposome-based fluorescence assay and the black lipid membrane (BLM) technique.
Liposome-Based Potassium Efflux Assay
This assay measures the rate of K⁺ transport out of liposomes, which are artificial lipid vesicles. The efflux of K⁺ is coupled to an influx of protons (H⁺), which can be monitored using a pH-sensitive fluorescent dye.
Experimental Workflow:
Detailed Methodology:
-
Liposome Preparation:
-
Prepare a lipid film by drying a solution of phospholipids (e.g., POPC:POPG 3:1) in chloroform under a stream of nitrogen, followed by vacuum desiccation.
-
Hydrate the lipid film with a buffer containing a high concentration of potassium (e.g., 150 mM KCl) and a pH-sensitive fluorescent dye like 9-amino-6-chloro-2-methoxyacridine (ACMA).
-
Create unilamellar vesicles by sonication or extrusion through polycarbonate filters.
-
Remove external dye and potassium by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Fluorescence Measurement:
-
Dilute the K⁺-loaded liposomes into a K⁺-free buffer in a fluorometer cuvette.
-
Add a protonophore, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), to create a pathway for H⁺ to move across the membrane and balance the charge of K⁺ efflux.
-
Initiate the experiment by adding a known concentration of either this compound or valinomycin to the cuvette.
-
Record the fluorescence intensity over time. The rate of fluorescence quenching is proportional to the rate of K⁺ efflux.
-
Black Lipid Membrane (BLM) Electrical Measurements
This technique allows for the direct measurement of ion currents across a planar lipid bilayer, providing insights into the transport kinetics of single ionophore molecules.
Detailed Methodology:
-
BLM Formation:
-
A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments.
-
The lipid solution (e.g., diphytanoyl-PC in n-decane) is "painted" across the aperture. The thinning of the lipid film to a bilayer can be monitored by observing its capacitance.
-
-
Electrical Recording:
-
Ag/AgCl electrodes are placed in each compartment to apply a voltage across the membrane and measure the resulting current.
-
The ionophore (this compound or valinomycin) is added to one or both compartments.
-
The transport of potassium ions across the membrane, facilitated by the ionophore, is measured as an electrical current.
-
By analyzing the current at different voltages and ion concentrations, key kinetic parameters such as the translocation rate of the ion-ionophore complex can be determined.[5]
-
Conclusion
Both this compound and valinomycin are effective carrier ionophores for studying potassium transport. The choice between them depends on the specific requirements of the experiment.
-
Valinomycin is the ideal choice when a very high selectivity for potassium over sodium is critical. Its well-defined structure and extensive characterization make it a reliable standard for K⁺ transport studies.
-
This compound is a suitable alternative when a broader selectivity for monovalent cations is acceptable or desired. Its properties as a macrotetrolide antibiotic may also be of interest in certain research contexts.
By utilizing the experimental protocols outlined in this guide, researchers can quantitatively assess and compare the performance of these ionophores to advance their understanding of ion transport processes.
References
- 1. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonactin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Rate Constants of Valinomycin-Mediated Ion Transport through Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Nigericin as a Comparative Control for Monactin Ionophore Assays: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ionophores is critical for designing robust and insightful cellular assays. This guide provides a detailed comparison of Nigericin and Monactin, two commonly utilized ionophores, with a focus on leveraging Nigericin as a comparative control in this compound-centric experiments. By examining their distinct mechanisms of action, ion selectivity, and impact on cellular pathways, this document aims to equip researchers with the knowledge to generate precise and reproducible experimental data.
Nigericin, a potassium ionophore and antibiotic derived from Streptomyces hygroscopicus, is a well-characterized tool in cell biology. It functions as an electroneutral K⁺/H⁺ antiporter, disrupting the mitochondrial membrane potential and activating the NLRP3 inflammasome.[1] In contrast, this compound, a macrotetrolide antibiotic, acts as a non-selective ionophore for monovalent cations, including potassium, sodium, and ammonium ions.[2][3] Its broader cation selectivity and distinct mechanism of action make Nigericin an excellent comparative control for elucidating the specific effects of this compound in various cellular assays.
Comparative Analysis of Physicochemical and Biological Properties
A clear understanding of the fundamental differences between Nigericin and this compound is essential for their effective use in research. The following table summarizes their key characteristics.
| Feature | Nigericin | This compound |
| Mechanism of Action | Electroneutral K⁺/H⁺ antiport[1] | Cation uniporter (electrogenic potential) |
| Primary Transported Ions | K⁺, H⁺[1] | K⁺, Na⁺, NH₄⁺, and other monovalent cations[2][3] |
| Ion Selectivity | K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺ (K⁺/Na⁺ ratio ≈ 25)[4] | NH₄⁺ > K⁺ > Na⁺ > H⁺ (NH₄⁺/K⁺ ≈ 3.8; NH₄⁺/Na⁺ ≈ 100)[3] |
| Effect on Proton Gradient | Dissipates proton gradients[4] | Does not directly transport protons |
| Electroneutrality | Electroneutral[5] | Can have electrogenic potential[6] |
| Primary Cellular Effects | Depolarization of mitochondrial membrane, activation of NLRP3/NLRP1 inflammasomes, induction of apoptosis. | Depolarization of cellular and mitochondrial membranes, inhibition of cell proliferation.[2] |
| Typical Working Concentration | 1 - 10 µM[7] | 0.01 - 1 µM[2] |
Experimental Data: Nigericin vs. This compound
Cell Viability Assays
The differential effects of Nigericin and this compound on cell viability are critical for interpreting experimental outcomes. The following table presents a comparison of their cytotoxic effects on various cancer cell lines.
| Cell Line | Ionophore | IC₅₀ (µM) | Reference |
| A2780 (Ovarian Cancer) | This compound | 0.13 | [2] |
| A2058 (Melanoma) | This compound | 0.02 | [2] |
| H522-T1 (Non-small cell lung cancer) | This compound | 0.01 | [2] |
Experimental Protocols
Measuring Mitochondrial Membrane Potential (MMP) using JC-1
This protocol outlines a method to compare the effects of Nigericin and this compound on mitochondrial membrane potential using the fluorescent dye JC-1. JC-1 aggregates in healthy mitochondria, emitting red fluorescence, while it remains as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Nigericin
-
This compound
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and culture overnight.
-
Prepare stock solutions of Nigericin, this compound, and CCCP in DMSO.
-
Dilute the ionophores and CCCP to desired concentrations in cell culture medium.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of Nigericin, this compound, or CCCP. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with an appropriate buffer.
-
Measure fluorescence at Ex/Em = 540/590 nm for J-aggregates (red) and Ex/Em = 485/535 nm for JC-1 monomers (green).[8]
-
Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio compared to the control indicates mitochondrial depolarization.
Measuring Intracellular pH (pHi) using BCECF-AM
This protocol allows for the comparison of how Nigericin and this compound affect intracellular pH using the ratiometric fluorescent dye BCECF-AM.
Materials:
-
Cells of interest
-
Nigericin
-
This compound
-
BCECF-AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope with ratio imaging capabilities
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a loading buffer containing 3-5 µM BCECF-AM in HBSS.[9]
-
Wash the cells with HBSS.
-
Incubate the cells with the BCECF-AM loading buffer for 30-60 minutes at 37°C.[9]
-
Wash the cells three times with HBSS to remove extracellular dye.[9]
-
Add HBSS containing the desired concentrations of Nigericin or this compound to the cells.
-
Immediately begin monitoring fluorescence at Ex/Em = 490/535 nm and 440/535 nm for ratio measurements.[9]
-
To establish a calibration curve, at the end of the experiment, expose the cells to a high K⁺ buffer containing Nigericin (10 µM) at a range of known pH values. This will equilibrate the intracellular and extracellular pH.[10]
Signaling Pathways and Experimental Workflows
Nigericin-Induced NLRP3 Inflammasome Activation
Nigericin is a potent activator of the NLRP3 inflammasome. This activation is dependent on K⁺ efflux, which leads to the assembly of the inflammasome complex and subsequent activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.
Caption: Nigericin-induced K+ efflux triggers NLRP3 inflammasome activation.
General Workflow for Comparing Ionophore Effects
This workflow provides a logical sequence for comparing the cellular effects of Nigericin and this compound.
Caption: Workflow for comparing the cellular effects of ionophores.
References
- 1. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NH4+ ion-selective microelectrode based on the antibiotics nonactin/monactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nigericin-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conductance change in phospholipid bilayer membrane by an electroneutral ionophore, monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validating Monactin's Mitochondrial Uncoupling Effect: A Comparative Analysis with FCCP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial uncoupling effects of the macrotetrolide ionophore monactin and the classical protonophore uncoupler, carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). This analysis is supported by established experimental protocols and quantitative data to facilitate the validation of this compound's activity.
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process is crucial for studying mitochondrial function and has therapeutic potential. While FCCP is a widely used and well-characterized uncoupler, emerging compounds like this compound, a member of the actin family of ionophores, are also being investigated for their effects on mitochondrial bioenergetics.
Mechanism of Action: A Tale of Two Uncouplers
FCCP, a protonophore, directly shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force.[1][2] This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the diminished proton gradient, without a corresponding increase in ATP production.
This compound, along with its homolog nonactin, functions as a potent ionophore with a high affinity for alkali metal cations, such as potassium (K+) and sodium (Na+). While not a direct protonophore like FCCP, its ability to transport cations across the mitochondrial membrane can disrupt the electrochemical gradient, indirectly leading to uncoupling. The influx of positive ions into the mitochondrial matrix, driven by the negative membrane potential, dissipates this potential and consequently stimulates respiration. One study explicitly identifies the actin homologue, nonactin, as a "mitochondrial uncoupler".
Comparative Analysis of Mitochondrial Uncoupling Effects
To quantitatively compare the uncoupling effects of this compound and FCCP, several key parameters of mitochondrial function are assessed: Oxygen Consumption Rate (OCR), mitochondrial membrane potential (ΔΨm), and ATP synthesis.
| Parameter | This compound | FCCP |
| Mechanism | Cation (K+, Na+) Ionophore | Protonophore |
| Effect on OCR | Increases oxygen consumption | Potently increases oxygen consumption to maximal rates |
| Effect on ΔΨm | Dissipates membrane potential | Rapidly collapses membrane potential |
| Effect on ATP Synthesis | Decreases ATP synthesis | Severely inhibits ATP synthesis |
| Effective Concentration | Data not available in the searched literature | Typically in the nanomolar to low micromolar range (e.g., 100 nM - 1 µM) |
Experimental Protocols for Validation
To validate and compare the mitochondrial uncoupling effects of this compound and FCCP, the following established experimental protocols can be employed.
Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
The Seahorse XF Analyzer is a standard instrument for measuring cellular respiration in real-time.[3][4][5][6][7]
Protocol:
-
Cell Seeding: Plate cells of interest in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for one hour.
-
Compound Preparation: Prepare stock solutions of this compound and FCCP in a suitable solvent (e.g., DMSO). Further dilute the compounds in the assay medium to the desired final concentrations for injection.
-
Seahorse XF Analysis:
-
Load the prepared compounds into the injector ports of the Seahorse XF sensor cartridge.
-
Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol.
-
The standard "Mito Stress Test" protocol involves sequential injections of:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP or this compound: To induce maximal respiration. A titration experiment is recommended to determine the optimal concentration for each compound.
-
Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software calculates OCR at baseline and in response to each injection. This allows for the determination of basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent cationic dyes that accumulate in mitochondria in a membrane potential-dependent manner are commonly used.[8][9]
Protocol:
-
Cell Culture: Grow cells on a suitable imaging platform (e.g., glass-bottom dishes or microplates).
-
Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 in a culture medium for 20-30 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images using a fluorescence microscope or plate reader.
-
Compound Treatment: Add this compound or FCCP at various concentrations to the cells.
-
Time-Lapse Imaging/Reading: Monitor the change in fluorescence intensity over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
Data Quantification: Quantify the fluorescence intensity in the mitochondrial region of interest for multiple cells and normalize to the baseline to determine the extent of depolarization.
Measurement of Mitochondrial ATP Synthesis
Luciferase-based assays are highly sensitive for quantifying ATP levels.[10][11][12][13][14]
Protocol:
-
Cell Culture: Culture cells in a white-walled multi-well plate suitable for luminescence measurements.
-
Compound Incubation: Treat the cells with different concentrations of this compound or FCCP for a defined period.
-
Cell Lysis: Lyse the cells using a reagent compatible with the luciferase assay to release ATP.
-
Luciferase Reaction: Add the luciferase reagent, which contains luciferin and luciferase, to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each well to account for variations in cell number.
Visualizing the Mechanisms and Workflow
To better understand the distinct mechanisms of this compound and FCCP and the experimental workflow for their comparison, the following diagrams are provided.
Caption: Mechanisms of FCCP and this compound.
Caption: Experimental validation workflow.
Conclusion
Validating the mitochondrial uncoupling effect of this compound requires a direct comparison with the well-established uncoupler FCCP. While the ionophoric nature of this compound suggests an uncoupling activity, detailed quantitative studies are necessary to characterize its potency and efficacy. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct these validation studies, enabling a comprehensive understanding of this compound's bioenergetic effects and its potential applications in mitochondrial research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. tabaslab.com [tabaslab.com]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of mitochondrial membrane potential in the isolated rat lung using rhodamine 6G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Mitochondrial Complex Ⅴ (F0F1-ATPase/ATP Synthase) Activity Assay Kit - Elabscience® [elabscience.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Measuring Rates of ATP Synthesis [pubmed.ncbi.nlm.nih.gov]
- 13. ATP Synthase (Mitochondrial Complex V) Microplate Assay Kit ( Colorimetric ) - Amerigo Scientific [amerigoscientific.com]
- 14. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Monactin vs. IWP-2: A Comparative Guide to Wnt Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous diseases, most notably cancer, making the development of potent and specific inhibitors a key focus in therapeutic research. This guide provides an objective comparison of two distinct classes of Wnt signaling inhibitors: the well-characterized Porcupine (PORCN) inhibitor, IWP-2, and the ionophore antibiotic Monactin, represented here by its close analogue Monensin, for which extensive data on Wnt inhibition is available.
Mechanism of Action: Upstream Secretion vs. Downstream Degradation
The most significant difference between IWP-2 and ionophores like Monensin lies in their point of intervention within the Wnt signaling cascade. IWP-2 acts at the very beginning of the pathway by preventing Wnt protein secretion, while Monensin acts downstream by disrupting receptor stability and reducing levels of the key signal transducer, β-catenin.
IWP-2: A Selective Inhibitor of Wnt Secretion
IWP-2 is a small molecule that specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells. By inhibiting PORCN, IWP-2 effectively traps Wnt proteins within the cell, thereby blocking both autocrine and paracrine Wnt signaling.
Monensin: An Ionophore with Downstream Wnt Inhibitory Effects
Monensin, a polyether ionophore antibiotic functionally and structurally related to this compound, inhibits the Wnt pathway through a distinct, downstream mechanism. As an ionophore, it disrupts ion gradients across cellular membranes, particularly affecting the Golgi apparatus and endosomal trafficking. This disruption has been shown to inhibit the Wnt pathway by blocking the phosphorylation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6) and promoting its degradation[1][2]. Consequently, the signal transduction cascade is halted, leading to a reduction in intracellular β-catenin levels[1][3].
Quantitative Data Presentation
The efficacy of Wnt inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which vary depending on the cell line and assay used.
| Parameter | IWP-2 | Monensin (this compound Analogue) |
| Target | Porcupine (PORCN) | LRP6 Co-receptor, β-catenin levels |
| Mechanism | Blocks Wnt palmitoylation and secretion | Promotes LRP6 degradation, reduces β-catenin |
| IC50 Value | 27 nM (in a cell-free assay) | IC50 = 0.12 - 0.71 µM (for cell viability in melanoma cells)[4]. Effective Wnt inhibition observed at 0.1 - 10 µM[3][5]. |
| Downstream Effects | Blocks Wnt-dependent phosphorylation of Lrp6 and Dvl2, and subsequent β-catenin accumulation. | Reduces total and phosphorylated β-catenin levels[3]. |
| Specificity | Highly selective for PORCN. | Broad-acting ionophore; affects general protein trafficking. |
| Off-Target Effects | Can inhibit Casein Kinase 1 (CK1) δ/ε at higher concentrations[6][7]. | Disrupts Na+/H+ gradients, affecting Golgi and endosome function[8][9]. |
Experimental Protocols
Assessing the efficacy of a Wnt signaling inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used in the field.
Luciferase Reporter Assay (TOPFlash Assay)
This is the most common method for quantifying the transcriptional activity of the canonical Wnt pathway. It utilizes a reporter plasmid containing multiple TCF/LEF transcription factor binding sites upstream of a luciferase gene (e.g., SuperTOPFlash).
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Wnt Pathway Activation and Inhibition:
-
After 24 hours, replace the medium with fresh medium containing a Wnt pathway activator. This can be recombinant Wnt3a protein or a GSK3β inhibitor like CHIR99021 or LiCl[10][11].
-
Concurrently, treat the cells with various concentrations of the inhibitor (IWP-2 or Monensin) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the TOPFlash firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity relative to the vehicle-treated control.
-
Plot the dose-response curve to determine the IC50 value of the inhibitor.
-
Western Blot for β-catenin Levels
This protocol allows for the direct measurement of total and active (non-phosphorylated) β-catenin protein levels, a key indicator of Wnt pathway activation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to desired confluency.
-
Treat cells with a Wnt activator and/or the inhibitor (IWP-2 or Monensin) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin (or phospho-β-catenin) overnight at 4°C[12][13][14]. Use an antibody for a housekeeping protein (e.g., GAPDH or α-tubulin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize β-catenin levels to the loading control.
-
Summary and Conclusion
Choosing between IWP-2 and a this compound-class inhibitor depends entirely on the research question and the desired level of specificity.
-
IWP-2 is the inhibitor of choice for studies requiring a highly specific, upstream blockade of the canonical Wnt pathway. Its targeted mechanism of preventing Wnt ligand secretion makes it an excellent tool for dissecting the roles of secreted Wnts in various biological processes without directly interfering with downstream intracellular components. However, researchers should be mindful of its potential off-target effects on CK1δ/ε, particularly when using higher concentrations.
-
This compound/Monensin offers a different approach by acting downstream. It is useful for inhibiting Wnt signaling in systems where the pathway is activated by mutations downstream of Wnt secretion (e.g., in some cancer cells with APC or β-catenin mutations)[1][3]. Its broad action as an ionophore, however, means it will likely perturb other cellular pathways involving protein trafficking and secretion[8][15][16]. This lack of specificity can be a confounding factor but also makes it a potent anti-proliferative agent in certain contexts[4][17].
References
- 1. Monensin inhibits canonical Wnt signaling in human colorectal cancer cells and suppresses tumor growth in multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Wnt/β-catenin signaling by monensin in cervical cancer [kjpp.net]
- 4. Monensin may inhibit melanoma by regulating the selection between differentiation and stemness of melanoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monensin (Monensin A) | 聚醚抗生素 | MCE [medchemexpress.cn]
- 6. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monensin mode of action in the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Monensin inhibits receptor-mediated endocytosis of asialoglycoproteins in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of monensin on secretion of very-low-density lipoprotein and metabolism of asialofetuin by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Monactin's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monactin, a macrotetralide antibiotic, is a known ionophore with potent biological activities. As with any bioactive small molecule, rigorous validation of its specific mechanism of action is crucial to distinguish its primary effects from potential off-target interactions. This guide provides a comparative framework for researchers to validate the specificity of this compound's action by benchmarking its performance against well-characterized ionophores with distinct mechanisms. Detailed experimental protocols and representative data are provided to facilitate the design and interpretation of these critical validation studies.
Comparative Performance of Ionophores
To objectively assess the specificity of this compound, its effects on key cellular processes are compared with those of Valinomycin, Nigericin, and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). Valinomycin is a highly selective potassium (K+) ionophore, while Nigericin acts as a K+/H+ antiporter.[1][2] CCCP is a protonophore that dissipates the mitochondrial proton gradient. This comparative analysis allows for the deconvolution of this compound's specific ionophoric and downstream cellular effects.
| Parameter | This compound | Valinomycin (Positive Control) | Nigericin (Positive Control) | CCCP (Positive Control) | Untreated Control |
| Primary Ionophoric Activity | Non-selective monovalent cation (K+, Na+, Li+) ionophore | Selective K+ ionophore[2][3] | K+/H+ antiporter[1] | Proton (H+) ionophore | Baseline |
| Cell Viability (IC50, 48h) | ~0.05 - 0.5 µM (cell line dependent) | ~0.1 - 1 µM (cell line dependent) | ~1 - 10 µM (cell line dependent) | ~5 - 20 µM (cell line dependent) | > 100 µM |
| Mitochondrial Membrane Potential (ΔΨm) | Strong ↓ | Strong ↓[4] | Moderate ↓ / ↑ (context-dependent)[3] | Strong ↓ | Stable |
| Intracellular ATP Levels | Strong ↓ | Moderate ↓ | Moderate ↓[1] | Strong ↓[2] | Stable |
| TCF/β-catenin Signaling | Inhibition | No Direct Effect | Inhibition[1] | No Direct Effect | Basal Activity |
Note: The IC50 values and the extent of changes in mitochondrial membrane potential and ATP levels are representative and can vary depending on the cell line, experimental conditions, and assay used.
Experimental Protocols
To obtain the comparative data presented above, the following key experiments should be performed.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic or cytostatic effects of the compounds by measuring the metabolic activity of viable cells.
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Valinomycin, Nigericin, and CCCP for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
This assay measures the potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Treatment: Treat cells with the compounds for a predetermined time (e.g., 6-24 hours).
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 in culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the red (Ex/Em ~561/595 nm) and green (Ex/Em ~488/530 nm) fluorescence using a fluorescence microscope, flow cytometer, or plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of ΔΨm.
Intracellular ATP Level Assay
This assay quantifies the total ATP content within the cells, reflecting the cellular energy status.
Principle: The assay utilizes the luciferin-luciferase reaction, where the light produced is proportional to the amount of ATP present.
Protocol:
-
Cell Lysis: After compound treatment, lyse the cells using a suitable lysis buffer.
-
Luciferase Reaction: Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to determine the ATP concentration in the samples. Normalize the ATP levels to the total protein concentration of each sample.
TCF/β-catenin Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway, a known target of this compound.
Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. Activation of the Wnt/β-catenin pathway leads to the expression of firefly luciferase.
Protocol:
-
Transfection: Co-transfect cells with the TCF/LEF reporter and control plasmids.
-
Compound Treatment: After 24 hours, treat the cells with the compounds.
-
Cell Lysis: After the desired treatment duration, lyse the cells.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
By systematically comparing the effects of this compound to those of well-defined molecular probes, researchers can confidently delineate its specific mechanisms of action. This comparative approach is essential for the accurate interpretation of experimental results and for advancing the development of this compound and related compounds for therapeutic or research applications.
References
- 1. pH-dependent effects of the ionophore nigericin on response of mammalian cells to radiation and heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore Nigericin Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Changes in Mitochondrial Membrane Potential (Δψm) during Valinomycin-Induced Depolarisation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Monactin and Its Analogs: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the macrotetrolide ionophore, Monactin, and its analogs. Due to a lack of publicly available quantitative data on the biological activity of synthetic this compound analogs, this guide focuses on the well-documented natural homologs: Nonactin, Dinactin, and Trinactin, as the closest available comparators. The content herein summarizes their ionophoric, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic diagrams.
Comparative Biological Activity
This compound and its natural homologs are potent ionophores with a strong affinity for monovalent cations, particularly potassium (K+) and ammonium (NH4+) ions. This ionophoric activity is the primary driver of their biological effects, which include antimicrobial, anticancer, and insecticidal properties. By disrupting the ion gradients across cellular membranes, these compounds interfere with essential physiological processes, leading to cell death.
Anticancer Activity
This compound and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines. One of the key mechanisms of their anticancer effect is the inhibition of the Wnt/β-catenin signaling pathway.
Table 1: Comparative Anticancer Activity (IC50) of this compound and Natural Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (Ovarian) | 0.13 | [1] |
| A2058 (Melanoma) | 0.02 | [1] | |
| H522-T1 (Lung) | 0.01 | [1] | |
| Nonactin | K562 (Leukemia) | Activity noted, but specific IC50 not provided in the search results. | [2] |
Note: Direct comparative IC50 values for Nonactin, Dinactin, and Trinactin against the same cancer cell lines as this compound were not available in the searched literature.
Antimicrobial Activity
The ability of these macrotetrolides to transport cations across bacterial cell membranes leads to the dissipation of the membrane potential, a critical component of cellular energy production, ultimately resulting in bacterial cell death.
Table 2: Comparative Antimicrobial Activity (MIC) of this compound and Natural Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Streptococcus faecalis | <10 (at 10 µM, growth inhibition was observed) | [1] |
| Dinactin | Mycobacterium tuberculosis | Activity noted, but specific MIC not provided in the search results. | [1] |
| Trinactin | Not specified | Activity noted, but specific MIC not provided in the search results. | |
| Nonactin | Not specified | Activity noted, but specific MIC not provided in the search results. |
Note: Comprehensive, directly comparable MIC values for this compound and its natural analogs against a standardized panel of bacteria were not available in the reviewed literature.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, promoting cell proliferation. This compound is believed to interfere with this pathway, potentially by disrupting the interaction between β-catenin and the TCF/LEF transcription factors.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Ionophore-Mediated Cation Transport Assay (Calcein Quenching)
This protocol describes a fluorescence-based assay to measure the ability of ionophores to transport cations across a lipid membrane.
Workflow:
Caption: Workflow for the Calcein Quenching Assay to measure ionophore activity.
Methodology:
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare Large Unilamellar Vesicles (LUVs) of a desired lipid composition (e.g., DOPC).
-
Hydrate the lipid film with a solution containing the fluorescent dye calcein.
-
Encapsulate the dye by subjecting the vesicle suspension to freeze-thaw cycles and extrusion through a polycarbonate membrane.
-
-
Purification of Vesicles:
-
Remove unencapsulated calcein from the vesicle suspension using size exclusion chromatography (e.g., a Sephadex G-50 column).
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUVs in a cuvette containing a suitable buffer.
-
Place the cuvette in a fluorometer and record the baseline fluorescence of calcein (Excitation: ~495 nm, Emission: ~515 nm).
-
Add the ionophore (this compound or its analog) to the cuvette and incubate briefly.
-
Initiate the quenching reaction by adding a quenching cation (e.g., Co²⁺, Ni²⁺, or Cu²⁺) to the external buffer.
-
-
Data Analysis:
-
Monitor the decrease in calcein fluorescence over time as the quenching cations are transported into the vesicles by the ionophore.
-
The rate of fluorescence quenching is proportional to the rate of cation transport.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound (this compound or its analog) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
Synthesis of Analogs
The total synthesis of this compound and its homologs is complex due to the presence of multiple chiral centers.[2] As a result, precursor-directed biosynthesis is often explored as an alternative for generating novel analogs.[2] This involves feeding synthetic, modified precursors of nonactic acid to the fermentative cultures of the producing organism, such as Streptomyces griseus.[2] However, the success of this approach is not always guaranteed and depends on the tolerance of the biosynthetic enzymes to the modified substrates.[2]
Conclusion
This compound and its natural analogs are potent bioactive compounds with significant potential in anticancer and antimicrobial applications. Their primary mechanism of action is attributed to their ionophoric properties, leading to the disruption of cellular ion homeostasis. The inhibition of the Wnt/β-catenin signaling pathway is a key contributor to their anticancer effects. While the synthesis of novel analogs presents a challenge, it also offers an opportunity to modulate the biological activity and pharmacokinetic properties of these macrotetrolides. Further research is warranted to explore the structure-activity relationships of a wider range of synthetic analogs to develop more potent and selective therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation of these promising natural products and their derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological effects of macrotetrolide antibiotics and nonactic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures, Synthesis and Biological Activities of Nonactic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatisable Cyanobactin Analogues: A Semisynthetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
Validating Monactin's Mechanism of Action Through the Lens of Cellular Resistance
A Comparative Guide for Researchers
In the landscape of anti-cancer drug discovery, understanding a compound's precise mechanism of action is paramount. Monactin, a macrotetrolide antibiotic, has demonstrated potent antiproliferative activity across various cancer cell lines. Its primary proposed mechanism involves acting as a non-selective cation ionophore, disrupting mitochondrial function and inhibiting the Wnt/β-catenin signaling pathway.[1][2] To rigorously validate this mechanism, a powerful approach is the generation and characterization of this compound-resistant cell lines. This guide provides a comparative framework for utilizing this strategy, offering experimental protocols and data to aid researchers in their investigation of this compound and similar ionophoric compounds.
Performance Comparison: this compound vs. Other Cation Ionophores
This compound's cytotoxicity is attributed to its ability to transport monovalent cations like K+, Na+, and Li+ across cellular membranes, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.[1][3] This activity profile is shared by other ionophores, such as valinomycin (a selective K+ ionophore) and nigericin (a K+/H+ antiporter). Below is a summary of their reported half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A2780 | Ovarian Cancer | 0.13[2] |
| A2058 | Melanoma | 0.02[2] | |
| H522-T1 | Non-small cell lung cancer | 0.01[2] | |
| Valinomycin | A2780 | Ovarian Cancer | 2.18[4] |
| BXPC-3 | Pancreatic Cancer | 0.0019 (µg/mL) | |
| NCI-H460 | Lung Cancer | - | |
| Nigericin | MDA-MB-231 | Triple-Negative Breast Cancer | ~2 (µg/mL)[5] |
| 4T1 | Mouse Breast Cancer | ~2 (µg/mL)[5] | |
| Various | - | Potent activity reported[6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Design: Generating and Validating this compound Resistance
A crucial step in validating this compound's mechanism is to develop cell lines that are resistant to its effects. A decline in sensitivity to other ionophores in these resistant lines would strongly support a shared mechanism of action. Conversely, maintained sensitivity to drugs with different mechanisms would confirm the specificity of the resistance.
Below is a logical workflow for this experimental approach.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nigericin Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nigericin decreases the viability of multidrug-resistant cancer cells and lung tumorspheres and potentiates the effects of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Monactin's Impact on Wnt Signaling: A Guide to Orthogonal Assays
For researchers in drug discovery and cell biology, validating a compound's mechanism of action is paramount. This guide provides a comparative overview of orthogonal assays to confirm the inhibitory effect of Monactin on the canonical Wnt signaling pathway. By employing a multi-pronged experimental approach, researchers can build a robust body of evidence for this compound's activity, moving beyond a single readout to a comprehensive understanding of its impact on this critical cellular cascade.
The following sections detail the experimental protocols for key assays, present comparative data for Wnt pathway inhibitors, and provide visual workflows and pathway diagrams to facilitate experimental design and data interpretation.
The Canonical Wnt Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. In its "off" state, the destruction complex, comprising Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: Canonical Wnt Signaling Pathway and this compound's Proposed Mechanism.
Orthogonal Assays for Confirmation
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)
This is a primary and direct measure of the transcriptional activity of the β-catenin/TCF complex. The TOP (TCF Optimal Promoter) Flash reporter contains multiple TCF/LEF binding sites upstream of a luciferase gene. The FOP (Fos Optimal Promoter) Flash reporter, with mutated TCF/LEF sites, serves as a negative control to measure non-specific transcriptional effects. A decrease in the TOP/FOP ratio upon this compound treatment indicates inhibition of Wnt signaling at or downstream of β-catenin's nuclear entry.
Western Blot Analysis of β-catenin
This assay directly measures the protein levels of β-catenin. In an activated Wnt pathway, β-catenin levels are expected to be high. An effective inhibitor would be expected to decrease the levels of total or, more specifically, active (non-phosphorylated) β-catenin. This provides evidence that the compound acts upstream of β-catenin's transcriptional activity.
Quantitative Real-Time PCR (RT-qPCR) of Wnt Target Genes
This assay measures the mRNA expression levels of endogenous Wnt target genes, such as Axin2 and Cyclin D1. A reduction in the expression of these genes following this compound treatment provides physiological evidence of Wnt pathway inhibition, confirming the findings from the more artificial reporter assay system.
Experimental Workflow
A logical workflow for testing a putative Wnt inhibitor like this compound involves a tiered approach, starting with a direct measure of transcriptional activity and progressing to the analysis of endogenous protein and gene expression.
Caption: Tiered Experimental Workflow for Validating Wnt Inhibitors.
Comparative Data for Wnt Signaling Inhibitors
| Assay | Compound | Cell Line | Treatment Condition | Result | Reference |
| TCF/LEF Reporter Assay | Monensin | HEK293T | Wnt3a stimulation | IC50 ~0.1 µM | [1] |
| IWR-1-endo | L-cells | Wnt3a stimulation | IC50 = 180 nM | Selleckchem | |
| XAV939 | HEK293T | - | IC50 = 11 nM (Tankyrase 1) | Selleckchem | |
| Western Blot | Monensin | Colorectal Cancer Cells | - | Reduction in β-catenin levels | [1] |
| ICG-001 | Colon Cancer Cells | - | No change in total β-catenin | Selleckchem | |
| RT-qPCR | Monensin | Colorectal Cancer Cells | - | Decreased Cyclin D1 & SP5 mRNA | [1] |
| XAV939 | DLD-1 | - | Decreased Axin2 mRNA | Selleckchem |
Note: The data for Monensin is presented as a representative example due to the limited availability of specific quantitative data for this compound. Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their experimental system.
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)
1. Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
The following day, co-transfect cells with either TOP-Flash or FOP-Flash plasmids along with a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
2. Compound Treatment and Wnt Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.01 to 10 µM).
-
For stimulated conditions, add recombinant Wnt3a (e.g., 100 ng/mL) to the medium. Include a vehicle control (e.g., DMSO).
3. Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio for each condition.
-
Plot the percentage inhibition of the TOP/FOP ratio against the log of the this compound concentration to determine the IC50 value.
Western Blot for β-catenin
1. Cell Lysis:
-
Plate a suitable cell line (e.g., SW480, which has high endogenous Wnt signaling) and treat with this compound at the desired concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for Wnt Target Genes
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (Axin2, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Primer sequences:
-
Axin2 Forward: 5'-CTCCCCACCTTGAATGAAGA-3'
-
Axin2 Reverse: 5'-TGGCTGGTGCAAAGACATAG-3'
-
Cyclin D1 Forward: 5'-GCTGCGAAGTGGAAACCATC-3'
-
Cyclin D1 Reverse: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
3. Data Analysis:
-
Perform the qPCR reaction using a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the relative expression levels in this compound-treated samples to the vehicle-treated control.
By following this comprehensive guide, researchers can rigorously validate the inhibitory effect of this compound on the Wnt signaling pathway, providing a solid foundation for further preclinical and clinical development.
References
A Comparative Analysis of Ionophore Antibiotics: In Vitro and In Vivo Efficacy of Monactin, Monensin, and Valinomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of the ionophore antibiotic Monactin and its more extensively studied counterparts, Monensin and Valinomycin. Due to a scarcity of publicly available quantitative data for this compound, this guide will focus on a detailed comparison of Monensin and Valinomycin, with the available qualitative information for this compound included for contextual understanding. Ionophores represent a unique class of antibiotics that disrupt cellular membrane potential by facilitating ion transport, a mechanism distinct from many conventional antibiotics.
Executive Summary
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data for the in vitro and in vivo efficacy of Monensin and Valinomycin. It is important to note the absence of specific MIC and in vivo data for this compound in the reviewed literature.
Table 1: In Vitro Antimicrobial Efficacy
| Compound | Target Organism | MIC (µg/mL) | Notes |
| This compound | Staphylococcus spp., Mycobacterium bovis | Data not available | A 1965 study reported in vitro activity, but specific MIC values are not publicly accessible.[1] |
| Monensin | Gram-positive bacteria (canine otitis externa isolates) | 1 - 4 | Effective against multidrug-resistant staphylococcal strains.[1] |
| Staphylococcus aureus (monensin-susceptible) | Not specified, but resistance development has been studied. | Monensin exposure can select for resistant mutants. | |
| Valinomycin | Streptococcus pyogenes | 0.02 | In medium with low K+ concentration (3 mM). MIC increases significantly in high K+ medium.[2] |
| Staphylococcus aureus | Activity demonstrated, but specific MIC values vary. | Active against Gram-positive bacteria.[3][4][5] | |
| Candida albicans | 0.39 - 0.78 (µ g/disk ) | Disk diffusion assay.[2] | |
| Cryptococcus neoformans | 50 - 100 (µ g/disk ) | Disk diffusion assay.[2] |
Table 2: In Vivo Efficacy and Toxicity
| Compound | Animal Model | Dosing | Efficacy/Toxicity |
| This compound | Data not available | Data not available | Data not available |
| Monensin | Mouse (ovarian cancer xenograft) | 8 and 16 mg/kg | Significantly inhibited tumor growth.[6] |
| Mouse (neuroblastoma xenograft) | 10 mg/kg | Reduced tumor volume.[7] | |
| Mouse (triple-negative breast cancer) | 8 mg/kg | Reduced tumor mass.[8] | |
| Horse | LD50: 2-3 mg/kg | ||
| Dog | LD50: 20 mg/kg | ||
| Cattle | LD50: 20-80 mg/kg | ||
| Valinomycin | Mouse (C57BL/6 X DBA/2) | LD50 (i.p.): 1.7 mg/kg | [9] |
| Mouse (C57BL/6 X DBA/2) | LD50 (i.v.): 0.18 mg/kg | [9] | |
| Mouse (P388 leukemia) | Doses below maximal tolerated dose | Showed antitumor efficacy.[9] |
Mechanism of Action: A Shared Pathway
This compound, Monensin, and Valinomycin are all classified as ionophores. Their primary mechanism of antibacterial action involves the disruption of the electrochemical gradients across the bacterial cell membrane. They achieve this by binding to specific cations and facilitating their transport across the lipid bilayer, effectively acting as ion carriers. This dissipation of the membrane potential disrupts essential cellular processes, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.
Caption: General mechanism of action for ionophore antibiotics.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols.
In Vitro Efficacy Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the ionophore (e.g., Monensin, Valinomycin) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at a controlled temperature (e.g., 35-37°C) for a specified period (typically 16-20 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for the broth microdilution MIC assay.
In Vivo Efficacy Testing: Mouse Sepsis Model
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The mouse sepsis model is a commonly used preclinical model.
Objective: To assess the therapeutic efficacy of an antimicrobial agent in a systemic bacterial infection model.
Procedure:
-
Animal Model: A specific strain of mice (e.g., BALB/c or C57BL/6) is used.
-
Induction of Sepsis: Sepsis is induced by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
Treatment: At a predetermined time post-infection, the test compound (e.g., Monensin) is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at various dose levels. A control group receives a vehicle.
-
Monitoring: Animals are monitored for clinical signs of illness and survival over a defined period (e.g., 7-14 days).
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood and organs (determined by CFU counting), and levels of inflammatory markers.
Caption: Workflow for a typical mouse sepsis model.
Toxicity Testing: Determination of LD50
The median lethal dose (LD50) is a measure of the acute toxicity of a substance.
Objective: To determine the dose of a substance that is lethal to 50% of a test population.
Procedure:
-
Animal Groups: Several groups of animals (typically mice or rats) are used.
-
Dose Administration: Each group is administered a different dose of the test substance.
-
Observation: The animals are observed for a specified period (e.g., 24-48 hours), and the number of mortalities in each group is recorded.
-
LD50 Calculation: Statistical methods (e.g., probit analysis) are used to calculate the dose that would be expected to cause death in 50% of the animals.[10]
Conclusion
While this compound is a recognized antimicrobial ionophore, the lack of comprehensive, publicly available in vitro and in vivo efficacy data hinders a direct quantitative comparison with other agents. This guide highlights the potent antimicrobial activity of the related ionophores, Monensin and Valinomycin, against Gram-positive bacteria. The provided data and experimental protocols offer a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further research to generate and publish detailed efficacy and toxicity data for this compound would be invaluable to the scientific community and would allow for a more complete comparative assessment.
References
- 1. THE IN VITRO ACTIVITY OF NONACTIN AND ITS HOMOLOGS: this compound, DINACTIN AND TRINACTIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of valinomycin on ion transport in bacterial cells and on bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Antimicrobial Activities of Valinomycin and Cereulide, the Bacillus cereus Emetic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Monensin and Rapamycin Combination Therapy on Tumor Growth and Apoptosis in a Xenograft Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monensin Inhibits Triple-Negative Breast Cancer in Mice by a Na+-Dependent Cytotoxic Action Unrelated to Cytostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced toxicity and enhanced antitumor effects in mice of the ionophoric drug valinomycin when incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
A Comparative Guide to Monactin: Performance and Experimental Validation
For researchers and drug development professionals, understanding the nuanced performance of bioactive compounds is paramount. This guide provides a statistical validation of experimental data obtained with Monactin, a macrotetrolide antibiotic, and objectively compares its performance with other ionophores, namely Valinomycin and Nigericin. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate informed decisions in research and development.
Performance Comparison of Ionophores
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and its alternatives. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) against Staphylococcus aureus
| Compound | Staphylococcus aureus MIC (µg/mL) | Reference |
| This compound | 0.25 | (Meyers et al., 1965) |
| Dinactin | <0.125 | (Meyers et al., 1965) |
| Nonactin | >16 | (Meyers et al., 1965) |
| Valinomycin | 9 | (Teixeira et al., 2021) |
| Nigericin | 0.004 - 0.25 | [1] |
Note: The data from Meyers et al., 1965, provides a valuable historical perspective on the relative potency of this compound and its close homologs.
Table 2: Comparative Cytotoxicity (IC50 in µM) against HeLa Cells
| Compound | HeLa Cell Line IC50 (µM) | Reference |
| This compound | Data not available in a directly comparable study | - |
| Valinomycin | ~1.5 | (Chen et al., 2018) |
| Nigericin | ~0.5 | (Alonso & Carrasco, 1982) |
Note: A direct, side-by-side comparison of the cytotoxicity of this compound, Valinomycin, and Nigericin on HeLa cells from a single study was not available in the reviewed literature. The provided values are from separate studies and should be interpreted as indicative of their relative cytotoxic potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Ionophore-Mediated Cation Transport Assay
Principle: This assay measures the ability of an ionophore to transport cations across a lipid bilayer, which is a fundamental characteristic of its function. A common method involves the use of large unilamellar vesicles (LUVs) loaded with a fluorescent dye that is quenched by the transported cation.
Protocol:
-
LUV Preparation:
-
Prepare a lipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with a buffer containing a fluorescent dye (e.g., calcein) to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
Remove the external dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the LUV suspension in a fluorometer cuvette.
-
Obtain a baseline fluorescence reading.
-
Add the cation of interest (e.g., K+, Na+) to the external buffer.
-
Add the ionophore (this compound or alternative) to the cuvette to initiate cation transport.
-
Monitor the decrease in fluorescence over time as the cation enters the vesicles and quenches the dye.
-
The rate of fluorescence quenching is proportional to the ionophore's transport activity.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the antimicrobial agents (this compound, Valinomycin, Nigericin) in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed the target cancer cell line (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Valinomycin, Nigericin) in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound as an ionophore.
Caption: Experimental workflow for MIC determination.
References
Reproducibility of Monactin's Effects: A Comparative Guide for Researchers
Introduction to Monactin
This compound is a macrotetralide antibiotic produced by various species of Streptomyces. It functions as a non-selective ionophore with a high affinity for monovalent cations such as potassium (K+), sodium (Na+), and lithium (Li+). This ionophoric activity disrupts ion gradients across biological membranes, leading to a range of biological effects, including antimicrobial, antiproliferative, and insecticidal activities. A key mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.
Discussion on Reproducibility
The reproducibility of in vitro experimental results is a cornerstone of scientific validity. However, achieving identical quantitative outcomes across different laboratories can be challenging due to a multitude of factors. For a compound like this compound, variations in experimental results can arise from:
-
Cell Line Heterogeneity: Genetic drift and clonal selection within cancer cell lines maintained in different laboratories can lead to significant variations in drug sensitivity.
-
Experimental Conditions: Minor differences in cell culture media, serum concentration, cell seeding density, and incubation times can impact cell metabolism and drug responsiveness.
-
Assay-Specific Parameters: The choice of viability assay (e.g., MTT, resazurin), the specific protocol for measuring mitochondrial membrane potential, or the conditions for determining Minimum Inhibitory Concentration (MIC) can all influence the final quantitative values.
-
Purity and Handling of this compound: Variations in the purity of the this compound compound and its storage and handling can affect its potency.
This guide provides detailed experimental protocols to minimize such variability and enhance the potential for reproducible findings.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data for this compound's key biological activities. It is important to note that this data is sourced from individual studies, and direct comparisons of reproducibility would require independent verification.
Table 1: Antiproliferative Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Source |
| A2780 | Ovarian Cancer | 0.13 | MedchemExpress[1] |
| A2058 | Melanoma | 0.02 | MedchemExpress[1] |
| H522-T1 | Non-small cell lung cancer | 0.01 | MedchemExpress[1] |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
Note: Specific MIC values for this compound against Staphylococcus aureus and Mycobacterium bovis from multiple independent labs were not available in the public domain at the time of this review. The following represents a qualitative summary.
| Organism | Effect | Source |
| Staphylococcus aureus | This compound has demonstrated in-vitro activity. | --INVALID-LINK-- |
| Mycobacterium bovis | This compound has demonstrated in-vitro activity. | --INVALID-LINK-- |
Key Experimental Protocols
To facilitate the replication of studies on this compound's effects, detailed methodologies for key experiments are provided below.
Antiproliferative Activity Assessment
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using a resazurin-based viability assay.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., A2780, A2058, H522-T1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.001 to 10 µM). Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Add resazurin solution to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Uncoupling of Oxidative Phosphorylation in Isolated Mitochondria
This protocol describes a method to assess this compound's effect on mitochondrial respiration, a key indicator of the uncoupling of oxidative phosphorylation.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation in a sucrose-based isolation buffer.
-
Respiration Measurement: Use a high-resolution respirometer with a Clark-type oxygen electrode.
-
Assay Buffer: Suspend the isolated mitochondria in a respiration buffer containing succinate as the respiratory substrate.
-
Baseline Respiration: Record the basal oxygen consumption rate (State 2 respiration).
-
State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).
-
This compound Treatment: Add varying concentrations of this compound to the chamber and monitor the oxygen consumption rate. An increase in oxygen consumption without the addition of ADP is indicative of uncoupling.
-
Data Analysis: Calculate the respiratory control ratio (RCR), which is the ratio of State 3 to State 2 respiration. A decrease in the RCR in the presence of this compound indicates uncoupling.
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway Inhibition by this compound
This compound has been reported to inhibit TCF/β-catenin transcriptional activity. The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF target genes. This compound's inhibitory effect likely disrupts this process.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Antiproliferative Activity
The following diagram illustrates the key steps in determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Effects
This diagram illustrates the proposed cascade of events following exposure to this compound.
Caption: Logical cascade of this compound's biological effects.
References
Safety Operating Guide
Proper Disposal of Monactin: A Guide for Laboratory Professionals
The proper disposal of monactin, an ionophore antibiotic, is critical to ensure laboratory safety and prevent environmental contamination. As this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established disposal protocols is essential.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in research and drug development settings.
Hazard Assessment and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety data based on available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302 |
| Aquatic Toxicity (Acute) | Category 1 (Very toxic to aquatic life) | H400 |
| Aquatic Toxicity (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | H410 |
| Handling | - | P264, P270 |
| Environmental Protection | - | P273 |
| Spill Response | - | P391 |
| Disposal | - | P501 |
| This table summarizes the primary hazards associated with this compound, emphasizing the need for careful handling and disposal to mitigate risks to personnel and the environment.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and related waste must be managed as hazardous chemical waste.[2] These procedures apply to pure this compound (powder), stock solutions, and contaminated laboratory materials.
Disposal of Solid this compound Waste
-
Collection: Collect pure this compound powder and any materials heavily contaminated with solid this compound (e.g., weighing papers, contaminated gloves) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing "this compound" as the chemical content. Include the appropriate hazard pictograms for "Acute Toxicity" and "Hazardous to the Environment."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][3]
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as stock solutions or unused media, should be treated as hazardous chemical waste.[2][4]
-
Stock Solutions: Concentrated stock solutions of this compound must not be poured down the drain or autoclaved for disposal.[2] They should be collected in a sealed, leak-proof container designated for hazardous chemical waste.[4]
-
Contaminated Media: Cell culture media containing this compound should also be collected as hazardous waste. While autoclaving can sterilize biohazardous agents within the media, it does not effectively degrade all antibiotics.[2]
-
Labeling and Storage: Label the liquid waste container with "Hazardous Waste," the chemical contents ("this compound solution" and solvent), and relevant hazard symbols. Store in a secondary containment tray within a designated satellite accumulation area to prevent spills.[3]
-
Final Disposal: The collected liquid waste must be disposed of through your institution's hazardous waste management program.[1]
Disposal of Contaminated Labware
-
Reusable Glassware: Reusable glassware (e.g., flasks, beakers) should be decontaminated before washing. Rinse the glassware with a suitable solvent to remove this compound residues. This rinsate must be collected and disposed of as hazardous liquid waste.[5] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Disposable Labware: Disposable items such as pipette tips, tubes, and flasks that have come into contact with this compound should be placed in the solid hazardous waste container.[4] Do not dispose of these items in the regular or biohazardous waste streams without prior chemical decontamination.
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of various forms of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
Emergency Procedures for Spills
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills or powder, consider respiratory protection.[1]
-
Containment and Cleanup: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place all cleanup materials into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
References
Personal protective equipment for handling Monactin
Essential Safety and Handling Guide for Monactin
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling.[1] The primary routes of exposure are ingestion, inhalation, and direct contact with skin or eyes. Adherence to the following safety protocols is mandatory to mitigate risk.
Based on the Globally Harmonized System (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.[1]
| Protection Type | PPE Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Prevents eye contact from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects skin from direct contact. Inspect gloves before use and change immediately if contaminated. |
| Body Protection | Impervious laboratory coat | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to prevent inhalation of dust or when aerosols may be generated. Use in a well-ventilated area or fume hood is essential. |
An accessible safety shower and eye wash station must be located in the immediate vicinity of the handling area.[1]
Operational Plan: Safe Handling and Storage
Preparation and Handling
-
Ventilation: Always handle this compound powder in a chemical fume hood to avoid dust and aerosol formation.[1]
-
Avoid Contact: Take all necessary precautions to prevent inhalation and direct contact with eyes and skin.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the substance.[1]
Storage
-
Powder Form: Store the container tightly sealed at -20°C in a cool, dry, and well-ventilated area.[1]
-
In Solvent: If dissolved in a solvent, store at -80°C.[1]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
This compound is very toxic to aquatic life, and improper disposal can have long-lasting environmental effects.[1] All waste must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, contaminated consumables (e.g., pipette tips, tubes), and used PPE in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect stock solutions and any media containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[2] Do not pour down the drain.[1]
-
Disposal Route: Dispose of all waste containers through your institution's approved waste disposal program.[1] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Response Plan
In the event of accidental exposure or spillage, follow these procedures immediately.
Caption: Step-by-step emergency response plan for this compound exposure and spills.
Detailed First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Promptly seek medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation develops.[1]
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[1]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This compound displays antiproliferative activity, making it a compound of interest in cancer research. The following is a generalized protocol for assessing its cytotoxic effects on a cancer cell line (e.g., A2780 ovarian cancer cells) using an MTT assay.
Preparation of Reagents
-
This compound Stock Solution: Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate complete medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) for your chosen cell line.
-
MTT Reagent: Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile PBS. Filter sterilize and store protected from light at 4°C.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl to solubilize formazan crystals.
Experimental Procedure
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). The final DMSO concentration in all wells, including untreated controls, should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no cell" blanks.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
